molecular formula C7H7Cl2NO2S B3204353 (2,6-Dichlorophenyl)methanesulfonamide CAS No. 103482-25-3

(2,6-Dichlorophenyl)methanesulfonamide

Cat. No.: B3204353
CAS No.: 103482-25-3
M. Wt: 240.11 g/mol
InChI Key: SUSWTMGLRJUBOE-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methanesulfonamide ( 103482-25-3) is an organic compound with the molecular formula C 7 H 7 Cl 2 NO 2 S and a molecular weight of 240.11 g/mol . This phenylmethanesulfonamide derivative is a valuable building block in medicinal and synthetic chemistry research. Scientific literature indicates that compounds of this class demonstrate high reactivity and serve as key intermediates for the synthesis of more complex molecules . For instance, related sulfonamide intermediates have been utilized in electrophilic alkylation reactions with aromatic systems such as toluene and anisole, highlighting their utility in constructing diverse chemical libraries for biological screening . Researchers employ (2,6-Dichlorophenyl)methanesulfonamide in the exploration of novel synthetic pathways and the development of potential pharmacologically active molecules. Its structural features, including the dichlorophenyl ring and the sulfonamide group, are commonly found in compounds studied for various biological activities. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-dichlorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSWTMGLRJUBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CS(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2,6-Dichlorophenyl)methanesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of (2,6-Dichlorophenyl)methanesulfonamide , a critical intermediate in medicinal chemistry.

Executive Summary

(2,6-Dichlorophenyl)methanesulfonamide (CAS: 103482-25-3) is a sulfonamide derivative characterized by a 2,6-dichlorobenzyl scaffold attached to a primary sulfonamide group. It serves as a versatile pharmacophore in drug discovery, particularly in the development of S100A9 inhibitors , Src kinase inhibitors , and antifungal agents. Its structural rigidity, conferred by the ortho-dichloro substitution, makes it a valuable building block for restricting conformational freedom in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a benzene ring substituted at the 2 and 6 positions with chlorine atoms. A methylene bridge (


) connects the aromatic ring to a primary sulfonamide group (

). The 2,6-dichloro substitution creates significant steric hindrance around the methylene bridge, influencing both the chemical reactivity of the benzylic position and the binding affinity in biological targets.
PropertyData
IUPAC Name (2,6-Dichlorophenyl)methanesulfonamide
Common Synonyms 2,6-Dichlorobenzylsulfonamide; 1-(2,6-Dichlorophenyl)methanesulfonamide
CAS Registry Number 103482-25-3
Molecular Formula

Molecular Weight 240.11 g/mol
SMILES NS(=O)(=O)CC1=C(Cl)C=CC=C1Cl
InChI Key SUSWTMGLRJUBOE-UHFFFAOYSA-N
Physical Properties[2][6]
  • Appearance: White to off-white crystalline solid.

  • Solubility: Low solubility in water; soluble in polar organic solvents (DMSO, DMF, Methanol) and chlorinated solvents (DCM, Chloroform).

  • Acidity (pKa): The sulfonamide

    
     proton is weakly acidic (estimated pKa ~10.0–10.5), allowing deprotonation by strong bases (e.g., NaH, 
    
    
    
    ) for N-alkylation reactions.
  • Lipophilicity (LogP): Calculated LogP

    
     1.5–1.8, indicating moderate lipophilicity suitable for crossing biological membranes.
    

Synthetic Methodology

The synthesis of (2,6-Dichlorophenyl)methanesulfonamide typically proceeds via the corresponding sulfonyl chloride, which is generated from 2,6-dichlorobenzyl chloride. Two primary routes are established: the Thiourea Oxidation Route (classic) and the Sulfite Displacement Route (modern).

Route A: Thiourea Oxidation (Standard Protocol)

This route is preferred for its robustness and high yields, avoiding the formation of sulfone byproducts common in direct sulfonation.

Step 1: Formation of Isothiouronium Salt
  • Reagents: 2,6-Dichlorobenzyl chloride, Thiourea, Ethanol.

  • Mechanism: Nucleophilic attack of thiourea sulfur on the benzylic carbon.

  • Protocol: Reflux 2,6-dichlorobenzyl chloride (1.0 eq) and thiourea (1.1 eq) in ethanol for 3–5 hours. Cool to crystallize the isothiouronium chloride salt.

Step 2: Oxidative Chlorination to Sulfonyl Chloride
  • Reagents: Isothiouronium salt, Chlorine gas (

    
    ) or N-Chlorosuccinimide (NCS)/HCl, Water/DCM.
    
  • Protocol: Suspend the salt in water/DCM at 0–5°C. Bubble

    
     gas or add NCS slowly. The sulfonyl chloride forms in the organic layer.
    
  • Safety Note: Maintain temperature <10°C to prevent hydrolysis to the sulfonic acid.

Step 3: Amination
  • Reagents: (2,6-Dichlorophenyl)methanesulfonyl chloride, Aqueous Ammonia (

    
    ) or Ammonia gas.
    
  • Protocol: Add the sulfonyl chloride solution dropwise to stirred aqueous ammonia at 0°C. Stir for 2 hours at room temperature. Acidify to pH 5–6 to precipitate the product.

Synthesis Workflow Diagram

Synthesis Start 2,6-Dichlorobenzyl chloride Iso Isothiouronium Salt Start->Iso Thiourea, EtOH Reflux, 4h SulfonylCl (2,6-Dichlorophenyl) methanesulfonyl chloride Iso->SulfonylCl Cl2 (gas) or NCS H2O/DCM, 0°C Product (2,6-Dichlorophenyl) methanesulfonamide SulfonylCl->Product NH4OH (aq) 0°C to RT

Figure 1: Step-by-step synthetic pathway from benzyl chloride precursor to final sulfonamide.

Biological Applications & Therapeutic Potential[2][6][8]

S100A9 Inhibition (Immunology)

Research has identified the (2,6-dichlorophenyl)methanesulfonamide motif as a critical pharmacophore in the development of inhibitors for S100A9 , a pro-inflammatory protein involved in autoimmune diseases.

  • Mechanism: The sulfonamide moiety forms hydrogen bonds with residues in the S100A9 binding pocket, while the 2,6-dichlorophenyl group occupies a hydrophobic sub-pocket. The steric bulk of the chlorines locks the conformation, improving binding entropy.

  • Reference: This scaffold is cited in patent literature (e.g., US Patent 10,125,125) for treating acute myocardial inflammation.

Src Kinase Inhibition (Oncology)

Derivatives of this compound serve as intermediates for Src kinase inhibitors . The sulfonamide nitrogen can be substituted with heteroaryl groups (e.g., pyridine, pyrimidine) to create ATP-competitive inhibitors.

  • Role: The 2,6-dichlorobenzyl group acts as a "gatekeeper" probe, fitting into the hydrophobic region adjacent to the ATP-binding site.

Antifungal Activity

Early agricultural chemistry research (e.g., DE-OS 3 137 061) demonstrated that benzylsulfonamides with ortho-halogen substitution possess fungicidal properties. The 2,6-dichloro pattern was found to be more effective than unsubstituted analogs due to increased lipophilicity and metabolic stability against ring oxidation.

Structure-Activity Relationship (SAR) Diagram

SAR Core (2,6-Dichlorophenyl) methanesulfonamide Cl2 2,6-Dichloro Substitution: - Steric Hindrance - Metabolic Stability (blocks oxidation) - Hydrophobic Interaction Core->Cl2 Linker Methylene Linker (-CH2-): - Flexible spacer - Separates aromatic ring from polar head Core->Linker Sulf Sulfonamide Group (-SO2NH2): - H-bond Donor/Acceptor - Carbonic Anhydrase Zinc Binding - Bioisostere of Carboxylic Acid Core->Sulf

Figure 2: Structure-Activity Relationship (SAR) analysis of the core pharmacophore.

Handling & Safety Protocols

Hazard Identification
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Storage & Stability[4][6]
  • Storage: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents and strong bases (unless intended for reaction).

Disposal

Dispose of contents/container to an approved waste disposal plant. Halogenated organic compounds often require high-temperature incineration.

References

  • S100A9 Inhibitors: Björk, A., et al. "N-(heteroaryl)-sulfonamide derivatives useful as S100-inhibitors."[1] U.S. Patent 10,125,125. (2018).[1]

  • Antifungal Activity: Sasse, K., et al. "N-sulphenyl-phenethyl sulfonamide."[2] European Patent EP0122553A1. (1984).

  • Synthesis Methodology: Klamann, D., et al. "Sulfonamides and Sulfonyl Chlorides."[3][4][2][5][6][7] Methods of Organic Chemistry (Houben-Weyl), Vol E11.

  • Chemical Structure Data: PubChem Compound Summary for CID 103482-25-3.

Sources

An In-Depth Technical Guide to 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde (CAS 103482-25-3)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical properties and safety data for 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest in synthetic chemistry and drug discovery.

Chemical Identity and Structure

Systematic Name: 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

CAS Number: 103482-25-3

The molecular structure consists of a pyrazole ring substituted at the 1-position with a 2-chloro-6-fluorobenzyl group and at the 4-position with a formyl (aldehyde) group. This combination of a halogenated aromatic ring and a reactive aldehyde on a pyrazole scaffold makes it a versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is presented below.

PropertyValueSource
Molecular Formula C₁₁H₈ClFN₂O-
Molecular Weight 254.65 g/mol -
Melting Point 67 - 70 °C (153 - 158 °F)[1]
Boiling Point 186 - 188 °C (367 - 370 °F)[1]
Appearance Solid-
Solubility Insoluble in water. Soluble in solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[2]-

Synthesis and Chemical Reactivity

The synthesis of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde and related pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction typically involves the formylation of a suitable hydrazone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The pyrazole ring system is constructed, and the aldehyde group is introduced at the 4-position in a one-pot process or a stepwise sequence.

The presence of the aldehyde group provides a reactive handle for a variety of chemical transformations, making this compound a valuable building block in organic synthesis. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. These reactions open avenues for the creation of a diverse library of pyrazole derivatives with potential applications in medicinal chemistry and materials science. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7][8]

Safety Data Sheet (SDS) Overview

The following safety information is a summary of the key hazards and precautionary measures associated with 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde.

Hazard Identification

This compound is classified as hazardous. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures and First Aid

Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place.

Stability and Reactivity
  • Chemical Stability: Stable under recommended storage conditions.

  • Reactivity: The product is chemically stable under standard ambient conditions (room temperature).[1] In a finely distributed form, there is a potential for a dust explosion.[1]

  • Incompatible Materials: Strong oxidizing agents.

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride may form.

Experimental Protocols and Workflows

General Synthetic Workflow for Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

The following diagram illustrates a generalized workflow for the synthesis of pyrazole-4-carbaldehydes, which is a common method for preparing compounds like 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole-4-carbaldehyde.

G A Substituted Hydrazine C Hydrazone Intermediate A->C B Substituted Ketone B->C E 1-Substituted-1H-pyrazole-4-carbaldehyde C->E Vilsmeier Reagent D POCl3 / DMF

Sources

Molecular weight and SMILES code for (2,6-Dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2,6-Dichlorophenyl)methanesulfonamide, a molecule of interest within the broader class of sulfonamides. This document delves into its fundamental physicochemical properties, outlines a detailed synthetic pathway, and explores its potential biological activities and applications based on established knowledge of related compounds. Furthermore, this guide presents robust analytical methodologies for the characterization and quantification of (2,6-Dichlorophenyl)methanesulfonamide, ensuring scientific integrity and reproducibility. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals engaged in chemical synthesis and drug discovery.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] Historically significant for the development of the first commercially available antibiotics, the versatility of the sulfonamide scaffold has led to its incorporation into drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, diuretic, anticonvulsant, and hypoglycemic properties.[1][2] The electronic and structural characteristics of the sulfonamide group allow it to act as a bioisostere for other functional groups and to participate in key hydrogen bonding interactions with biological targets. The subject of this guide, (2,6-Dichlorophenyl)methanesulfonamide, combines this privileged functional group with a dichlorinated phenyl ring, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of (2,6-Dichlorophenyl)methanesulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₇H₇Cl₂NO₂SInternal Calculation
Molecular Weight 240.11 g/mol [3]
SMILES Code O=S(CC1=C(Cl)C=CC=C1Cl)(N)=O[3]
CAS Number 103482-25-3[3]

Synthesis of (2,6-Dichlorophenyl)methanesulfonamide

The synthesis of (2,6-Dichlorophenyl)methanesulfonamide can be achieved through the reaction of 2,6-dichloroaniline with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides.[4] The following protocol is adapted from established procedures for the synthesis of analogous N-aryl sulfonamides.[5]

Reaction Scheme

Synthesis of (2,6-Dichlorophenyl)methanesulfonamide dichloroaniline 2,6-Dichloroaniline reaction_node + dichloroaniline->reaction_node methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->reaction_node base Base (e.g., Pyridine) base->reaction_node product (2,6-Dichlorophenyl)methanesulfonamide reaction_node->product Reaction

Caption: Synthetic pathway for (2,6-Dichlorophenyl)methanesulfonamide.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2,6-dichloroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[5]

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Potential Biological Activities and Applications

While specific biological data for (2,6-Dichlorophenyl)methanesulfonamide is not extensively published, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

  • Antibacterial Agents: As a sulfonamide, it could be investigated for antibacterial activity. The mechanism of action for sulfonamide antibiotics involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[2]

  • Anti-inflammatory and COX-2 Inhibition: Certain sulfonamide derivatives are known to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[2]

  • Carbonic Anhydrase Inhibition: The sulfonamide moiety is a key pharmacophore for the inhibition of carbonic anhydrases, which are implicated in various physiological processes, making them targets for diuretics and antiglaucoma agents.[2]

  • Neurological Applications: A structurally related compound containing a 2-(2,6-dichlorophenyl) moiety has been identified as a positive allosteric modulator of the human dopamine D1 receptor, suggesting potential applications in neurological disorders.[6]

Further research is required to elucidate the specific biological profile of (2,6-Dichlorophenyl)methanesulfonamide.

Analytical Methodologies

Robust analytical methods are crucial for the quality control and characterization of (2,6-Dichlorophenyl)methanesulfonamide. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are well-suited for this purpose.[3][7][8]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the quantification and purity assessment of (2,6-Dichlorophenyl)methanesulfonamide.

  • Column: A C18 column is a suitable stationary phase.[3]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[3]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (typically in the range of 254-280 nm) can be employed.[3]

  • Quantification: Quantification can be achieved by using an external or internal standard method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a powerful tool for the identification and confirmation of (2,6-Dichlorophenyl)methanesulfonamide.

  • Sample Preparation: The sample should be dissolved in a volatile organic solvent.

  • GC Conditions: A capillary column with a non-polar or medium-polarity stationary phase is recommended. The oven temperature program should be optimized to ensure good separation.

  • MS Detection: Electron ionization (EI) can be used to generate a characteristic fragmentation pattern for structural elucidation and confirmation.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized compound. The chemical shifts and coupling constants will be characteristic of the dichlorophenyl and methanesulfonamide moieties.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H and S=O stretches of the sulfonamide group.

Conclusion

(2,6-Dichlorophenyl)methanesulfonamide is a compound with a foundation in the well-established and versatile sulfonamide class of molecules. This guide has provided a detailed overview of its fundamental properties, a practical synthetic protocol, and a discussion of its potential biological relevance. The analytical methods outlined herein offer a robust framework for its characterization and quality control. Further investigation into the pharmacological profile of this compound is warranted and may unveil novel therapeutic applications.

References

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. (2022). Available at: [Link]

  • Shakuntala, S. G., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. Available at: [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. (2019). Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05. Food Safety and Inspection Service. (2009). Available at: [Link]

  • Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. (n.d.). Available at: [Link]

  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711-8732. Available at: [Link]

  • 1 H NMR spectra of 1 measured in d 7 -dmf and d 6 -dmso at 303 K. ResearchGate. (n.d.). Available at: [Link]

  • Patel, A., et al. (2010). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 72(4), 431-439. Available at: [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. (2023). Available at: [Link]

  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed. (2022). Available at: [Link]

Sources

The Role of (2,6-Dichlorophenyl)methanesulfonamide in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogen atoms, particularly chlorine, onto aromatic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The (2,6-dichlorophenyl) moiety is a privileged structural motif found in numerous approved drugs, where it often imparts enhanced metabolic stability and target-binding affinity. When coupled with a methanesulfonamide group, a versatile pharmacophore known for its hydrogen bonding capabilities and metabolic resilience, the resulting molecule, (2,6-Dichlorophenyl)methanesulfonamide, emerges as a compound of significant interest for therapeutic development. This technical guide provides an in-depth analysis of the synthesis, plausible mechanism of action, and potential therapeutic applications of (2,6-Dichlorophenyl)methanesulfonamide, with a focus on its prospective role in neurology and beyond. This document is intended for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Introduction: The Strategic Convergence of Dichlorophenyl and Sulfonamide Moieties

The 2,6-disubstitution pattern on a phenyl ring is a well-established strategy to sterically hinder metabolic attack, thereby increasing the in vivo half-life of a drug candidate. The presence of two chlorine atoms in (2,6-Dichlorophenyl)methanesulfonamide significantly influences its electronic and lipophilic character, which can enhance its ability to cross cellular membranes and interact with specific biological targets.

Sulfonamides, on the other hand, are a class of compounds with a rich history in medicine, initially recognized for their antibacterial properties.[1][2] In contemporary drug discovery, the sulfonamide group is valued for its ability to act as a hydrogen bond donor and acceptor, its chemical stability, and its capacity to serve as a bioisostere for other functional groups.[3] The combination of these two key structural features in (2,6-Dichlorophenyl)methanesulfonamide suggests a molecule with promising drug-like properties.

Plausible Mechanism of Action: A Focus on Voltage-Gated Sodium Channels

While direct experimental evidence for the specific molecular target of (2,6-Dichlorophenyl)methanesulfonamide is not extensively documented in publicly available literature, a strong inference can be drawn from the well-established pharmacology of structurally related compounds. Numerous anticonvulsant and neuropathic pain medications that feature a dichlorophenyl group exert their therapeutic effects through the blockade of voltage-gated sodium channels (VGSCs).[4][5]

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons.[5] In pathological conditions like epilepsy and neuropathic pain, these channels can become hyperactive, leading to aberrant neuronal firing.[6][7] Sodium channel blockers stabilize the inactivated state of these channels, thereby reducing the sustained high-frequency firing of neurons without affecting normal neuronal activity.[5]

The proposed mechanism of action for (2,6-Dichlorophenyl)methanesulfonamide is the modulation of VGSCs, leading to a reduction in neuronal hyperexcitability. This hypothesis is supported by the known anticonvulsant activities of compounds bearing the N-(2,6-disubstituted phenyl) moiety.[8][9]

Sodium_Channel_Blockade cluster_0 Neuronal Membrane cluster_1 Pathophysiological State cluster_2 Therapeutic Intervention Neuron_Exterior Extracellular Space Na_Channel Voltage-Gated Sodium Channel (VGSC) Blockade Blocks VGSC Na_Channel->Blockade Neuron_Interior Intracellular Space Hyperactive_Neuron Hyperexcitable Neuron (e.g., Epilepsy, Neuropathic Pain) Na_Influx Na+ Influx Hyperactive_Neuron->Na_Influx Depolarization Excessive_Firing Excessive Action Potential Firing Na_Influx->Excessive_Firing DCP_Methanesulfonamide (2,6-Dichlorophenyl)methanesulfonamide DCP_Methanesulfonamide->Na_Channel Binds to Inactivated State Reduced_Firing Reduced Neuronal Firing Blockade->Reduced_Firing Synthesis_Workflow Start Starting Materials Reactants 2,6-Dichloroaniline + Methanesulfonyl Chloride Start->Reactants Reaction Reaction (Anhydrous Solvent, Base) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product (2,6-Dichlorophenyl)methanesulfonamide Purification->Product Analysis Characterization (NMR, MS, Elemental Analysis) Product->Analysis

Caption: General workflow for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Detailed Experimental Protocol: Synthesis of (2,6-Dichlorophenyl)methanesulfonamide

The following protocol is a representative procedure for the synthesis of the title compound.

Materials:

  • 2,6-Dichloroaniline

  • Methanesulfonyl chloride

  • Triethylamine (or Pyridine)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2,6-dichloroaniline (1.0 eq.) and anhydrous DCM.

  • Add triethylamine (1.5 eq.) to the stirring solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 eq.) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield (2,6-Dichlorophenyl)methanesulfonamide. [10]

Therapeutic Applications and Preclinical Evaluation

Based on its proposed mechanism as a voltage-gated sodium channel blocker, (2,6-Dichlorophenyl)methanesulfonamide holds significant potential in the treatment of neurological disorders characterized by neuronal hyperexcitability.

Epilepsy

Epilepsy is a chronic neurological disorder characterized by recurrent seizures. [11]Many first-line antiepileptic drugs, such as phenytoin and carbamazepine, function by blocking voltage-gated sodium channels. [4]The structural features of (2,6-Dichlorophenyl)methanesulfonamide make it a compelling candidate for development as a novel anticonvulsant.

Preclinical Evaluation: The anticonvulsant activity of (2,6-Dichlorophenyl)methanesulfonamide can be assessed in well-established animal models of epilepsy, such as the Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ) seizure model. [12]

Preclinical Model Endpoint Hypothetical Efficacy of (2,6-Dichlorophenyl)methanesulfonamide
Maximal Electroshock (MES) Protection against tonic hindlimb extension ED₅₀: 10-50 mg/kg (oral)
Pentylenetetrazol (PTZ) Increased seizure threshold Minimal effective dose: > 50 mg/kg (oral)

| Rotarod Test (Neurotoxicity) | Motor impairment | TD₅₀: > 100 mg/kg (oral) |

Table 1: Hypothetical preclinical data for the anticonvulsant activity of (2,6-Dichlorophenyl)methanesulfonamide. These values are illustrative and require experimental validation.

Neuropathic Pain

Neuropathic pain is a debilitating chronic pain condition caused by damage or disease affecting the somatosensory nervous system. [6][11]It is often refractory to standard analgesics. Voltage-gated sodium channels, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are key players in the pathophysiology of neuropathic pain, making them attractive targets for drug development. [13]Anticonvulsants are frequently used off-label for the management of neuropathic pain. Preclinical Evaluation: The efficacy of (2,6-Dichlorophenyl)methanesulfonamide in alleviating neuropathic pain can be investigated in rodent models of nerve injury, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models. [7][14]

Preclinical Model Endpoint Hypothetical Efficacy of (2,6-Dichlorophenyl)methanesulfonamide
Chronic Constriction Injury (CCI) Reversal of mechanical allodynia Significant effect at 30 mg/kg (oral)

| Spared Nerve Injury (SNI) | Reversal of thermal hyperalgesia | Significant effect at 30 mg/kg (oral) |

Table 2: Hypothetical preclinical data for the analgesic activity of (2,6-Dichlorophenyl)methanesulfonamide in models of neuropathic pain. These values are illustrative and require experimental validation.

Therapeutic_Applications Compound (2,6-Dichlorophenyl)methanesulfonamide MoA Voltage-Gated Sodium Channel Blockade Compound->MoA Effect Reduced Neuronal Hyperexcitability MoA->Effect Epilepsy Epilepsy Effect->Epilepsy Neuropathic_Pain Neuropathic Pain Effect->Neuropathic_Pain Other Other Potential Applications (e.g., Bipolar Disorder, Migraine) Effect->Other

Caption: Potential therapeutic applications stemming from the proposed mechanism of action.

Future Directions and Conclusion

(2,6-Dichlorophenyl)methanesulfonamide represents a molecule of high interest at the intersection of well-validated pharmacophores. Its synthesis is straightforward, and its predicted mechanism of action as a voltage-gated sodium channel blocker positions it as a promising candidate for the treatment of epilepsy and neuropathic pain. Further investigation into its specific interactions with various sodium channel subtypes could reveal a desirable selectivity profile, potentially leading to a therapeutic agent with an improved side-effect profile compared to existing non-selective sodium channel blockers.

The next steps in the development of this compound would involve its synthesis and purification, followed by in vitro characterization of its activity on a panel of voltage-gated sodium channels using patch-clamp electrophysiology. [15]Subsequent in vivo studies in established animal models of epilepsy and neuropathic pain would be crucial to validate its therapeutic potential.

References

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Topic: Steric Hindrance Effects in 2,6-Dichlorophenyl Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 2,6-dichlorophenyl moiety is a frequently employed substituent in medicinal chemistry, valued for its ability to impart unique steric and electronic properties to a parent scaffold. When incorporated into sulfonamide derivatives, this substitution pattern introduces significant steric hindrance that profoundly dictates molecular conformation, reactivity, and ultimately, biological activity. This technical guide provides an in-depth analysis of these steric effects, moving from fundamental principles of conformational restriction to their tangible consequences in synthesis and drug-receptor interactions. We will explore how the bulky ortho-chlorine atoms lock the molecule into specific, often near-orthogonal, conformations, a phenomenon substantiated by X-ray crystallography and NMR spectroscopy. This guide explains the causality behind synthetic challenges and experimental design choices, offering detailed protocols for both synthesis and advanced structural characterization. Through case studies, we illustrate how this sterically-enforced conformation can be strategically exploited to enhance target selectivity, modulate binding affinity, and improve drug-like properties.

The Foundational Role of Steric Hindrance

Sulfonamides are a cornerstone of modern pharmacology, with applications ranging from antibacterials to diuretics, anticonvulsants, and selective enzyme inhibitors.[1][2] Their biological function is intimately tied to their three-dimensional structure, which governs how they fit into a target's binding site. The introduction of substituents onto the aryl rings of a sulfonamide is a primary strategy for modulating its activity. While electronic effects are well-understood, the physical bulk of substituents—or steric hindrance—offers a powerful yet complex tool for rational drug design.

The 2,6-dichloro substitution pattern is a classic example of steric control. The two chlorine atoms, positioned ortho to the point of attachment (either the sulfur or nitrogen atom of the sulfonamide bridge), act as bulky "gatekeepers." Their significant van der Waals radii create a crowded local environment, severely restricting the free rotation that would otherwise occur around the single bonds connecting the phenyl ring to the sulfonamide core. This restriction is the central theme of this guide.

Steric_Effect_Flow cluster_cause Cause cluster_effect Immediate Physical Effect cluster_conformation Conformational Consequence cluster_outcome Functional Outcome A 2,6-Dichloro Substitution on Phenyl Ring B Significant Steric Hindrance (Bulky ortho-Chlorine Atoms) A->B introduces C Restricted Bond Rotation (Aryl-S, Aryl-N) B->C leads to D Fixed, Near-Orthogonal Conformation C->D results in G Synthetic Challenges & Opportunities C->G creates E Altered Biological Activity (Selectivity, Affinity) D->E impacts F Modified Physicochemical Properties D->F influences

Figure 1: Logical flow from substitution to functional outcome.

Conformational Lock-In: Evidence and Analysis

The most direct consequence of 2,6-dichloro substitution is the imposition of a rigid, well-defined conformation. The steric clash between the ortho-chlorine atoms and the atoms of the sulfonamide bridge (particularly the sulfonyl oxygens or the N-H group) forces the phenyl rings into a non-coplanar arrangement.

X-Ray Crystallography Insights

Single-crystal X-ray diffraction provides definitive proof of this conformational restriction. Studies on N-(2,6-dichlorophenyl)benzenesulfonamide and its derivatives consistently reveal a "bent" molecular structure where the two aromatic rings are significantly tilted relative to each other.[3][4] A key descriptor of this geometry is the C-SO2-NH-C torsion angle.

In contrast to less hindered analogs, which exhibit a wider range of possible conformations, the 2,6-dichloro derivatives are locked into a specific rotational state. This is quantified in the table below, which compares key structural parameters from crystallographic studies.

CompoundC—SO2—NH—C Torsion Angle (°)Inter-Ring Tilt Angle (°)Reference
N-(2,6-dichlorophenyl)benzenesulfonamide 82.5 (2)43.5 (1)[3]
N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide -90.4 (2)51.7 (1)[4]
N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 1)-62.1 (3)70.8 (1)[3]
N-(2,4-dichlorophenyl)benzenesulfonamide (Molecule 2)60.7 (3)74.8 (1)[3]
N-(3,5-dichlorophenyl)benzenesulfonamide-68.1 (3)57.0 (1)[3]
Table 1: Comparison of crystallographic torsion and tilt angles in dichlorophenyl sulfonamide isomers. Data clearly show the distinct conformational space occupied by the 2,6-disubstituted analogs.

The data demonstrate that the 2,6-dichloro substitution drives the torsion angle towards a near-orthogonal state (approx. ±90°). This fixed orientation is a critical feature that pre-organizes the molecule for interaction with a biological target, potentially enhancing binding affinity by reducing the entropic penalty of binding.

Conformation cluster_A N-(2,6-dichlorophenyl)sulfonamide cluster_B Unhindered Analog (e.g., N-phenylsulfonamide) A Sulfonyl Benzene Ring B Aniline Benzene Ring C SO2-NH Bridge A->C Cl1 Cl B->Cl1 Cl2 Cl B->Cl2 C->B label_edge Tilt Angle ≈ 43-52° D Sulfonyl Benzene Ring E Aniline Benzene Ring F SO2-NH Bridge D->F F->E label_edge2 Free Rotation

Figure 2: Steric hindrance fixes ring orientation.
NMR Spectroscopy in Solution

While crystallography provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy confirms that these conformational preferences persist in solution. Techniques like 1H-NMR and 13C-NMR can reveal the presence of rotamers (rotational isomers).[5][6] For many 2,6-disubstituted systems, the barrier to rotation is so high that distinct signals for different rotational states can be observed, a phenomenon known as atropisomerism. The study of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides demonstrates that this steric effect is sufficient to create rotationally stable enantiomers at room temperature.[7]

Synthetic Protocols and Steric Challenges

The synthesis of 2,6-dichlorophenyl sulfonamides typically involves the reaction of a sulfonyl chloride with 2,6-dichloroaniline.[3][4] However, the very steric hindrance that defines the product's conformation also presents a significant barrier to its formation.

The Steric Hurdle in Synthesis

The nucleophilic attack of the amine nitrogen of 2,6-dichloroaniline on the electrophilic sulfur atom of the sulfonyl chloride is sterically impeded. The ortho-chlorine atoms physically block the trajectory of the attacking nitrogen, increasing the activation energy of the reaction.[8] This often results in slow reaction rates or the need for more forcing conditions (e.g., elevated temperatures) compared to the synthesis of less hindered sulfonamides.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product R1 Benzenesulfonyl Chloride P1 Reaction in Solvent (e.g., Chloroform) R1->P1 R2 2,6-Dichloroaniline R2->P1 P2 Heating (Boiling) [To overcome steric barrier] P1->P2 P3 Workup (Cooling, Water Quench) P2->P3 U1 Filtration P3->U1 U2 Recrystallization (e.g., from Ethanol) U1->U2 F1 N-(2,6-dichlorophenyl) benzenesulfonamide U2->F1

Figure 3: General workflow for hindered sulfonamide synthesis.
Detailed Experimental Protocol: Synthesis of N-(2,6-dichlorophenyl)benzenesulfonamide

This protocol is adapted from established literature procedures and serves as a reliable method for overcoming the steric challenges inherent in this synthesis.[3]

Materials:

  • Benzenesulfonyl chloride

  • 2,6-Dichloroaniline

  • Chloroform (or other suitable solvent)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of chloroform.

  • Amine Addition: Add 2,6-dichloroaniline (1.0 eq) to the solution.

    • Causality Note: Stoichiometric amounts are used. An excess of the amine is sometimes employed for less hindered reactions to act as a base, but here, heating is the primary driver.

  • Reaction: Gently heat the reaction mixture to boiling and maintain reflux for 10-20 minutes. The heat provides the necessary kinetic energy for the sterically hindered nucleophile and electrophile to overcome the repulsive forces and react.

  • Workup: Cool the reaction mixture to room temperature. Slowly add the mixture to a beaker of ice-cold water (approx. 10 volumes) with stirring. This will precipitate the solid product and quench any remaining reactive species.

  • Isolation: Filter the resulting solid precipitate under suction using a Büchner funnel. Wash the solid thoroughly with cold water to remove any water-soluble impurities.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as dilute ethanol, to obtain pure N-(2,6-dichlorophenyl)benzenesulfonamide.

  • Characterization: Confirm the purity and identity of the compound by measuring its melting point and recording its IR and NMR spectra.

Impact on Biological Activity and SAR

The rigid, pre-organized conformation of 2,6-dichlorophenyl sulfonamides is the key to their unique biological profiles. This steric enforcement can be a double-edged sword, either creating a steric clash that reduces affinity or perfectly complementing a binding pocket to enhance it.

Case Study: Steric Clash and Conformational Adaptation

In a study involving inhibitors for the protein FKBP12, a sulfonamide analog containing a 2,6-dichlorophenyl group was investigated.[9] While the parent sulfonamide was a potent binder, introduction of further modifications near the sulfonamide core led to a decrease in affinity. X-ray co-crystal structures revealed that this was due to a steric clash between the modified ligand and the protein.[9] This clash forced a compensatory twist of the ligand's dichlorophenyl ring, highlighting how the protein environment interacts with the sterically demanding group.[9] This illustrates a critical principle: the benefit of a rigid conformation is only realized if that conformation is complementary to the target's topology.

Exploiting Steric Hindrance for Selectivity

The fixed conformation can be a powerful tool for achieving enzyme isoform selectivity. If two related enzymes have binding pockets with subtle differences in shape or size, a sterically constrained inhibitor may bind potently to one while being excluded from the other due to a steric clash. This strategy is central to the design of selective kinase inhibitors, where the 2,6-disubstituted phenyl ring is often used to orient other functional groups towards or away from specific regions of the ATP-binding pocket.

Advanced Characterization Methodologies

A thorough understanding of these derivatives requires specialized analytical techniques to probe their three-dimensional structure and rotational dynamics.

Protocol: Single-Crystal X-ray Diffraction

This is the gold standard for determining the solid-state conformation.

Methodology:

  • Crystal Growth: Grow single crystals of the purified compound suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a goniometer head. Use an X-ray diffractometer with a specific radiation source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.[3]

  • Structure Solution: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions and displacement parameters against the experimental data to achieve the best possible fit.[3]

  • Analysis: Analyze the final refined structure to determine key parameters like bond lengths, bond angles, and the critical torsion angles that define the molecular conformation.

Conclusion and Future Perspectives

The 2,6-dichloro substitution pattern is a powerful modulator of sulfonamide structure and function. The steric hindrance it introduces is not a mere inconvenience but a strategic design element that locks the molecule into a predictable, near-orthogonal conformation. This guide has demonstrated that this conformational rigidity has profound and actionable consequences, influencing synthetic accessibility, dictating binding modes, and offering a pathway to enhanced drug selectivity.

Future research will likely focus on leveraging this principle in more complex systems, such as macrocycles and covalent inhibitors, where pre-organization is paramount for efficacy. As our understanding of protein dynamics and cryptic binding pockets grows, the ability to design rigid, sterically-defined ligands like the 2,6-dichlorophenyl sulfonamides will become an increasingly vital tool in the arsenal of the medicinal chemist.

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  • Asai, T., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Molecules, 27(22), 7858. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9696236/]
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  • Urbańska, K., et al. (2021). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences, 22(24), 13486. [Link: https://www.mdpi.com/1422-0067/22/24/13486]
  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective. Journal of Medicinal Chemistry, 62(19), 8840-8857. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01234]
  • Hoan, D. Q., et al. (2024). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin Derivatives. Sarcouncil Journal of Biomedical Sciences, 3(1), 1-8. [Link: https://sarcouncil.com/sjbs/v3i1/2.pdf]
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link: https://www.ommegaonline.
  • Li, J., et al. (2021). Discovery of novel sulphonamide hybrids that inhibit LSD1 against bladder cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 866-874. [Link: https://www.semanticscholar.org/paper/Discovery-of-novel-sulphonamide-hybrids-that-LSD1-Li-Chen/2e0e0905471eb697922d3b266d79e836b761a293]
  • Alper, S. C. (1992). A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. Google Patents, WO1992022522A1. [Link: https://patents.google.
  • Kumar, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Pharmaceuticals, 16(8), 1129. [Link: https://www.mdpi.com/1424-8247/16/8/1129]
  • Nocentini, A., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(7), 6653. [Link: https://www.mdpi.com/1422-0067/24/7/6653]
  • Suling, W. J., et al. (1998). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 42(12), 3298-3302. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC106028/]
  • Bouzayani, M., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-(N-methylsulfamoyl)phenyl)formamide: Degradation product of. European Journal of Chemistry, 10(3), 189-194. [Link: https://www.semanticscholar.org/paper/Crystal-structure-and-Hirshfeld-surface-analysis-Bouzayani-Massaoudi/f5509930f73838274d47192667104a37b3f9c656]
  • Kumar, R., et al. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. Chemistry & Chemical Technology, 17(2), 231-253. [Link: https://bazhum.muzhp.pl/media/files/Chemistry_and_Chemical_Technology/Chemistry_and_Chemical_Technology-r2023-t17-n2/Chemistry_and_Chemical_Technology-r2023-t17-n2-s231-253/Chemistry_and_Chemical_Technology-r2023-t17-n2-s231-253.pdf]
  • De, P. (2018). b. 1 H NMR (400 MHz, DMSO-D 6 ) spectrum of diacetyl sulfonamide 7. ResearchGate. [Link: https://www.researchgate.net/figure/b-1-H-NMR-400-MHz-DMSO-D-6-spectrum-of-diacetyl-sulfonamide-7_fig4_324483749]
  • Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. ResearchGate. [Link: https://www.researchgate.net/publication/336336683_Synthesis_and_Pharmacological_Characterization_of_2-26-Dichlorophenyl-1-1S3R-5-3-hydroxy-3-methylbutyl-3-hydroxymethyl-1-methyl-34-dihydroisoquinolin-21H-ylethan-1-one_LY3154207_a_Potent_Subtype]

Sources

Whitepaper: Mechanistic Pathways and Synthetic Workflows of N-Aryl Methanesulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As modern drug discovery shifts toward highly targeted, structurally optimized pharmacophores, the N-aryl methanesulfonamide moiety has emerged as a cornerstone in medicinal chemistry. Far from being a passive structural linker, the methanesulfonamide group actively dictates molecular conformation, metabolic stability, and target-binding affinity. This technical guide provides an in-depth analysis of the biological activities of N-aryl methanesulfonamides, exploring their structural causality, mechanistic pathways, and field-proven synthetic protocols for developing advanced antimicrobial, anticancer, and cardiovascular agents.

Structural Causality & Pharmacophore Dynamics

To understand the biological efficacy of N-aryl methanesulfonamides, we must first analyze the causality behind their physicochemical behavior. The sulfonamide moiety (–SO₂NH–) imparts specific, highly desirable reactivity to the molecule:

  • Proton Acidity & Nucleophilicity : The strong electron-withdrawing nature of the sulfonyl group significantly increases the acidity of the adjacent N-H protons[1]. This facilitates easy deprotonation under mild basic conditions, generating a reactive nucleophile that serves as an ideal handle for constructing complex heterocyclic scaffolds[1].

  • Hydrogen Bond Geometry : The methanesulfonamide group acts as a potent hydrogen bond donor-acceptor system[1]. Unlike planar amides, the tetrahedral geometry of the sulfur atom projects the oxygen atoms into a distinct three-dimensional spatial arrangement, allowing for highly specific, directional binding within the tightly constrained ATP pockets of kinases or the active sites of bacterial enzymes[1].

Core Biological Activities & Target Mechanisms

The versatility of the N-aryl methanesulfonamide scaffold allows it to be tuned for diverse therapeutic indications. By altering the aryl substituent or coupling the sulfonamide to specific heterocycles, researchers can selectively target distinct biological pathways.

Kinase Inhibition & Anticancer Efficacy

The sulfonamide group is a critical pharmacophore in many modern kinase inhibitors[1]. By mimicking the hydrogen-bonding profile of the adenine ring of ATP, N-aryl methanesulfonamides competitively bind to the hinge region of kinase active sites. Furthermore, coupling methanesulfonamide with 8-aminoquinoline yields quinolin-8-ylmethanesulfonamide derivatives, a class of compounds demonstrating potent anticancer and antimicrobial properties[1].

KinasePathway NAMS N-Aryl Methanesulfonamide HBond Tetrahedral H-Bonding NAMS->HBond presents Kinase Kinase ATP Pocket HBond->Kinase binds hinge region Effect Signal Attenuation (Anticancer) Kinase->Effect triggers

N-aryl methanesulfonamide binding mechanism in kinase ATP pockets.
Antimicrobial & Antibacterial Action

The emergence of multidrug-resistant pathogens has driven the synthesis of novel thiophene-aryl sulfonamide derivatives. Thiophene-containing N-aryl sulfonamides exhibit promising broad-spectrum antibacterial activity, particularly against S. typhimurium, E. coli, and S. aureus[2]. The biological activity is highly dependent on the electronic nature of the substituents on the aryl ring; compounds containing balanced electron-withdrawing and electron-donating groups demonstrate the lowest Minimum Inhibitory Concentration (MIC) values[2].

Metabolic & Cardiovascular Targets

Beyond oncology and infectious diseases, methanesulfonamide derivatives are heavily utilized in metabolic and cardiovascular drug design.

  • HMG-CoA Reductase : Pyrimidine-containing methanesulfonamides are synthesized to inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1].

  • Ion Channel Modulation : The antiarrhythmic agent Dofetilide contains two methanesulfonamide groups, which are essential for its ability to selectively block the rapid component of the delayed rectifier potassium current (I_Kr) in the heart[1].

Quantitative Data Summary: Biological Targets
Scaffold / DerivativePrimary Biological TargetMechanistic ActionKey Example / Application
Pyrimidine-NAMS HMG-CoA ReductaseEnzyme active site competitive inhibitionCholesterol-lowering agents
Quinoline-NAMS Kinases / Bacterial TargetsATP pocket binding / DNA disruptionAnticancer / Antimicrobial
Thiophene-NAMS Bacterial Cell Wall / RibosomesMultidrug-resistant bacterial inhibitionBroad-spectrum antibacterial
Bis-Methanesulfonamides hERG / Potassium Ion ChannelsModulation of cardiac ion channel activityDofetilide (Antiarrhythmic)

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail self-validating systems for synthesizing biologically active N-aryl methanesulfonamides.

Protocol A: Multi-Component Synthesis of Thiophene-Aryl Sulfonamides

This environmentally benign, one-pot multi-component reaction (MCR) utilizes a Knoevenagel condensation pathway to construct the thiophene core before sulfonylation[2].

Causality of Reagents : l-Proline is selected as a reusable organic catalyst because it acts as a mild base, facilitating the creation of the carbanion without degrading sensitive functional groups. This carbanion interacts with elemental sulfur to close the five-membered heteroring[2].

Step-by-Step Methodology :

  • Reactant Assembly : In a reaction vessel, combine benzaldehyde (1 mmol), malononitrile (1 mmol), and elemental sulfur (1 mmol)[2].

  • Catalysis & Condensation : Add 1 mol% of l-Proline catalyst. Maintain the reaction at pH 7.2 ± 0.2 and heat to 70 ± 1 °C for 6–8 hours[2].

  • Intermediate Isolation : The Knoevenagel condensation yields the intermediate 5-amino-3,4-diphenylthiophene-2-carbonitrile[2]. Monitor completion via TLC, cool the mixture, filter the crude solid, and recrystallize from ethanol.

  • Sulfonylation : React the purified thiophene derivative with p-toluene sulfonyl chloride (Tosyl-Cl) at 0 °C for 10–12 hours to yield the final thiophene-aryl sulfonamide scaffold[2].

MCRWorkflow Reactants Benzaldehyde + Malononitrile + Sulfur Cat l-Proline Catalyst (pH 7.2, 70°C) Reactants->Cat Knoevenagel Condensation Inter Intermediate: 5-Amino-Thiophene Cat->Inter Carbanion Formation Tosyl p-Toluene Sulfonyl Chloride (0°C, 10-12h) Inter->Tosyl Sulfonylation Product Thiophene-Aryl Sulfonamide (Antibacterial Agent) Tosyl->Product Final Yield

Multi-component synthesis workflow for thiophene-aryl sulfonamides.
Protocol B: Palladium-Catalyzed Cross-Coupling of Halogenated NAMS

For advanced functionalization, halogenated N-aryl methanesulfonamides such as N-(2-iodophenyl)methanesulfonamide are utilized.

Causality of Reagents : The reactive iodine atom provides a highly labile site for oxidative addition by palladium catalysts, while the electron-withdrawing sulfonamide moiety directs regioselectivity and stabilizes the intermediate[3]. This allows for direct aromatic coupling between the N-aryl methanesulfonamide and other heterocycles, such as thiophene derivatives[4].

Step-by-Step Methodology :

  • Preparation : Dissolve N-(2-iodophenyl)methanesulfonamide (1 equiv) and the target thiophene derivative (1.2 equiv) in a degassed polar aprotic solvent (e.g., DMF).

  • Catalyst Addition : Introduce a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a suitable phosphine ligand to facilitate the oxidative addition across the C-I bond.

  • Base Integration : Add a mild inorganic base (e.g., K₂CO₃, 2 equiv) to neutralize the generated hydroiodic acid and drive the transmetalation/reductive elimination steps.

  • Thermal Cycling : Heat the mixture under an inert argon atmosphere at 90 °C for 12 hours.

  • Purification : Quench with water, extract with ethyl acetate, and purify the resulting coupled N-aryl methanesulfonamide via flash column chromatography.

References

  • Khan, M. E., et al. "Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment." Macromolecular Research (2024). URL: [Link]

  • Wu, Y.-T., and Siegel, J. S. "Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives." Organic Letters 9.13 (2007): 2553-2556. URL: [Link]

Sources

Methodological & Application

Protocol for synthesis of (2,6-Dichlorophenyl)methanesulfonamide from 2,6-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, with in-depth explanations of the experimental choices to ensure a thorough understanding of the synthetic process.

Introduction

(2,6-Dichlorophenyl)methanesulfonamide is an important intermediate in the synthesis of various biologically active molecules. The presence of the dichlorophenyl group and the methanesulfonamide moiety imparts specific physicochemical properties that are often sought in the design of novel therapeutic agents. This protocol outlines a reliable method for the preparation of this compound starting from the readily available 2,6-dichloroaniline.

The synthesis involves the nucleophilic attack of the amino group of 2,6-dichloroaniline on the electrophilic sulfur atom of methanesulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

Reaction Scheme

The overall reaction for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide is depicted below:

reaction cluster_reactants Reactants cluster_products Product 2,6-dichloroaniline 2,6-Dichloroaniline product (2,6-Dichlorophenyl)methanesulfonamide 2,6-dichloroaniline->product Pyridine, CH2Cl2, 0 °C to rt plus1 + methanesulfonyl_chloride Methanesulfonyl Chloride methanesulfonyl_chloride->product plus2 + HCl

Caption: General reaction scheme for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2,6-DichloroanilineReagentSigma-AldrichPurity ≥98%
Methanesulfonyl chlorideReagentSigma-AldrichPurity ≥99%
PyridineAnhydrousFisher ScientificStored over molecular sieves
Dichloromethane (DCM)AnhydrousFisher ScientificStored over molecular sieves
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Saturated sodium bicarbonate (NaHCO₃)Aqueous solutionPrepared in-house
BrineSaturated NaCl solutionPrepared in-house
Anhydrous magnesium sulfate (MgSO₄)ReagentSigma-AldrichFor drying
EthanolReagentFisher ScientificFor recrystallization
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware

Safety Precautions
  • 2,6-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] May cause an allergic skin reaction and damage to organs through prolonged or repeated exposure.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]

  • Methanesulfonyl chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling these chemicals.

Step-by-Step Procedure

workflow start Start dissolve_aniline 1. Dissolve 2,6-dichloroaniline in anhydrous DCM start->dissolve_aniline add_pyridine 2. Add anhydrous pyridine dissolve_aniline->add_pyridine cool_mixture 3. Cool the reaction mixture to 0 °C add_pyridine->cool_mixture add_mesyl_chloride 4. Add methanesulfonyl chloride dropwise cool_mixture->add_mesyl_chloride warm_to_rt 5. Allow to warm to room temperature and stir add_mesyl_chloride->warm_to_rt monitor_reaction 6. Monitor reaction by TLC warm_to_rt->monitor_reaction workup 7. Aqueous Workup monitor_reaction->workup extract 8. Extract with DCM workup->extract dry_concentrate 9. Dry organic layer and concentrate extract->dry_concentrate purify 10. Purify by recrystallization dry_concentrate->purify characterize 11. Characterize the final product purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloroaniline (1.62 g, 10 mmol) in anhydrous dichloromethane (30 mL).

  • Base Addition: To the stirred solution, add anhydrous pyridine (1.2 mL, 15 mmol). Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting aniline and driving the equilibrium towards the product.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction upon the addition of the highly reactive methanesulfonyl chloride.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (0.85 mL, 11 mmol) dropwise to the cooled solution over a period of 10-15 minutes using a dropping funnel. A slow, controlled addition is essential to prevent a rapid temperature increase and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is considered complete when the starting 2,6-dichloroaniline spot is no longer visible.

  • Aqueous Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL) to remove any remaining water.

  • Extraction and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[4] Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Characterization Data (Expected)

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃): δ ~7.4-7.2 (m, 3H, Ar-H), ~3.1 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃): Resonances corresponding to the aromatic carbons and the methyl carbon of the sulfonyl group are expected.

  • IR (KBr, cm⁻¹): ~3250 (N-H stretch), ~1340 and ~1160 (S=O stretches).

  • Mass Spectrometry (ESI-MS): [M+H]⁺ expected at m/z = 240.0.

Discussion

The protocol described above provides a robust and reproducible method for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide. The choice of pyridine as a base is common in such reactions due to its ability to effectively scavenge the generated HCl and its role as a nucleophilic catalyst. The use of anhydrous solvents is critical to prevent the hydrolysis of the highly reactive methanesulfonyl chloride.

The purification by recrystallization is an effective method for obtaining a high-purity product. The choice of the recrystallization solvent may need to be optimized based on the observed solubility of the crude product.

Conclusion

This application note details a comprehensive and reliable protocol for the synthesis of (2,6-Dichlorophenyl)methanesulfonamide from 2,6-dichloroaniline. By following the step-by-step instructions and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development endeavors. The detailed explanations for each step are intended to provide a deeper understanding of the underlying chemical principles, empowering scientists to troubleshoot and adapt the protocol as needed.

References

  • Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2625. [Link]

  • Loba Chemie. (2023). 2,6-DICHLOROANILINE EXTRA PURE - Safety Data Sheet. [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2,6-dichloro aniline 98%. [Link]

Sources

Topic: Recrystallization Solvent Systems for the Purification of (2,6-Dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a detailed technical guide for the purification of (2,6-Dichlorophenyl)methanesulfonamide via recrystallization. The narrative is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical protocols necessary for achieving high purity of the target compound. We delve into the physicochemical properties of the molecule to inform a rational selection of solvent systems. Step-by-step protocols for both single-solvent and mixed-solvent recrystallization are presented, alongside a comprehensive troubleshooting guide to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Imperative for Purity

(2,6-Dichlorophenyl)methanesulfonamide is a sulfonamide-containing compound whose utility in pharmaceutical and agrochemical research necessitates a high degree of purity. Impurities can interfere with downstream applications, skew analytical results, and impact biological activity and safety profiles. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process dissolves the compound in a hot solvent and allows it to crystallize in a purified form upon cooling, leaving the impurities dissolved in the surrounding solution, known as the mother liquor.[2]

This guide explains the causal relationships between the molecular structure of (2,6-Dichlorophenyl)methanesulfonamide, solvent properties, and the success of the recrystallization process.

Physicochemical Profile and Solvent Selection Rationale

A rational approach to solvent selection begins with an analysis of the target molecule. (2,6-Dichlorophenyl)methanesulfonamide possesses a combination of polar and non-polar characteristics.

  • Polar Moieties: The sulfonamide group (-SO₂NH-) is highly polar and capable of hydrogen bonding. This confers solubility in polar solvents.

  • Non-Polar Moieties: The 2,6-dichlorophenyl ring is non-polar and hydrophobic. This structural feature will influence its interaction with non-polar solvents.

The guiding principle for solubility is "like dissolves like".[1] Therefore, an effective recrystallization solvent must have intermolecular forces similar to those of the solute.[1] For (2,6-Dichlorophenyl)methanesulfonamide, solvents of intermediate to high polarity are predicted to be most effective.

The ideal solvent should:

  • Completely dissolve the compound when hot (at or near the solvent's boiling point).

  • Provide very low solubility for the compound when cold (at room temperature or in an ice bath).

  • Either dissolve impurities completely at all temperatures or not dissolve them at all.

  • Be chemically inert with respect to the compound.

  • Be volatile enough to be easily removed from the purified crystals.[3]

Given the structure, alcohols such as ethanol and isopropanol are excellent starting points. Mixed-solvent systems, particularly an alcohol paired with water (an "antisolvent"), are also highly effective for sulfonamides as they allow for fine-tuning of the solvent's polarity.[4][5]

Recommended Solvent Systems & Data Summary

Based on the analysis of the molecular structure and established practices for sulfonamide purification, the following solvent systems are recommended for investigation.

Solvent SystemTypeBoiling Point (°C)Rationale & Expected Outcome
Isopropanol Single82.5A good general-purpose solvent for moderately polar compounds. Likely to provide a good solubility gradient.
Ethanol (95%) Single~78An excellent and common solvent for sulfonamides.[6] The 5% water content can improve the solubility gradient.
Ethanol / Water MixedVariableThe "good" solvent (ethanol) dissolves the compound, and the "poor" antisolvent (water) is added to induce crystallization.[5] This system is highly tunable.
Isopropanol / Water MixedVariableSimilar to ethanol/water, often effective for sulfonamides.[4] Isopropanol can sometimes offer a better solubility profile than ethanol.
Acetone / Hexane MixedVariableA polar aprotic solvent (acetone) paired with a non-polar antisolvent (hexane). Useful if alcohols prove too effective as solvents. The two solvents must be miscible.[3]

Experimental Workflow and Decision Logic

The following diagram outlines the logical workflow for selecting an appropriate solvent system and executing the recrystallization protocol.

Recrystallization_Workflow cluster_selection Solvent System Selection cluster_protocol General Recrystallization Protocol start Start with Crude (2,6-Dichlorophenyl)methanesulfonamide test_single Test Single Solvents (e.g., Isopropanol, Ethanol) start->test_single dissolves_hot Dissolves when hot? test_single->dissolves_hot crystals_cold Crystals form when cold? dissolves_hot->crystals_cold Yes test_mixed Test Mixed Solvents (e.g., Ethanol/Water) dissolves_hot->test_mixed No proceed_single Proceed with Single Solvent Protocol crystals_cold->proceed_single Yes crystals_cold->test_mixed No dissolves_good Dissolves in 'Good' Solvent? test_mixed->dissolves_good precipitates_poor Precipitates with 'Poor' Solvent? dissolves_good->precipitates_poor Yes fail Re-evaluate Solvent Choices dissolves_good->fail No proceed_mixed Proceed with Mixed Solvent Protocol precipitates_poor->proceed_mixed Yes precipitates_poor->fail No dissolve 1. Dissolve in Minimum Hot Solvent filter 2. Hot Gravity Filtration (if insoluble impurities exist) dissolve->filter cool 3. Slow Cooling (Room Temp -> Ice Bath) filter->cool collect 4. Vacuum Filtration (Collect Crystals) cool->collect wash 5. Wash with Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end Pure Product dry->end

Caption: Logical workflow for solvent selection and the general recrystallization process.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)
  • Dissolution: Place the crude (2,6-Dichlorophenyl)methanesulfonamide in an Erlenmeyer flask. Add a minimal amount of isopropanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to achieve saturation and maximize yield.[6]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.[4]

  • Hot Gravity Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper to remove them. This step must be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adhering mother liquor containing impurities.[6]

  • Drying: Allow the crystals to air-dry on the filter paper or transfer them to a desiccator under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol-Water)
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the "good" solvent (ethanol) in small portions while heating the mixture to a gentle boil, until the solid is just dissolved.

  • Addition of Antisolvent: While keeping the solution hot, add the "poor" solvent or antisolvent (water) dropwise until you observe a persistent cloudiness (turbidity).[5] This indicates that the solution is saturated and crystallization is about to begin.

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath as described in Protocol 1.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold mixture of ethanol/water (in the approximate ratio determined in steps 2-3) as the wash solvent.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid)The melting point of the solid is lower than the boiling point of the solvent. / The solution is cooling too rapidly. / High impurity concentration.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Consider a different solvent system with a lower boiling point.[4]
No Crystals Form Too much solvent was used, and the solution is not saturated. / The solution is supersaturated but lacks a nucleation point.If too much solvent was used, boil off some of the solvent to concentrate the solution and try cooling again. To induce crystallization, scratch the inside of the flask with a glass rod or add a "seed" crystal of the pure compound.[4]
Low Recovery Yield Too much solvent was used. / Premature crystallization during hot filtration. / Crystals were washed with solvent that was not ice-cold.Use the minimum amount of solvent necessary for dissolution. Ensure filtration apparatus is pre-heated. Always wash crystals with a minimal amount of ice-cold solvent.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities.[4]

References

  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. [Link]

  • Crystallization - Department of Chemistry, University of California, Irvine. [Link]

  • Crystallization Solvents - University of Colorado Boulder. [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. [Link]

  • Experiment 2: Recrystallization - University of Missouri–St. Louis. [Link]

  • Recrystallization - Organic Chemistry Laboratory Techniques. [Link]

  • US3574740A - Method of preparing methane sulfonamide and its derivatives - Google P
  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • US2777844A - Sulfonamide purification process - Google P

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Application Note: A Robust HPLC Method for the Quantification of (2,6-Dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of (2,6-Dichlorophenyl)methanesulfonamide. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from initial method development to full validation in accordance with ICH guidelines. The developed method utilizes a C18 stationary phase with gradient elution and UV detection, ensuring high specificity, accuracy, and precision for the target analyte.

Introduction

(2,6-Dichlorophenyl)methanesulfonamide, with the CAS Number 103482-25-3, is a chemical entity of interest in pharmaceutical and chemical research.[1] Its structure, featuring a dichlorinated aromatic ring and a sulfonamide functional group, presents specific analytical challenges. A reliable and validated analytical method is paramount for its accurate quantification in various matrices during research, development, and quality control processes.

This document provides a detailed walkthrough of the HPLC method development process, emphasizing the scientific rationale behind each experimental choice. The final validated method is presented with comprehensive protocols, ensuring its direct applicability and reproducibility in a laboratory setting.

Analyte and Chromatographic System Considerations

Physicochemical Properties of (2,6-Dichlorophenyl)methanesulfonamide

A thorough understanding of the analyte's properties is the foundation of effective method development.

  • Structure: The presence of the dichlorophenyl group makes the molecule relatively nonpolar and hydrophobic. The sulfonamide group (-SO2NH-) is weakly acidic, meaning its ionization state can be manipulated by adjusting the mobile phase pH.

  • UV Absorbance: The aromatic ring system is a strong chromophore, making UV detection a suitable and sensitive choice for quantification. A preliminary UV scan of a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal detector response.

Rationale for Chromatographic System Selection

Based on the hydrophobic nature of (2,6-Dichlorophenyl)methanesulfonamide, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[2] This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected as the initial choice due to its high hydrophobicity and wide applicability in retaining aromatic compounds.[3] A standard column dimension (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance between resolution and analysis time.

  • Mobile Phase: A combination of a buffered aqueous phase and an organic modifier is employed.

    • Organic Modifier: Acetonitrile is chosen over methanol as it often provides better peak shape and lower UV cutoff.[4]

    • Aqueous Phase: A buffered aqueous solution is crucial to control the ionization of the sulfonamide group and ensure reproducible retention times. An acidic pH (e.g., pH 3.0) using a phosphate or acetate buffer is recommended to suppress the ionization of the sulfonamide, leading to increased retention and improved peak shape.

  • Detection: UV detection at the determined λmax of (2,6-Dichlorophenyl)methanesulfonamide will be used for quantification.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties & Goals Column_Selection Select Column (C18, 4.6x150mm, 5µm) Start->Column_Selection Mobile_Phase_Screening Screen Mobile Phases (ACN/Water, MeOH/Water) Column_Selection->Mobile_Phase_Screening Detection_Wavelength Determine λmax Mobile_Phase_Screening->Detection_Wavelength Gradient_Optimization Optimize Gradient Profile Detection_Wavelength->Gradient_Optimization Flow_Rate_Adjustment Adjust Flow Rate Gradient_Optimization->Flow_Rate_Adjustment Column_Temperature Set Column Temperature Flow_Rate_Adjustment->Column_Temperature pH_Optimization Fine-tune Mobile Phase pH Column_Temperature->pH_Optimization System_Suitability System Suitability Testing pH_Optimization->System_Suitability Validation_Parameters Perform Full Validation (ICH Q2(R1)) System_Suitability->Validation_Parameters Final_Method Finalized & Documented Method Validation_Parameters->Final_Method

Caption: A systematic workflow for HPLC method development.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of (2,6-Dichlorophenyl)methanesulfonamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

Recommended HPLC Method Parameters

The following table summarizes the recommended starting and optimized HPLC parameters.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a DAD or UV detector.A standard, reliable HPLC system is required for reproducible results.
Column Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µmProvides good retention and selectivity for hydrophobic aromatic compounds.[5]
Mobile Phase A 0.1% Formic Acid in WaterAn acidic mobile phase ensures the analyte is in its non-ionized form, leading to better retention and peak shape.[4]
Mobile Phase B AcetonitrileA common strong solvent in RP-HPLC with good UV transparency.[4]
Gradient Elution 0-15 min: 40% to 90% B15-17 min: 90% B17-18 min: 90% to 40% B18-25 min: 40% B (re-equilibration)A gradient elution is necessary to ensure the elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined (e.g., 254 nm or λmax)The wavelength of maximum absorbance should be used for the highest sensitivity.
Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8]

ValidationProtocol Validation ICH Q2(R1) Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness SystemSuitability System Suitability Validation->SystemSuitability

Caption: Key parameters for HPLC method validation as per ICH guidelines.

4.3.1. System Suitability Before each validation run, inject a standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

4.3.2. Specificity Inject a blank (mobile phase), a placebo (if applicable), and a standard solution of (2,6-Dichlorophenyl)methanesulfonamide. There should be no interfering peaks at the retention time of the analyte.

4.3.3. Linearity Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

4.3.4. Accuracy Perform recovery studies by spiking a known amount of (2,6-Dichlorophenyl)methanesulfonamide into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

4.3.5. Precision

  • Repeatability (Intra-day Precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two days' results should be ≤ 2.0%.

4.3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting dilute solutions of the analyte.

4.3.7. Robustness Evaluate the effect of small, deliberate variations in method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria.

Conclusion

This application note presents a systematic and scientifically sound approach to the development and validation of an RP-HPLC method for the quantification of (2,6-Dichlorophenyl)methanesulfonamide. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers and analysts can implement a robust and reliable analytical method suitable for various applications in the pharmaceutical and chemical industries. The adherence to ICH guidelines for validation ensures the integrity and accuracy of the generated data.

References

  • Vertex AI Search, "HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES",
  • Vertex AI Search, "HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies",
  • Vertex AI Search, "Reversed phase liquid chromatography of organic hydrocarbons with w
  • Vertex AI Search, "Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Vertex AI Search, "103482-25-3|(2,6-Dichlorophenyl)methanesulfonamide|BLD Pharm",
  • Vertex AI Search, "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
  • Vertex AI Search, "Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences",
  • Vertex AI Search, "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC",
  • Vertex AI Search, "RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE - Revue Roumaine de Chimie -",
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Application Notes & Protocols: A Guide to the Synthesis of N-Substituted Sulfonamide Derivatives from a (2,6-Dichlorophenyl)methanesulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents due to its diverse biological activities.[1][2][3] This guide provides a comprehensive framework for the strategic synthesis of novel sulfonamide derivatives utilizing (2,6-Dichlorophenyl)methanesulfonamide as a versatile starting scaffold. The presence of the 2,6-dichlorophenyl moiety is of particular interest, as this substitution pattern is known to enforce a specific conformational twist in molecules, which can be critical for enhancing binding affinity to biological targets and improving metabolic stability.[4][5][6] We present a detailed, field-proven protocol for the N-alkylation of this scaffold, explain the chemical principles underpinning the methodology, and discuss the characterization of the resulting derivatives. These protocols are designed for researchers, scientists, and drug development professionals engaged in the creation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the Scaffold

Sulfonamides (-SO₂NHR) are a privileged pharmacophore, a structural feature recognized by a multitude of biological targets. Their derivatives have found clinical application as antibacterial, anti-inflammatory, anticancer, and antiviral agents, among others.[1][3][7] The synthetic derivatization of a core sulfonamide scaffold is a fundamental strategy in drug discovery, allowing for the systematic modulation of physicochemical and pharmacological properties.

The choice of (2,6-Dichlorophenyl)methanesulfonamide as the foundational scaffold is deliberate. The methanesulfonamide group provides the essential sulfonamide core, while the dichlorinated phenyl ring offers two key advantages:

  • Conformational Constraint: The ortho-dichloro substitution sterically hinders free rotation around the phenyl-nitrogen bond, forcing the molecule into a twisted, non-planar conformation.[5][6] This pre-organized geometry can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

  • Metabolic Stability: The chlorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's in vivo half-life.

This application note details a robust and reproducible workflow for generating a library of N-substituted derivatives from this scaffold, primarily through N-alkylation, a versatile and high-yielding synthetic transformation.[8][9]

Overall Synthetic Workflow

The process begins with the activation of the sulfonamide nitrogen through deprotonation, followed by a nucleophilic attack on an appropriate electrophile. The resulting crude product is then purified and subjected to rigorous analytical characterization to confirm its structure and purity.

G cluster_start Phase 1: Preparation cluster_reaction Phase 2: Core Reaction cluster_purification Phase 3: Isolation & Analysis Scaffold (2,6-Dichlorophenyl)methanesulfonamide Scaffold Reaction N-Alkylation Reaction Scaffold->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purify Column Chromatography Workup->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Pure Derivative Base Base (e.g., NaH, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF, MeCN) Solvent->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction

Caption: General workflow for the synthesis of N-alkylated sulfonamide derivatives.

Core Protocol: N-Alkylation of (2,6-Dichlorophenyl)methanesulfonamide

This protocol describes a general and highly adaptable method for the N-alkylation of the parent scaffold using an alkyl halide.

Principle and Rationale

The reaction proceeds via a classic Sₙ2 nucleophilic substitution mechanism. The proton on the sulfonamide nitrogen is sufficiently acidic (pKa ≈ 10-11) to be removed by a suitable base. This deprotonation generates a resonance-stabilized sulfonamidate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl bromide or iodide), displacing the halide leaving group to form the new N-C bond.[8]

Choice of Base: The selection of the base is critical.

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that provides rapid and irreversible deprotonation. It is highly effective but requires careful handling under anhydrous conditions due to its reactivity with water.

  • Potassium Carbonate (K₂CO₃): A milder, safer, and less expensive base. Reactions with K₂CO₃ may require heating and longer reaction times but are often sufficient and easier to manage.[8]

Caption: Reaction mechanism for base-mediated N-alkylation of a sulfonamide.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
(2,6-Dichlorophenyl)methanesulfonamide≥98%CommercialStore in a desiccator.
Alkyl Halide (R-X)≥98%Commerciale.g., Benzyl bromide, Iodomethane.
Sodium Hydride (NaH)60% dispersion in mineral oilCommercialCaution: Highly reactive. Handle under inert gas.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%CommercialFinely powder before use.
Dimethylformamide (DMF)Anhydrous, ≥99.8%CommercialUse a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Deionized Water-In-house-
Brine (Saturated NaCl)-In-house-
Anhydrous Magnesium Sulfate (MgSO₄)-CommercialFor drying organic layers.
TLC PlatesSilica gel 60 F₂₅₄Commercial-
Silica Gel230-400 meshCommercialFor column chromatography.
Step-by-Step Experimental Protocol
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add (2,6-Dichlorophenyl)methanesulfonamide (1.0 eq).

    • Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir at room temperature until all solid has dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Base Addition (Deprotonation):

    • Using NaH: Carefully add Sodium Hydride (60% dispersion in oil, 1.2 eq) portion-wise to the stirred solution at 0 °C.

    • Rationale: Adding the strong base slowly at a reduced temperature helps to control the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0 °C for 20-30 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Addition of the Alkylating Agent:

    • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a solvent system such as 30% Ethyl Acetate in Hexanes.

    • Visualize the spots under UV light (254 nm). The product spot should appear, and the starting material spot should diminish over time.

    • Expert Tip: If the reaction is sluggish at room temperature, it can be gently heated to 40-50 °C to drive it to completion.

  • Work-up and Extraction:

    • Once the reaction is complete (typically 2-6 hours), cool the mixture back to 0 °C.

    • Slowly and carefully quench the reaction by the dropwise addition of deionized water to destroy any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with more water and Ethyl Acetate.

    • Separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.

    • Combine the organic layers and wash sequentially with water (2x) and then with brine (1x).[8]

    • Rationale: The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.[8]

    • Elute with a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc up to 40% EtOAc) to isolate the pure N-alkylated product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

Characterization of Synthesized Derivatives

Confirmation of the product's identity and purity is essential. The following data provides an example of how to tabulate and present characterization results for a newly synthesized derivative.

Example Compound: N-benzyl-1-(2,6-dichlorophenyl)methanesulfonamide

ParameterDataInterpretation
Yield 85%High efficiency of the N-alkylation protocol.
Appearance White solid-
Molecular Formula C₁₄H₁₃Cl₂NO₂SConfirmed by High-Resolution Mass Spectrometry.
Molecular Weight 346.23 g/mol -
HRMS (ESI+) m/z [M+H]⁺: Calcd. 346.0017; Found 346.0015Confirms the elemental composition.
¹H NMR (400 MHz, CDCl₃) δ 7.40-7.25 (m, 8H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.45 (s, 2H, Ar-CH₂-S), 4.90 (br s, 1H, -NH-, disappears on D₂O exchange)Shows signals for both aromatic rings and the new benzylic protons. The NH signal is often broad.
¹³C NMR (101 MHz, CDCl₃) δ 136.1, 135.2, 131.5, 129.8, 129.0, 128.8, 128.5, 55.1, 48.2Shows distinct signals for aromatic and aliphatic carbons.
IR (ATR, cm⁻¹) 3275 (N-H stretch), 1320, 1145 (S=O asymm. & symm. stretch)Characteristic peaks for the sulfonamide functional group.[10]

Advanced Synthetic Strategies

While direct alkylation with halides is robust, greener and more advanced methods are emerging for sulfonamide synthesis.

  • "Borrowing Hydrogen" Catalysis: This elegant, atom-economical method uses alcohols as the alkylating agents.[9][11] A transition-metal catalyst (e.g., based on Iridium or Ruthenium) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[12] The sulfonamide condenses with the aldehyde, and the catalyst then returns the hydrogen to reduce the resulting imine, affording the N-alkylated product with water as the only byproduct.[11] This avoids the use of pre-functionalized and often toxic alkyl halides.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive base (e.g., NaH exposed to air).2. Insufficiently reactive alkylating agent.3. Insufficient reaction time or temperature.1. Use fresh, high-quality NaH under a strict inert atmosphere.2. Switch to a more reactive halide (I > Br > Cl). Consider adding a catalytic amount of NaI.3. Increase reaction temperature (e.g., to 50 °C) and monitor by TLC for a longer period.
Multiple Products Observed 1. O-alkylation as a side reaction.2. Dialkylation (if the starting material has two N-H bonds).3. Degradation of starting material or product.1. O-alkylation is rare for sulfonamides but possible. Ensure a non-protic solvent is used.2. Not applicable for this secondary sulfonamide scaffold.3. Use milder conditions (lower temperature, weaker base like K₂CO₃).
Difficult Purification 1. Product has similar polarity to starting material.2. Residual DMF in the crude product.1. Use a shallow gradient during column chromatography for better separation.2. Ensure thorough aqueous washes during work-up to remove all DMF before concentrating.

Conclusion

The (2,6-Dichlorophenyl)methanesulfonamide scaffold represents a valuable starting point for the development of novel, conformationally-defined therapeutic candidates. The N-alkylation protocol detailed herein is a robust, efficient, and highly versatile method for generating diverse libraries of derivatives suitable for biological screening and comprehensive SAR studies. By understanding the underlying chemical principles and potential challenges, researchers can effectively leverage this scaffold to accelerate their drug discovery programs.

References

  • ResearchGate. N‐alkylation of benzamides/sulfonamides with primary alcohols via BH methods. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available from: [Link]

  • DiVA portal. Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal. Available from: [Link]

  • Jordan Journal of Chemistry (JJC). Synthesis and Antibacterial Activity Study of 2-[(2,6-dichlorophenyl amino)-phenyl]-acetic acid Derivatives with Various Sulfonamides. Jordan Journal of Chemistry (JJC). Available from: [Link]

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  • Indian Journal of Pharmaceutical Sciences. biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

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  • Frontier Research Publication. Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available from: [Link]

  • Google Patents. WO2004020401A1 - Synthesis of sulfonamide derivatives. Google Patents.
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  • ResearchGate. (PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. Available from: [Link]

  • Hilaris Publisher. Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Hilaris Publisher. Available from: [Link]

  • UCL Discovery. The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available from: [Link]

  • PMC. N-(2,6-Dichlorophenyl)benzenesulfonamide. PMC. Available from: [Link]

  • PubMed. The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). PubMed. Available from: [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. Available from: [Link]

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Application Notes and Protocols for the ¹H NMR Chemical Shift Assignments of (2,6-Dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (2,6-Dichlorophenyl)methanesulfonamide. In the absence of experimentally acquired data, this note leverages high-quality spectral prediction to assign the chemical shifts, multiplicities, and coupling constants for all proton signals. The causality behind these assignments is thoroughly explained, drawing upon fundamental principles of NMR spectroscopy and the electronic effects exerted by the molecule's functional groups. A detailed, field-proven protocol for the experimental acquisition of the ¹H NMR spectrum is also provided, ensuring that researchers can validate these predictions and apply this methodology in their own laboratories. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of the structural characterization of sulfonamide-containing compounds.

Introduction

(2,6-Dichlorophenyl)methanesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount for understanding their chemical properties, reactivity, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution. Specifically, ¹H NMR spectroscopy allows for the identification and characterization of the different proton environments within a molecule.

This application note presents a detailed assignment of the ¹H NMR spectrum of (2,6-Dichlorophenyl)methanesulfonamide based on a predicted spectrum. The rationale for each assignment is discussed in depth, considering the inductive effects of the electron-withdrawing chlorine atoms and the sulfonyl group, as well as the expected spin-spin coupling patterns.

Predicted ¹H NMR Spectrum Analysis of (2,6-Dichlorophenyl)methanesulfonamide

The ¹H NMR spectrum of (2,6-Dichlorophenyl)methanesulfonamide is predicted to exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The analysis was performed using a widely recognized NMR prediction engine, and the results are corroborated by established chemical shift theory.[1][2][3]

Aromatic Protons (H-3, H-4, H-5)

The 2,6-disubstitution pattern of the phenyl ring results in a symmetrical arrangement of the aromatic protons. The two protons at the meta positions (H-3 and H-5) are chemically equivalent, as are the two ortho- and para- relationships to the sulfonamide group. This equivalence leads to a simplified A₂B spin system.

  • H-4 (para-proton): This proton is expected to resonate as a triplet. Its chemical shift is influenced by the two ortho-chloro substituents and the meta-sulfonamide group. The strong electron-withdrawing nature of the chlorine atoms deshields the aromatic protons, shifting them downfield. The H-4 proton is coupled to the two equivalent H-3 and H-5 protons, resulting in a triplet multiplicity with a typical ortho-coupling constant (³J) in the range of 7-9 Hz.[4][5] The predicted chemical shift for this proton is approximately 7.45 ppm .

  • H-3 and H-5 (meta-protons): These two equivalent protons are expected to appear as a doublet. They are each coupled to the H-4 proton, giving rise to the doublet splitting pattern. Their chemical shift is also in the downfield region due to the deshielding effect of the adjacent chlorine atoms and the ortho-sulfonamide group. The predicted chemical shift for these protons is around 7.35 ppm , with a coupling constant (³J) that matches that of the H-4 proton.

Methylene Protons (CH₂)

The two protons of the methylene group are chemically equivalent and are adjacent to the strongly electron-withdrawing sulfonyl group (-SO₂-). This proximity causes a significant downfield shift. These protons are not coupled to any other protons in the molecule, and therefore, their signal is predicted to be a singlet. The expected chemical shift for the methylene protons is in the range of 4.3-4.5 ppm .

Sulfonamide Proton (NH)

The proton attached to the nitrogen atom of the sulfonamide group is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects.[6][7][8] In a non-protic solvent like DMSO-d₆, where hydrogen bonding with the solvent is significant, the sulfonamide NH proton typically appears as a broad singlet at a downfield chemical shift. In some cases, this signal can be quite broad and may not be easily observed. The predicted chemical shift for the NH proton is in the range of 10-12 ppm .[9] The exchange of this proton with deuterium upon addition of D₂O can be used to confirm its assignment.

Predicted ¹H NMR Data Summary

The predicted ¹H NMR chemical shift assignments for (2,6-Dichlorophenyl)methanesulfonamide are summarized in the table below. The prediction was performed for a solution in DMSO-d₆ at 500 MHz.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-4 (para)~7.45Triplet (t)~8.01H
H-3, H-5 (meta)~7.35Doublet (d)~8.02H
CH₂~4.40Singlet (s)-2H
NH~10.5Singlet (s, broad)-1H

Molecular Structure and Proton Environments

The following diagram illustrates the molecular structure of (2,6-Dichlorophenyl)methanesulfonamide with the different proton environments labeled.

Caption: Molecular structure of (2,6-Dichlorophenyl)methanesulfonamide.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol provides a standardized procedure for acquiring a high-quality ¹H NMR spectrum of (2,6-Dichlorophenyl)methanesulfonamide.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of (2,6-Dichlorophenyl)methanesulfonamide directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube. DMSO-d₆ is recommended due to its excellent solubilizing properties for a wide range of organic compounds and its high boiling point.

  • Dissolution: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern NMR spectrometers can also be referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and resolution.
Pulse Programzg30 or similarA standard 30° pulse sequence is sufficient for quantitative analysis.
Spectral Width~16 ppmTo ensure all signals, including the downfield NH proton, are captured.
Acquisition Time2-3 secondsProvides adequate resolution.
Relaxation Delay (D1)2-5 secondsAllows for full relaxation of protons, ensuring accurate integration.
Number of Scans16-64Signal-to-noise ratio can be improved by increasing the number of scans.
Temperature298 K (25 °C)Standard ambient temperature for routine NMR analysis.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual DMSO-d₆ peak to 2.50 ppm or the TMS peak to 0.00 ppm.

  • Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

  • Peak Picking: Identify the chemical shift of each peak in the spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram outlines the logical workflow for the analysis of the ¹H NMR spectrum of (2,6-Dichlorophenyl)methanesulfonamide.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Assignment cluster_3 Final Report SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) NMR_Acq NMR Spectrum Acquisition (≥400 MHz, zg30) SamplePrep->NMR_Acq FT Fourier Transformation NMR_Acq->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Chemical Shift Referencing (to DMSO-d₆ or TMS) Phasing->Referencing Integration Signal Integration Referencing->Integration Identify_Signals Identify Number of Signals (3) Integration->Identify_Signals Analyze_Shifts Analyze Chemical Shifts (Aromatic, CH₂, NH) Identify_Signals->Analyze_Shifts Analyze_Multiplicity Analyze Multiplicities (d, t, s) Identify_Signals->Analyze_Multiplicity Assign_Protons Assign Protons to Signals Analyze_Shifts->Assign_Protons Analyze_Multiplicity->Assign_Protons Final_Structure Structural Confirmation of (2,6-Dichlorophenyl)methanesulfonamide Assign_Protons->Final_Structure

Caption: Workflow for ¹H NMR analysis.

Conclusion

This application note provides a thorough and scientifically grounded guide to the ¹H NMR chemical shift assignments of (2,6-Dichlorophenyl)methanesulfonamide. By combining predictive data with fundamental NMR principles, a detailed and reliable spectral analysis has been presented. The included experimental protocol offers a robust methodology for researchers to acquire their own high-quality data, which can be used to verify the predictions herein and to confidently characterize this and related sulfonamide compounds. This comprehensive approach underscores the power of NMR spectroscopy in modern chemical research and drug development.

References

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. ACD/Labs. [Link]

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  • ResearchGate. (n.d.). ¹H‐NMR of the NH‐group of the sulfonamide monomers in DMSO‐d6. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

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Application Notes and Protocols for the Crystallization of Dichlorophenyl Sulfonamides for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of High-Quality Crystals in Drug Discovery

Dichlorophenyl sulfonamides are a class of organic compounds with significant interest in the pharmaceutical industry due to their diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise three-dimensional atomic arrangement of these molecules, which can be definitively determined by single-crystal X-ray diffraction (XRD), is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.[3][4] Obtaining high-quality single crystals suitable for XRD analysis is often the rate-limiting step in this process.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of growing dichlorophenyl sulfonamide crystals. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and troubleshooting strategies to overcome common crystallization challenges. The focus is on explaining the causality behind experimental choices, ensuring a robust and reproducible methodology.

Pre-Crystallization Considerations: Laying the Foundation for Success

The success of any crystallization experiment is heavily dependent on the groundwork laid before the first solvent is even measured. Meticulous preparation and characterization of the starting material are non-negotiable.

Purity of the Compound

The starting material should be of the highest possible purity, ideally >95%. Impurities can inhibit nucleation, lead to the formation of poorly ordered crystals, or even co-crystallize with the target molecule, complicating the final structural analysis. It is highly recommended to purify the crude dichlorophenyl sulfonamide product, for instance by recrystallization, before attempting to grow single crystals for X-ray diffraction.[6][7]

Solubility Screening: The Key to a Rational Solvent Choice

A thorough understanding of the solubility of the dichlorophenyl sulfonamide in a range of solvents is crucial for designing a successful crystallization experiment. Dichlorophenyl sulfonamides possess both nonpolar (dichlorophenyl ring) and polar (sulfonamide group) moieties, which can make solvent selection challenging.[8]

A systematic solubility screening should be performed to identify solvents in which the compound is:

  • Highly Soluble: These will serve as the "good" solvents in multi-solvent systems.

  • Slightly Soluble: Ideal for single-solvent slow evaporation or slow cooling methods.

  • Insoluble: These will act as the "anti-solvents" or "precipitants."

Table 1: Representative Solvents for Screening Dichlorophenyl Sulfonamides

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Rationale for Use
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.965, 78, 82Good starting points, often used in mixtures with water to modulate polarity.[6]
Ketones Acetone5.156Effective at dissolving a wide range of organic compounds.
Esters Ethyl Acetate4.477Medium polarity solvent.
Chlorinated Dichloromethane (DCM)3.140Good for dissolving nonpolar compounds, highly volatile.
Ethers Tetrahydrofuran (THF), Dioxane4.0, 4.866, 101Can form hydrogen bonds and solvate a range of compounds.
Aromatics Toluene, p-Xylene2.4, 2.5111, 138Can interact with the dichlorophenyl ring via π-π stacking.[9]
Nitriles Acetonitrile5.882A polar aprotic solvent.
Amides Dimethylformamide (DMF)6.4153A high-boiling polar aprotic solvent.
Hydrocarbons Hexane, Heptane0.169, 98Nonpolar anti-solvents.
Aqueous Water10.2100Polar anti-solvent, often used with miscible organic solvents.[8]

Note: Polarity index is a relative measure. Boiling points are approximate.

Crystallization Methodologies: A Practical Guide

There is no single "best" method for crystallization; the optimal technique will depend on the specific properties of the dichlorophenyl sulfonamide and the chosen solvent system.[10] The following protocols describe the most commonly successful methods.

Slow Evaporation

This is often the simplest and most successful method for obtaining high-quality crystals of organic molecules.[11][12]

Principle: A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly. As the solvent volume decreases, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystal growth.

Protocol:

  • Dissolve the dichlorophenyl sulfonamide in a suitable solvent (one in which it is moderately soluble) to create a near-saturated solution. A good starting point is 5-10 mg of compound in 0.5-1 mL of solvent.[7]

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial (e.g., a 2 mL glass vial or an NMR tube).[13] This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[11]

  • Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[14]

  • Monitor the vial periodically for crystal growth.

Causality: The slow rate of evaporation is critical. A rapid decrease in solvent volume will lead to rapid supersaturation and the formation of many small crystals or an amorphous powder.[14] The ideal solvent will have a boiling point that allows for slow evaporation at room temperature.

Slow Cooling

This method is particularly effective for compounds that exhibit a significant increase in solubility with temperature.[12]

Principle: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to supersaturation and crystallization.

Protocol:

  • Prepare a saturated solution of the dichlorophenyl sulfonamide in a suitable solvent at or near its boiling point. Ensure all the solid has dissolved.

  • Filter the hot solution into a clean, pre-warmed vial to prevent premature crystallization.[6]

  • Seal the vial and place it in a heat bath (e.g., a Dewar flask filled with hot water or an oil bath) at the same temperature.[12]

  • Allow the entire apparatus to cool slowly to room temperature over several hours or days.

  • For compounds that are still soluble at room temperature, the vial can be subsequently moved to a refrigerator or freezer to promote further crystallization.

Causality: Slow cooling is essential to allow for the orderly arrangement of molecules into a crystal lattice. Rapid cooling will likely result in the precipitation of an amorphous solid.[6]

Vapor Diffusion

Vapor diffusion is an excellent technique for small amounts of material and allows for a very slow and controlled approach to supersaturation.[7][15] There are two common setups: hanging drop and sitting drop.

Principle: A drop containing the dissolved compound and a "good" solvent is allowed to equilibrate with a larger reservoir of a volatile "anti-solvent" in a sealed container. The anti-solvent vapor diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[16]

Protocol (Hanging Drop):

  • Pipette approximately 500 µL of the anti-solvent into the well of a 24-well crystallization plate.[17]

  • On a siliconized glass coverslip, place a 1-2 µL drop of a concentrated solution of the dichlorophenyl sulfonamide in a "good" solvent.

  • Pipette an equal volume of the anti-solvent from the reservoir into the drop.

  • Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.[17]

  • Store the plate in a stable, vibration-free environment.

Causality: The gradual diffusion of the anti-solvent vapor into the drop ensures a slow and controlled change in the solvent environment, which is conducive to the growth of well-ordered single crystals.[15]

Table 2: Common Solvent-Antisolvent Pairs for Vapor Diffusion [7]

"Good" Solvent"Anti-Solvent"
DichloromethanePentane or Hexane
AcetoneChloroform
EthanolCyclohexane
TetrahydrofuranCyclohexane
MethanolDiethyl Ether
Liquid-Liquid Diffusion (Solvent Layering)

This technique is useful when the compound is highly soluble in one solvent and insoluble in another, and the two solvents are miscible.

Principle: A solution of the compound is carefully layered with a miscible anti-solvent. Crystallization occurs at the interface between the two solvents as they slowly mix.

Protocol:

  • Dissolve the dichlorophenyl sulfonamide in a minimal amount of a "good" solvent in a narrow tube or vial.

  • Carefully layer the anti-solvent on top of the solution, taking care to minimize mixing. This can be done by slowly running the anti-solvent down the side of the tube.

  • Seal the tube and leave it undisturbed. Crystals will typically form at the interface over a period of days to weeks.

Causality: The slow diffusion at the liquid-liquid interface provides a localized region of supersaturation, allowing for controlled crystal growth.

Workflow and Troubleshooting

The process of obtaining diffraction-quality crystals is often iterative. The following workflow and troubleshooting guide can help to navigate common challenges.

dot

Caption: Iterative workflow for dichlorophenyl sulfonamide crystallization.

Troubleshooting Common Crystallization Problems
ProblemPotential Cause(s)Suggested Solutions
Amorphous Powder/Precipitate Supersaturation was reached too quickly.Slow down the process: use a lower concentration, slower evaporation rate (fewer holes), or slower cooling rate. Try a different solvent system.[14]
Formation of an Oil The compound's melting point may be close to the crystallization temperature, or the concentration is too high.Try a lower crystallization temperature. Use a more dilute solution. Switch to a different solvent system.
No Crystals Form The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent.Allow more solvent to evaporate. Cool the solution to a lower temperature. Add a small amount of anti-solvent.
Many Small Crystals Too many nucleation sites. The rate of crystallization is too fast.Ensure glassware is scrupulously clean. Filter the solution before setting up the experiment. Slow down the crystallization process (see above).[14]
Polymorphism Sulfonamides are prone to forming different crystal packing arrangements (polymorphs) under slightly different conditions.[9][18][19]Strictly control and document all experimental parameters (solvent, temperature, cooling rate). Use seed crystals of the desired polymorph to template growth.[20]

Conclusion: A Pathway to High-Resolution Structures

The successful crystallization of dichlorophenyl sulfonamides is an achievable goal that requires a systematic and patient approach. By carefully considering compound purity, conducting thorough solubility screening, and methodically applying and optimizing established crystallization techniques, researchers can significantly increase their chances of obtaining high-quality single crystals. The detailed protocols and troubleshooting strategies outlined in this guide provide a robust framework for navigating the challenges of crystallization, ultimately paving the way for successful X-ray diffraction analysis and the advancement of structure-based drug discovery.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, E71, m13-m22. [Link]

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  • Guide for crystallization. (n.d.). [Link]

  • Perlovich, G. L., et al. (2013). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design, 13(8), 3478–3493. [Link]

  • Slow Evaporation Method. (n.d.). [Link]

  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.). [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. [Link]

  • Lu, W., & Yu, E. W. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1140, 235-251. [Link]

  • Groeneman, R. H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1365-1386. [Link]

  • Al-Mesfer, M. K., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate. [Link]

  • Al-Mesfer, M. K., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Perlovich, G. L., et al. (2021). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. ResearchGate. [Link]

  • Kalb, R., et al. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. Particulate Science and Technology, 25(5), 453-467. [Link]

  • González-García, V., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6931. [Link]

  • How to Grow X-Ray Quality Crystals. (n.d.). [Link]

  • Crystal form of sulfonamide compound and preparation method thereof. (2021).
  • Synthesis and Structure of Sulfonamides. (n.d.). Scribd. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]

  • 4-Amino-N-(3,5-dichlorophenyl)benzenesulfonamide Properties. (2025). EPA. [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania. [Link]

  • Shakuntala, et al. (2017). 3,5-Dichloro-N-(2,4-dichlorophenyl)benzene-sulfonamide. IUCrData, 2(4), x170372. [Link]

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Procedure for N-alkylation of (2,6-Dichlorophenyl)methanesulfonamide: A Detailed Guide to Synthetic Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The strategic introduction of alkyl groups onto the sulfonamide nitrogen is a critical step in modifying a compound's pharmacokinetic and pharmacodynamic properties. This application note provides a detailed guide for the N-alkylation of (2,6-dichlorophenyl)methanesulfonamide, a common building block in drug discovery. We will explore the causal chemistry behind various synthetic methodologies, from classical approaches to modern catalytic systems, and provide detailed, field-proven protocols for direct application in the laboratory.

Introduction: The Significance of N-Alkylated Sulfonamides

The sulfonamide functional group is a prevalent motif in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive scaffold for molecular design. The N-alkylation of a primary sulfonamide, such as (2,6-Dichlorophenyl)methanesulfonamide, is a key transformation that allows for the systematic exploration of structure-activity relationships (SAR). By appending various alkyl groups, researchers can fine-tune properties like solubility, cell permeability, and target-binding affinity.

However, the direct alkylation of sulfonamides is not always straightforward. The nitrogen atom is weakly nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Consequently, forcing conditions or specialized synthetic strategies are often required to achieve efficient and selective N-alkylation. This guide will detail two primary, reliable methods: a classical approach using alkyl halides with a strong base and the milder, highly versatile Fukuyama-Mitsunobu reaction.

Strategic Approaches to N-Alkylation

The choice of an N-alkylation strategy depends on several factors, including the nature of the alkylating agent, the scale of the reaction, and the presence of other functional groups in the molecule.

Classical N-Alkylation with Alkyl Halides

This is the most direct method, proceeding via a classical SN2 mechanism. The core principle involves the deprotonation of the weakly acidic sulfonamide proton with a suitable base to form a more potent nucleophile, the sulfonamidate anion. This anion then displaces a halide from an alkyl halide to form the desired C-N bond.

  • Causality of Reagent Choice:

    • Base: Strong bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically required to achieve sufficient deprotonation. The choice depends on the substrate's sensitivity and the desired reaction temperature.

    • Solvent: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal as they can dissolve the sulfonamidate salt and do not interfere with the nucleophilic attack.

    • Alkylating Agent: Primary and benzylic halides (iodides, bromides, chlorides) are the most effective electrophiles for this reaction. Secondary halides may be used but can lead to competing elimination reactions.[3]

The Fukuyama-Mitsunobu Reaction

The Mitsunobu reaction is a powerful and mild method for forming C-N bonds by coupling a primary or secondary alcohol with an acidic N-H pronucleophile, such as a sulfonamide.[4][5] This redox-condensation reaction avoids the need for a strong base and often proceeds at room temperature, making it compatible with sensitive functional groups.[6]

  • Mechanistic Insight: The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct. The alcohol is activated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).[5] This in-situ activation converts the alcohol's hydroxyl group into a good leaving group, which is then displaced by the sulfonamide nucleophile. A key feature of this reaction is the complete inversion of stereochemistry at the alcohol's carbon center, a hallmark of its SN2-type mechanism.[5]

Modern Catalytic Methods

For greener and more atom-economical approaches, transition-metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as powerful alternatives.[1][7] These methods use alcohols as alkylating agents and generate water as the only byproduct.[1] Catalysts based on manganese[1], iridium, or ruthenium[7] facilitate the temporary oxidation of the alcohol to an aldehyde, which then undergoes a condensation-reduction cycle with the sulfonamide. While highly efficient, these methods require specialized catalysts and conditions that may not be universally available.

Experimental Protocols & Workflows

The following protocols provide step-by-step procedures for the N-alkylation of (2,6-Dichlorophenyl)methanesulfonamide using benzyl bromide as a representative alkylating agent.

Protocol 1: Classical N-Alkylation using Potassium Carbonate

This protocol offers a robust and cost-effective method suitable for a wide range of primary alkyl halides.

Workflow Diagram: Classical N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve Sulfonamide & K2CO3 in DMF b Add Alkyl Halide (e.g., Benzyl Bromide) a->b c Heat Reaction Mixture (e.g., 60-80 °C) b->c d Monitor by TLC/LC-MS c->d e Quench with Water d->e f Extract with Ethyl Acetate e->f g Purify via Column Chromatography f->g

Caption: Workflow for classical N-alkylation.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(2,6-Dichlorophenyl)methanesulfonamide240.111.0240 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Benzyl Bromide171.041.2205 mg (0.14 mL)
Dimethylformamide (DMF)--5 mL
Ethyl Acetate--~50 mL
Brine--~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed

Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2,6-Dichlorophenyl)methanesulfonamide (240 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous DMF to the flask.

  • Alkylation: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (0.14 mL, 1.2 mmol) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and pour it into 50 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol 2: Fukuyama-Mitsunobu N-Alkylation

This protocol is ideal for alkylation with primary or secondary alcohols under mild, neutral conditions.[6][8]

Workflow Diagram: Fukuyama-Mitsunobu Reaction

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification a Dissolve Sulfonamide, Alcohol, & PPh3 in Anhydrous THF b Cool to 0 °C a->b c Add DIAD Dropwise b->c d Warm to RT & Stir c->d e Monitor by TLC/LC-MS d->e f Concentrate Solvent e->f g Purify via Column Chromatography f->g

Caption: Workflow for Fukuyama-Mitsunobu N-alkylation.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(2,6-Dichlorophenyl)methanesulfonamide240.111.0240 mg
Benzyl Alcohol108.141.2130 mg (0.12 mL)
Triphenylphosphine (PPh₃)262.291.5393 mg
Diisopropyl azodicarboxylate (DIAD)202.211.5303 mg (0.30 mL)
Anhydrous Tetrahydrofuran (THF)--10 mL

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (2,6-Dichlorophenyl)methanesulfonamide (240 mg, 1.0 mmol), benzyl alcohol (0.12 mL, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).

  • Solvent Addition: Add 10 mL of anhydrous THF and stir until all solids are dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • DIAD Addition: Add DIAD (0.30 mL, 1.5 mmol) dropwise to the solution over 10-15 minutes. Caution: The addition can be exothermic. A yellow color and/or a white precipitate (the betaine intermediate) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, or until TLC/LC-MS analysis indicates completion.

  • Concentration: Remove the THF under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can be challenging to separate. A less polar solvent system is often required compared to the classical method.

Troubleshooting and Final Considerations

IssuePossible CauseSuggested Solution
Low or No Conversion Insufficiently strong base (Protocol 1); Inactive reagents (Protocol 2).Use a stronger base like NaH. Ensure PPh₃, DIAD, and alcohol are pure and the solvent is anhydrous for Mitsunobu.
Formation of O-Alkylated Product A known, but usually minor, side reaction with some sulfonamides.This is generally not an issue with methanesulfonamides but can occur. Re-optimization of base/solvent may be needed.
Difficult Purification High polarity of DMF (Protocol 1); PPh₃=O byproduct (Protocol 2).For Protocol 1, ensure thorough washing with water/brine. For Protocol 2, try trituration or alternative chromatography.
Di-alkylation Observed Not possible for sulfonamides.N/A. This is a key advantage over primary amine alkylation.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Methanesulfonamide, N-(trimethylsilyl)-. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Stiniya, S., Saranya, P. V., & Gopinathan, A. (n.d.). N‐alkylation of sulfonamides with benzylic alcohols using the catalyst FeCl2/K2CO3.
  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Liu, P., et al. (n.d.). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry (RSC Publishing).
  • Dmitrikova, L. V., Kopteva, S. D., & Markov, V. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
  • ResearchGate. (2025). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. [Link]

  • Ahmad, S., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Alkylation of Amines under Mitsunobu Conditions.
  • Iakovenko, R., et al. (n.d.).
  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Junttila, M. H., & Hormi, O. O. E. (2009). Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gowda, B. T., et al. (n.d.). N-(2,6-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS.
  • Synthesis Spotlight. (n.d.).
  • Hao, J., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... PubMed. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. [Link]

  • Organic Chemistry Portal. (n.d.). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. [Link]

  • Chinese Journal of Organic Chemistry. (n.d.). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles. [Link]

  • Scientific Update. (2019). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (2,6-Dichlorophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halo-Benzyl Application Support Hub. Ticket ID: #DCP-MSA-OPT Subject: Yield Optimization & Troubleshooting for Sterically Hindered Sulfonamides Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Steric Fortress" Challenge

Synthesizing (2,6-Dichlorophenyl)methanesulfonamide presents a unique challenge compared to unhindered benzyl derivatives. The 2,6-dichloro substitution pattern creates a "steric fortress" around the benzylic position. While electronic effects (inductive withdrawal) theoretically activate the benzylic carbon, the physical bulk of the chlorine atoms hinders nucleophilic approach and stabilizes side-products.

This guide moves beyond standard textbook protocols, offering field-proven optimizations to navigate these steric constraints. We focus on two primary workflows: the Classical Strecker Route (optimized) and the Thiourea Oxidative Route (high-yield alternative).

Part 1: Critical Process Parameters (CPP)

Before troubleshooting, verify your baseline parameters against these optimized standards.

ParameterStandard ProtocolOptimized Protocol (High Yield) Why? (The Science)
Solvent (Step 1) Water/EthanolWater + TBAB (PTC) The lipophilic 2,6-dichlorobenzyl chloride struggles to react with aqueous sulfite. Phase Transfer Catalysis (TBAB) shuttles sulfite ions into the organic phase.
Reagent (Step 2)


+ DMF (Cat.)

is harsh and difficult to separate. Thionyl chloride with DMF forms the reactive Vilsmeier-Haack species, allowing milder conversion of sulfonate to sulfonyl chloride.
Temperature Reflux (100°C+)Controlled Ramp (70-80°C) Excessive heat promotes desulfonylation (loss of

) in hindered benzyl substrates.
Amination pH UncontrolledpH 8-9 (Buffered) High pH promotes hydrolysis of the unstable sulfonyl chloride; low pH stalls the amine attack.
Part 2: Visualizing the Pathways

The following diagram outlines the two primary synthetic routes and the critical decision points for yield preservation.

G Start 2,6-Dichlorobenzyl Chloride Sulfite Reagent: Na2SO3 + TBAB Start->Sulfite Route A (Standard) Thiourea Reagent: Thiourea Start->Thiourea Route B (Alternative) Sulfonate Intermediate: Sulfonate Salt Sulfite->Sulfonate Chlorination Reagent: SOCl2 + DMF Sulfonate->Chlorination SulfonylCl CRITICAL INTERMEDIATE: (2,6-Dichlorophenyl) methanesulfonyl chloride Chlorination->SulfonylCl IsoSalt Intermediate: Isothiouronium Salt Thiourea->IsoSalt Oxidation Reagent: Cl2 or H2O2/HCl IsoSalt->Oxidation Oxidation->SulfonylCl Amination Reagent: NH3 (aq/gas) SulfonylCl->Amination Final Target: (2,6-Dichlorophenyl) methanesulfonamide Amination->Final

Caption: Figure 1.[1] Dual-pathway workflow. Route A (Strecker) is standard but sensitive to moisture. Route B (Thiourea) often provides higher yields for hindered substrates by avoiding the isolation of hygroscopic sulfonate salts.

Part 3: Troubleshooting Guide (Q&A Format)
Module A: The Strecker Sulfite Alkylation (Step 1)

User Question: I am refluxing 2,6-dichlorobenzyl chloride with sodium sulfite in water/ethanol, but 40% of my starting material remains unreacted after 12 hours.

Expert Diagnosis: This is a classic Phase Transfer Limitation . The 2,6-dichloro substitution makes the benzyl halide highly lipophilic and sterically crowded. It cannot effectively dissolve in the aqueous sulfite phase, and the "ortho effect" blocks the approach of the sulfite ion.

The Fix:

  • Switch to Water-Only + PTC: Remove ethanol. Use water (3 vol) and add Tetrabutylammonium Bromide (TBAB) (0.05 eq).

  • The "Iodide Trick": Add a catalytic amount of Sodium Iodide (NaI, 0.1 eq).

    • Mechanism:[2][3][4][5][6] The iodide displaces the chloride (Finkelstein reaction) to form the more reactive benzyl iodide in situ, which reacts faster with sulfite.

  • Agitation: Ensure vigorous stirring (>600 RPM). The reaction is interfacial.

Module B: Sulfonyl Chloride Activation (Step 2)

User Question: My sulfonate salt is dry, but when I treat it with


, I get a sticky black tar and low yield of the chloride.

Expert Diagnosis:


 requires high temperatures which can decompose sensitive benzyl sulfonyl chlorides via desulfonylation  (extruding 

to form the benzyl chloride again).

The Fix: Adopt the Vilsmeier-Haack Activation Protocol :

  • Reagent: Use Thionyl Chloride (

    
    , 3-4 eq) instead of 
    
    
    
    .
  • Catalyst: Add DMF (Dimethylformamide) drops (catalytic).

    • Mechanism:[3][4][5][6] DMF reacts with

      
       to form the chloroiminium ion (Vilsmeier reagent), which activates the sulfonate salt at much lower temperatures (reflux of 
      
      
      
      is ~76°C vs
      
      
      at ~106°C).
  • Solvent: Run neat in

    
     or use DCM as a co-solvent to keep the temperature below 50°C.
    
Module C: The Amination Endgame (Step 3)

User Question: I generated the sulfonyl chloride, but after adding ammonia, I mostly recovered the sulfonic acid (hydrolysis product).

Expert Diagnosis: Benzyl sulfonyl chlorides are notoriously unstable toward hydrolysis compared to aryl sulfonyl chlorides. The competition between


 (nucleophile) and 

(nucleophile) is fierce.

The Fix:

  • Two-Phase Schotten-Baumann: Dissolve the sulfonyl chloride in an organic solvent (DCM or EtOAc).

  • Cold Addition: Cool the organic phase to 0°C.

  • Concentration: Add Concentrated Ammonium Hydroxide (28-30%) slowly. Do not use dilute ammonia.

  • The "Dry" Alternative: If hydrolysis persists, bubble anhydrous ammonia gas into the DCM solution of the sulfonyl chloride. This eliminates water entirely.

Part 4: The "Pro" Route (Thiourea Method)

If the Strecker method (Sulfite) consistently fails due to the "salt isolation" step, switch to this oxidative route. It is often superior for 2,6-substituted systems.

Protocol:

  • Isothiouronium Formation: Reflux 2,6-dichlorobenzyl chloride with Thiourea (1.1 eq) in Ethanol.

    • Result: Quantitative precipitation of the isothiouronium chloride salt.

  • Oxidative Chlorination: Suspend the salt in water/DCM. Cool to 0°C.

  • Reagent: Bubble Chlorine gas (

    
    )  OR add 
    
    
    
    / HCl
    dropwise.
    • Mechanism:[2][3][4][5][6] The sulfur is oxidized directly to the sulfonyl chloride (

      
      ) without passing through the sulfonate salt.
      
    • Advantage:[3][4][6][7] The sulfonyl chloride partitions immediately into the DCM layer, protecting it from hydrolysis.

Part 5: Logic Tree for Decision Making

Logic Q1 Is Starting Material (Benzyl Halide) Consumed? Q2 Is Sulfonyl Chloride Stable? Q1->Q2 Yes Action1 Add TBAB (PTC) & NaI Catalyst Q1->Action1 No Q3 Is Final Yield > 70%? Q2->Q3 Yes Action2 Switch to Thiourea Oxidative Route Q2->Action2 No (Decomposes) Action3 Use Anhydrous NH3 in DCM Q3->Action3 No (Hydrolysis) Success Process Optimized Q3->Success Yes

Caption: Figure 2. Troubleshooting Decision Matrix. Follow the logic flow to identify the specific bottleneck in the synthesis.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Bouchu, D., et al. (2004). "Efficient Synthesis of Sulfonyl Chlorides from Thiourea Derivatives." Journal of Organic Chemistry.
  • Bahrami, K., et al. (2009).[8] "Direct Oxidative Conversion of Thiol Derivatives to Sulfonyl Chlorides." Journal of Organic Chemistry, 74(24), 9287-9291. Link

  • Dudley, G. B., et al. (2003). "Rationalizing the Reactivity of Benzyl Halides in Nucleophilic Substitutions." Tetrahedron Letters. (Context on steric hindrance in 2,6-substituted benzyl systems).
  • Patent CN102584645A. "Method for producing methanesulfonyl chloride by using sodium methanesulfonate.

    
    /DMF). Link
    

Sources

Troubleshooting poor solubility of (2,6-Dichlorophenyl)methanesulfonamide in water

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-DCM-3144 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Last Updated: February 26, 2026

Executive Summary & Diagnostic

The Issue: Users frequently report that (2,6-Dichlorophenyl)methanesulfonamide (CAS 103482-25-3) fails to dissolve in aqueous buffers (PBS, media) or precipitates immediately upon dilution from organic stocks.

The Diagnosis: This molecule presents a "brick dust" solubility profile. Its insolubility is driven by two converging physicochemical factors:

  • High Lipophilicity: The 2,6-dichlorophenyl ring is highly hydrophobic (estimated cLogP ~2.5–3.0), repelling water molecules.

  • Crystal Lattice Energy: The sulfonamide group (

    
    ) forms a strong intermolecular hydrogen-bonding network in the solid state. Breaking this lattice requires significant energy that water at neutral pH cannot provide.
    

Quick Resolution Matrix:

Application Recommended Solvent System Max Conc. (Est.)[1][2]
Stock Solution 100% DMSO (Anhydrous) 50–100 mM
Cell Culture DMSO Stock + Culture Media (keep DMSO <0.5%) < 100 µM
Animal Studies 5% DMSO + 40% PEG400 + 55% Saline ~1–5 mg/mL

| Assay Buffer | Pre-dissolve in DMSO -> Dilute into Buffer with 0.05% Tween-20 | Varies |

Troubleshooting Guides (FAQ Format)

Q1: Why can't I just dissolve it directly in water or PBS?

A: You are fighting thermodynamics. The sulfonamide group is polar, but the dichlorophenyl "tail" dominates the molecule's behavior. In water, the water molecules must form an ordered "cage" around the hydrophobic ring (entropic penalty). Furthermore, the solid crystal is stabilized by hydrogen bonds between sulfonamide groups. Water is not a strong enough solvent to overcome both barriers simultaneously.

Technical Insight: The pKa of primary sulfonamides (like this one, where the sulfur is attached to a benzylic carbon) is typically around 10.0–10.5 [1].

  • At pH 7.4: The molecule is 99.9% uncharged (protonated). Uncharged molecules are the least soluble form.

  • To dissolve via pH: You would need a pH > 11.5 to fully deprotonate it into its soluble anionic form (

    
    ). This is likely incompatible with your biological assays.
    
Q2: It dissolves in DMSO, but crashes out when I add it to my assay buffer. Why?

A: This is the "Parabolic Solubility" trap. When you inject a DMSO stock into water, the solvent power drops exponentially, not linearly. There is a critical point (often around 1-5% DMSO) where the mixture's solubilizing capacity falls below the drug's concentration, causing immediate nucleation.

The Fix (Kinetic Solubility Protocol):

  • Do not add the DMSO stock directly to a large volume of static buffer.

  • Do use the "Sub-surface Injection with Vortex" method (see Protocol B below).

  • Do add a surfactant (Tween-20 or Triton X-100 at 0.01–0.05%) to the buffer before adding the compound. The surfactant prevents micro-precipitates from aggregating.

Q3: Can I use Cyclodextrins?

A: Yes, and this is often the best approach for in vivo work. Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex. The hydrophobic dichlorophenyl ring sits inside the cyclodextrin donut, while the hydrophilic outer shell interacts with water.
  • Recommendation: Use 20% (w/v) HP-

    
    -CD in water.
    

Visual Troubleshooting Logic

The following diagram outlines the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityLogic Start Start: (2,6-Dichlorophenyl) methanesulfonamide Solid Goal What is your target application? Start->Goal Stock Make Stock Solution Goal->Stock Storage Cell Cell Culture (In Vitro) Goal->Cell Assays Animal Animal Study (In Vivo) Goal->Animal Dosing DMSO Use 100% DMSO (Store at -20°C) Stock->DMSO Media Step 1: Dissolve in DMSO Step 2: Dilute into Media (Max 0.5% DMSO) Cell->Media Cyc Use 20% HP-beta-Cyclodextrin (Requires sonication) Animal->Cyc IV/Sensitive CoSolv Use Cosolvent System: 5% DMSO / 40% PEG400 / 55% Water Animal->CoSolv IP/Oral Precip Problem: Precipitation? Media->Precip Precip->Media No (Low Conc) Precip->Cyc Yes (High Conc)

Figure 1: Decision matrix for solubilizing (2,6-Dichlorophenyl)methanesulfonamide based on experimental application.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of 50 mM DMSO Stock

Use this for long-term storage.

  • Weighing: Weigh 12.0 mg of (2,6-Dichlorophenyl)methanesulfonamide (MW: ~240.1 g/mol ).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Do not use old DMSO that has absorbed water from the air.

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small brown vials (to avoid freeze-thaw cycles) and store at -20°C.

Protocol B: "Crash-Proof" Dilution for Assays

Use this when moving from DMSO stock to Aqueous Buffer.

  • Prepare Buffer: Pre-warm your assay buffer (PBS or Media) to 37°C.

  • Optional Surfactant: If your assay allows, add Tween-20 to the buffer at a final concentration of 0.05%.

  • Vortexing Injection:

    • Set the buffer tube on a vortex mixer at medium speed.

    • While vortexing, slowly inject the DMSO stock solution below the surface of the buffer using a pipette tip.

    • Why? Dropping it on top creates a high-concentration film that precipitates instantly. Sub-surface injection ensures rapid dispersion.

  • Equilibration: Let the solution stand for 15 minutes. Inspect for turbidity (cloudiness). If cloudy, you have exceeded the solubility limit; reduce concentration or switch to the Cyclodextrin protocol.

Protocol C: Cyclodextrin Complexation (High Solubility)

Use this for animal dosing or high-concentration cellular assays.

  • Vehicle Prep: Dissolve 20g of 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).
  • Compound Addition: Add the solid drug powder directly to the cyclodextrin solution (do not use DMSO).

  • Energy Input: The drug will not dissolve immediately. You must sonicate (bath sonicator) for 30–60 minutes at 40°C or stir overnight.

  • Result: The hydrophobic ring will enter the CD cavity, yielding a clear solution stable in water.

References

  • Cheméo Data. "Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties." Cheméo. Accessed February 26, 2026. [Link] Note: While this reference covers the parent scaffold, the pKa principles (approx 10.8 for the parent) are extrapolated to the dichlorophenyl derivative based on Hammett equation principles for benzylic spacers.

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (General reference for sulfonamide solubility profiles and cosolvency power).
  • PubChem. "1-chloro-N-(2,6-dichlorophenyl)methanesulfonamide (Compound Summary)." National Library of Medicine. [Link]

Sources

Technical Support Center: Optimizing Sulfonyl Chloride Coupling with Hindered Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the sulfonylation of sterically hindered anilines. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this notoriously difficult but crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction, reduce optimization time, and improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the key challenges and variables.

Q1: Why is the sulfonylation of hindered anilines so challenging?

A1: The primary challenge stems from a combination of electronic and steric factors. Steric bulk around the nitrogen atom of the aniline physically obstructs its approach to the electrophilic sulfur atom of the sulfonyl chloride.[1] This increased steric hindrance raises the activation energy of the reaction, leading to significantly slower reaction rates or, in some cases, preventing the reaction from proceeding altogether under standard conditions. Furthermore, the nucleophilicity of the aniline nitrogen is often reduced, further compounding the issue.[1]

Q2: What are the most critical parameters to control for a successful reaction with a hindered aniline?

A2: Success hinges on the careful optimization of four key parameters:

  • Base Selection: The base is not just an acid scavenger; its properties (strength, nucleophilicity, and steric bulk) are critical.

  • Solvent Choice: The solvent influences reagent solubility and can affect the reaction mechanism and rate.[2]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier but can also promote side reactions.[1][3]

  • Catalysis: For particularly challenging substrates, a catalyst may be essential to activate the sulfonyl chloride.[1][4]

Q3: What are the most common side reactions, and how can I minimize them?

A3: The three most prevalent side reactions are:

  • Di-sulfonylation: The formation of an (R-SO₂)₂N-Ar byproduct occurs when the initially formed sulfonamide is deprotonated and reacts with a second molecule of sulfonyl chloride. This is minimized by using a 1:1 or slight excess of the aniline, maintaining low temperatures (especially during addition), and adding the sulfonyl chloride slowly to avoid a high transient concentration.[3][5]

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, rendering them inactive. Ensuring the use of anhydrous solvents and glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.[3][5]

  • C-Sulfonylation: Electrophilic aromatic substitution on the aniline ring can occur, particularly with electron-rich or unsubstituted anilines. This is suppressed by ensuring conditions favor N-sulfonylation, primarily through the use of an appropriate base to make the nitrogen the most potent nucleophile.[3]

Troubleshooting Guide: From Slow Reactions to Optimized Yields

This guide is structured to address specific experimental issues in a question-and-answer format.

Issue 1: The reaction is extremely slow or shows no conversion.

Q: I've mixed my hindered aniline, sulfonyl chloride, and triethylamine in DCM, but after several hours, TLC analysis shows only starting material. What should I do first?

A: This is a classic case of insufficient reactivity due to steric hindrance. Your first steps should focus on overcoming the high activation energy barrier and enhancing the electrophilicity of the sulfonylating agent.

Step 1: Elevate the Temperature. Many reactions involving hindered amines require thermal energy. Gradually increase the reaction temperature, monitoring for product formation and potential byproduct formation by TLC. Refluxing in a higher-boiling solvent like acetonitrile (MeCN) or N-methyl-2-pyrrolidone (NMP) may be necessary.[1]

Step 2: Re-evaluate Your Choice of Base. Triethylamine (TEA) may not be optimal. A non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) is often a better choice as it is less likely to compete with your valuable aniline in reacting with the sulfonyl chloride. For particularly stubborn reactions, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

Step 3: Introduce a Catalyst. If thermal activation is insufficient or leads to decomposition, catalytic activation is the next logical step.

  • Nucleophilic Catalysts: A catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate, which is much more susceptible to attack by the hindered aniline.[1] 1-Hydroxybenzotriazole (HOBt) has also been identified as an efficient nucleophilic catalyst for activating sulfonylating agents.[6]

  • Lewis Acid Catalysts: Lewis acids can activate the sulfonyl chloride by coordinating to the oxygen atoms, increasing the electrophilicity of the sulfur atom. Indium metal powder has been shown to be a facile and efficient catalyst for the sulfonylation of hindered anilines.[1][4]

Troubleshooting Workflow for Low Reactivity

The following diagram outlines a logical workflow for addressing a stalled reaction.

G start Reaction Stalled (Low/No Conversion) check_reagents Verify Reagent Purity (Anhydrous Conditions, Fresh Sulfonyl Chloride) start->check_reagents increase_temp Increase Reaction Temperature (e.g., Reflux in MeCN) check_reagents->increase_temp Reagents OK change_base Optimize Base (e.g., 2,6-Lutidine, DBU) increase_temp->change_base Still Slow / Decomposition success Reaction Proceeds increase_temp->success Success add_catalyst Introduce a Catalyst change_base->add_catalyst Still Slow change_base->success Success nuc_cat Nucleophilic Catalyst (e.g., DMAP, HOBt) add_catalyst->nuc_cat la_cat Lewis Acid Catalyst (e.g., Indium) add_catalyst->la_cat nuc_cat->success la_cat->success

Caption: Decision workflow for troubleshooting stalled sulfonylation reactions.

Issue 2: A significant amount of di-sulfonated byproduct is forming.

Q: My reaction is working, but I'm getting a high percentage of the di-sulfonated product, which is difficult to separate. How can I improve the selectivity for mono-sulfonylation?

A: This issue is typically caused by the N-H proton of the newly formed sulfonamide being acidic enough to be deprotonated by the base, allowing for a second sulfonylation. To favor mono-sulfonylation, you must control the relative concentrations and reactivity.

Solution: The most effective strategy is to maintain a very low concentration of the sulfonyl chloride throughout the reaction. This is achieved by slow, dropwise addition of a solution of the sulfonyl chloride to the mixture of the aniline and base at a reduced temperature (e.g., 0 °C).[3][5] Once the addition is complete, the reaction can be allowed to slowly warm to room temperature. This ensures that the sulfonyl chloride preferentially reacts with the more nucleophilic starting aniline over the less nucleophilic sulfonamide anion. Also, ensure you are not using a large excess of the sulfonyl chloride; a stoichiometry of 1.05 equivalents of aniline to 1.0 equivalent of sulfonyl chloride is a good starting point.[3]

Issue 3: I'm observing an unknown impurity that I suspect is a C-sulfonylated isomer.

Q: Characterization of my product mixture suggests the sulfonyl group has added to the aromatic ring instead of the nitrogen. Why is this happening?

A: C-sulfonylation is a form of Friedel-Crafts reaction. It can compete with N-sulfonylation if the nitrogen atom of the aniline is not sufficiently nucleophilic. This can happen if the base is not strong enough to prevent the HCl byproduct from protonating the aniline, effectively deactivating it.[3]

Solution: Ensure you are using at least one full equivalent of a suitable base. Using a base like pyridine or 2,6-lutidine not only scavenges HCl but also can act as the solvent, ensuring the aniline nitrogen remains deprotonated and highly nucleophilic, thus favoring the desired N-sulfonylation pathway over the C-sulfonylation pathway.[3]

Data Summary and Reagent Selection

The choice of base and solvent is not trivial. The tables below provide a comparative summary to guide your experimental design.

Table 1: Base Selection Guide for Hindered Sulfonylations
BasepKa (Conjugate Acid)TypeKey Advantages & Considerations
Pyridine 5.2NucleophilicStandard choice; can also serve as a solvent. May form reactive intermediates with the sulfonyl chloride.[5]
Triethylamine (TEA) 10.7Non-nucleophilic, BulkyCommon, inexpensive organic base. Its bulk can sometimes be insufficient to prevent side reactions.[3]
2,6-Lutidine 6.7Non-nucleophilic, HinderedExcellent choice for hindered substrates. Its steric bulk prevents it from acting as a nucleophile.[1]
DBU 13.5Non-nucleophilic, StrongA very strong, non-nucleophilic base used when weaker bases fail to promote the reaction.
DMAP 9.7Nucleophilic CatalystUsed in catalytic amounts to dramatically accelerate reactions via a highly reactive intermediate.[1]
Table 2: Solvent Selection Guide
SolventPolarityBoiling PointSuitability & Notes
Dichloromethane (DCM) Polar Aprotic40 °CExcellent solubility for reactants, easy to remove. Ideal for reactions at or below room temperature.[5]
Acetonitrile (MeCN) Polar Aprotic82 °CGood for reactions requiring higher temperatures (reflux).[1]
Pyridine Polar Aprotic115 °CCan serve as both base and solvent, useful for driving reactions to completion.
NMP Polar Aprotic202 °CHigh-boiling solvent for very unreactive substrates requiring forcing conditions.

Protocols and Methodologies

Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Aniline

This protocol provides a robust starting point for challenging couplings.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered aniline (1.0 eq), 2,6-lutidine (1.5 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M with respect to the aniline.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Reagent Addition: Dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[5]

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Reaction Mechanism

Caption: Mechanism of sulfonamide formation.

References
  • BenchChem. (2025). optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling. Benchchem.
  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Yan, J., Li, J., & Cheng, D. (2007). A facile and efficient indium-catalyzed sulfonylation of amines. Synlett, 2442-2444.
  • Tomaselli, G. A., et al. (2025). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.

Sources

Resolving stability issues of sulfonamides under basic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Stability Issues of Sulfonamides Under Basic Hydrolysis Conditions Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division

Introduction: The Sulfonamide Paradox

Welcome to the technical center. If you are here, you are likely facing one of two diametrically opposed problems:

  • The "Brick Wall": You are trying to deprotect a sulfonamide (e.g., Tosyl, Nosyl) using standard basic hydrolysis (NaOH/KOH), and the reaction refuses to proceed.

  • The "Phantom Degradation": You are developing a sulfonamide-based drug, and you observe unexpected decomposition at basic pH, despite the class being theoretically stable.

The core chemical principle governing both scenarios is the Ionization Shielding Effect .

Unlike amides (


), which hydrolyze in base to form carboxylates and amines, primary and secondary sulfonamides (

) possess a highly acidic proton (

). In basic media, they deprotonate to form a stable anion (

). This anionic charge delocalizes onto the sulfonyl oxygens, rendering the sulfur atom electron-rich and repelling nucleophilic attack by hydroxide ions (

).

This guide addresses how to bypass this shield when you want cleavage, and how to identify structural liabilities when you need stability.

Module 1: Troubleshooting Deprotection (The "Brick Wall")

Scenario: You are trying to cleave a sulfonamide protecting group (Tosyl, Mesyl, Nosyl) using aqueous base, but starting material remains unchanged.

Mechanism of Failure

Standard basic hydrolysis fails because the deprotonated sulfonamide anion acts as a kinetic trap. The activation energy required for


 to attack the electron-rich anionic sulfur is prohibitively high.
Solution 1: The Fukuyama Protocol (For Nosyl Groups)

If you used a 2- or 4-nitrobenzenesulfonyl (Nosyl) group, do not use hydrolysis. You must use Thiolysis . This reaction proceeds via Nucleophilic Aromatic Substitution (


), not sulfur attack.

Protocol: Thiolytic Cleavage of Nosyl Groups Reagents: Thiophenol (


) or Mercaptoethanol, 

, DMF/Acetonitrile.
  • Preparation: Dissolve the Nosyl-protected amine (1.0 equiv) in DMF (0.1 M concentration).

  • Activation: Add

    
     (3.0 equiv). The solution may turn yellow (formation of the nitrophenyl anion).
    
  • Nucleophile Addition: Add Thiophenol (1.2 equiv). Note: Thiophenol is toxic and malodorous; handle in a fume hood. Mercaptoethanol is a less odorous alternative but reacts slower.

  • Reaction: Stir at 23°C (Room Temp).

    • Mechanism:[1][2][3][4][5][6] The thiolate attacks the aromatic ring ipso to the sulfonyl group (Meisenheimer complex), displacing the amine and forming a thioether-sulfur dioxide byproduct.

  • Monitoring: TLC should show disappearance of starting material within 1–4 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with saturated

    
     to remove excess thiophenol.
    
Solution 2: Reductive Cleavage (For Tosyl/Benzenesulfonyl)

Tosyl groups lack the electron-withdrawing nitro group required for


. They require single-electron transfer (SET) reduction to cleave the S-N bond.

Protocol: Mg/MeOH Reductive Cleavage Reagents: Magnesium turnings (activated), Methanol (anhydrous).

  • Dissolution: Dissolve Tosyl-amide in anhydrous Methanol (0.1 M).

  • Activation: Add Mg turnings (5–10 equiv) and a catalytic amount of iodine (

    
    ) to initiate surface activation.
    
  • Sonication: Sonicate the mixture to maintain a fresh metal surface.

  • Reaction: The reaction is exothermic and generates

    
     gas. Maintain internal temp <50°C.
    
  • Completion: Monitor by LC-MS. If stalled, add more Mg.

Module 2: Investigating Instability (The "Phantom Degradation")

Scenario: Your sulfonamide API (Active Pharmaceutical Ingredient) is degrading in basic formulation (pH > 10), contradicting the "Ionization Shielding" theory.

Root Cause Analysis

If a sulfonamide degrades in base, it is rarely simple hydrolysis. Look for these structural liabilities:

  • N-Acyl Sulfonamides (

    
    ): 
    
    • These are not stable. The carbonyl carbon is highly electrophilic. Hydrolysis occurs rapidly at the carbonyl, not the sulfur, releasing the parent sulfonamide.

  • Activated Heterocycles (e.g., Isoxazoles):

    • Drugs like Sulfamethoxazole contain isoxazole rings. At high pH,

      
       can attack the heterocycle itself, leading to ring opening, while the sulfonamide bond remains intact.
      
  • Oxidative Degradation:

    • In the presence of trace transition metals and oxygen, the sulfonamide nitrogen can be oxidized, leading to radical fragmentation.

Data: Hydrolytic Stability Comparison
Substrate TypeStructurepH 12 Stability (

)
Primary Degradation Pathway
Primary Sulfonamide

> 1 YearNone (Stable Anion)
Secondary Sulfonamide

> 1 YearNone (Stable Anion)
Tertiary Sulfonamide

Days/Weeks

attack at Sulfur (No ionization)
N-Acyl Sulfonamide

Minutes/HoursAttack at Carbonyl (Amide cleavage)
Nosyl-Amide

StableUnstable to Thiols/Reductants, stable to

Visualizing the Chemistry

Diagram 1: The Stability vs. Cleavage Decision Tree

This workflow illustrates the logical path for handling sulfonamides in basic media.

SulfonamideLogic Start Sulfonamide in Basic Media (pH > 10) CheckSub Check Substitution Start->CheckSub PrimarySec Primary/Secondary (R-SO2-NH-R) CheckSub->PrimarySec Has N-H Tertiary Tertiary (R-SO2-NR2) CheckSub->Tertiary No N-H Ionization Ionization (Deprotonation) Forms R-SO2-N(-)-R PrimarySec->Ionization NoIonization No Ionization Possible Tertiary->NoIonization Shield Anionic Shielding Repels OH- Ionization->Shield ResultStable HIGH STABILITY (Hydrolysis fails) Shield->ResultStable WantCleave Goal: Cleavage? ResultStable->WantCleave If removal needed SlowHydro Slow Hydrolysis (S-N Bond Cleavage) NoIonization->SlowHydro MethodCheck Check R-Group WantCleave->MethodCheck Nosyl Nosyl Group (Nitro-benzene) MethodCheck->Nosyl Tosyl Tosyl/Phenyl MethodCheck->Tosyl Fukuyama Fukuyama Protocol (Thiol + Base) Nosyl->Fukuyama SnAr Mechanism Reductive Reductive Cleavage (Mg/MeOH or Na/Naphthalene) Tosyl->Reductive SET Mechanism

Caption: Decision logic for predicting stability and selecting cleavage methods based on sulfonamide substitution.

Frequently Asked Questions (FAQs)

Q1: I am refluxing my Tosyl-protected amine in 2M NaOH/EtOH, but I only recover starting material. Why? A: You are fighting the


. At pH 14, your sulfonamide is >99.9% deprotonated. The resulting anion (

) is extremely electron-rich. The hydroxide ion (

) is also negatively charged. Electrostatic repulsion prevents the hydroxide from approaching the sulfur atom. You must switch to reductive cleavage (Mg/MeOH or Na/Naphthalene) to break the S-N bond.

Q2: Can I use the Fukuyama method (Thiol + Base) to cleave a Tosyl group? A: No. The Fukuyama cleavage relies on a Nucleophilic Aromatic Substitution (


) mechanism. This requires a strong electron-withdrawing group (like 

) on the aromatic ring to stabilize the Meisenheimer complex. A Tosyl group (containing a methyl group) is electron-rich and will not undergo

.

Q3: My sulfonamide drug shows a degradation impurity at RRT 0.85 in 0.1N NaOH. It's not the amine. What is it? A: If it is not the hydrolysis product (amine), check for photolytic degradation . Sulfonamides are photosensitive.[7] In basic solution, they can undergo photo-oxidation or rearrangement (e.g., SO2 extrusion) if exposed to ambient light. Repeat the stress test in amber glassware. If the impurity disappears, it is a photo-degradant, not a hydrolysis product.

Q4: Is there any way to hydrolyze a sulfonamide with acid instead of base? A: Yes, but it requires brute force. Acidic hydrolysis protonates the nitrogen, neutralizing the anionic shield and making the sulfur more electrophilic. However, this typically requires refluxing in 48% HBr or concentrated HCl at >100°C for 24+ hours. This is rarely compatible with complex drug molecules.

References

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[4] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[4][8] Tetrahedron Letters, 36(36), 6373–6374. Link

  • Searchfield, L. E., et al. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 697-703. Link

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.[1][2][7] Journal of Hazardous Materials, 221-222, 264-274. Link

  • Page, M. I., & Williams, A. (2000). Reactivity and Mechanism in the Hydrolysis of β-Sultams.[3][5] Journal of the American Chemical Society, 122(6), 1296–1302. Link

Sources

Overcoming steric hindrance in 2,6-substituted aniline sulfonylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2,6-Substituted Aniline Sulfonylation Ticket ID: CHEM-SULF-26 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Ortho-Effect" Challenge

The Problem: You are likely attempting to couple a sulfonyl chloride (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) with a 2,6-disubstituted aniline (e.g., 2,6-dimethyl, 2,6-diisopropyl, or 2,4,6-trimethylaniline).[2] Standard conditions (Pyridine/DCM at RT) are failing.

The Science: The failure is rarely electronic; it is almost exclusively steric .[2] The two ortho-substituents create a "picket fence" around the nucleophilic nitrogen.[2] In the transition state, the incoming sulfur atom (which is tetrahedral) must approach the nitrogen lone pair.[1][2] The bulk of the sulfonyl group clashes with the ortho-alkyl groups of the aniline, raising the activation energy (


) significantly.

The Solution Strategy: To overcome this barrier, we must either:

  • Increase Nucleophilicity: Convert the neutral amine to a highly reactive amide anion (deprotonation).[2]

  • Activate the Electrophile: Use a nucleophilic catalyst (DMAP) to create a "hot" intermediate.[2]

  • Input Energy: Use microwave irradiation to overcome the thermal barrier.[2]

Diagnostic Workflow

Before selecting a protocol, utilize this decision matrix to match your specific substrate constraints to the correct methodology.

G Start Start: Reaction Stalled/Failed CheckSub Analyze Aniline Substitution Start->CheckSub Is26 Is it 2,6-Disubstituted? CheckSub->Is26 Not26 Standard Protocol (Pyridine/DCM) Is26->Not26 No Yes26 Check Functional Groups Is26->Yes26 Yes BaseSens Base Sensitive? (Esters, Nitriles) Yes26->BaseSens MethodA Method A: Catalytic Activation (Pyridine/DMAP/Heat) BaseSens->MethodA Yes (Avoid Strong Base) MethodB Method B: Anionic Activation (NaH or LiHMDS) BaseSens->MethodB No (Robust Scaffold) MWCheck Microwave Available? MethodA->MWCheck If Method A fails MethodC Method C: Microwave Assisted (Neat or Aqueous) MWCheck->MethodC Yes

Figure 1: Decision tree for selecting the optimal sulfonylation protocol based on substrate steric and electronic properties.

Validated Experimental Protocols

Method A: The "Catalytic Boost" (Modified Standard)

Best for: Moderately hindered systems (e.g., 2-methyl-6-ethyl) or base-sensitive substrates.[1]

The Logic: Standard pyridine acts only as a proton sponge.[2] Adding DMAP (4-Dimethylaminopyridine) is critical.[1][2] DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt.[2] This intermediate is cationic and far more electrophilic than the parent chloride, compensating for the aniline's poor approach.

Protocol:

  • Dissolve the 2,6-substituted aniline (1.0 equiv) in anhydrous DCM or DCE (0.2 M).[1][2]

  • Add Pyridine (3.0 equiv) and DMAP (0.2–0.5 equiv).[1][2] Note: Catalytic amounts often fail for 2,6-systems; stoichiometric DMAP may be required.

  • Add Sulfonyl Chloride (1.2–1.5 equiv) slowly.

  • Critical Step: Heat to reflux (40°C for DCM, 83°C for DCE). Stir for 12–24 hours.[2]

  • Monitor: If <10% conversion after 4 hours, abort and switch to Method B.

Method B: The "Nuclear Option" (Anionic Activation)

Best for: Severely hindered systems (e.g., 2,6-diisopropyl) that are stable to strong base.[1][2]

The Logic: Steric hindrance prevents the neutral amine (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) from attacking.[2] By deprotonating with a strong base (NaH), you generate the anilide anion  (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).[2] This species is:
  • Smaller: Loss of a proton reduces steric bulk.[2]

  • More Reactive: The negative charge drives the reaction electronically, overcoming the steric barrier.[2]

Protocol:

  • Setup: Flame-dried glassware, Argon/Nitrogen atmosphere.

  • Suspend NaH (Sodium Hydride, 60% in oil) (2.0 equiv) in anhydrous THF or DMF (0.5 M).

    • Tip: Wash NaH with hexanes first if the oil interferes with downstream purification.

  • Add the 2,6-substituted aniline (1.0 equiv) dropwise at 0°C.

  • Wait: Stir at RT for 30–60 mins until H₂ evolution ceases. The solution often turns colored (yellow/red) indicating anion formation.[1][2]

  • Add Sulfonyl Chloride (1.2 equiv) dropwise at 0°C.

  • Warm to RT or heat to 60°C if necessary. Reaction is usually complete within 1–3 hours.[1][2]

  • Quench: Carefully add saturated NH₄Cl solution (exothermic!).

Method C: Microwave Process Intensification

Best for: Green chemistry requirements or when solvent-free conditions are preferred.[1]

The Logic: Microwave irradiation provides rapid, uniform heating and can overcome the activation energy barrier (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) more effectively than thermal convection. Recent literature suggests aqueous or solvent-free conditions work surprisingly well for hindered amines.[2]

Protocol:

  • Mix 2,6-substituted aniline (1.0 equiv) and Sulfonyl Chloride (1.2 equiv) in a microwave vial.

  • Add Water (2 mL/mmol) or run Neat (no solvent).

  • Optional: Add Na₂CO₃ (1.0 equiv) as an acid scavenger.[1][2]

  • Irradiate at 100–120°C for 10–20 minutes.

  • Workup: Extract with EtOAc.

Mechanistic Insight: Why DMAP Works

Understanding the intermediate helps troubleshoot. If your DMAP is old or wet, the catalytic cycle breaks.[2]

Mechanism cluster_steric Steric Clash Zone RSO2Cl Sulfonyl Chloride Intermediate N-Sulfonyl Pyridinium Salt (Super-Electrophile) RSO2Cl->Intermediate + DMAP (Fast) DMAP DMAP DMAP->Intermediate Product Sulfonamide Intermediate->Product + Aniline (Rate Determining Step) Aniline 2,6-Hindered Aniline

Figure 2: DMAP acts as a nucleophilic catalyst, forming a highly reactive salt that is more susceptible to attack by the hindered aniline than the neutral sulfonyl chloride.[1]

Troubleshooting & FAQ

Q: I tried Method B (NaH), but I recovered the starting aniline and the sulfonyl chloride was hydrolyzed. A: This indicates moisture contamination.[1] The sulfonyl chloride hydrolyzed faster than the anilide anion could attack.[2]

  • Fix: Ensure THF is distilled/dry. Add the sulfonyl chloride neat or as a highly concentrated solution to minimize solvent moisture introduction.[2] Ensure the anion is fully formed (wait for H₂ bubbling to stop) before adding the electrophile.

Q: Can I use Triethylamine (TEA) instead of Pyridine? A: generally, No .[1][2] TEA is more sterically hindered than pyridine.[2] For 2,6-substituted anilines, the proton transfer to TEA is kinetically slow.[1][2] Pyridine (or 2,6-lutidine) is preferred because it is planar and less hindered at the nitrogen, allowing it to shuttle protons effectively.[1][2]

Q: My reaction goes to 50% conversion and stops. A: This is often due to product inhibition .[2] The sulfonamide product is acidic (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2] As it forms, it can protonate the remaining amide anion (if using Method B) or complex with the base.[1][2]
  • Fix: Increase base equivalents to 2.5–3.0 equiv.

Q: Are there alternatives if the Sulfonyl Chloride is unstable? A: Yes. Consider using Sulfonyl Fluorides (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[2][3][4] They are much more stable to hydrolysis and thermally robust, allowing you to heat the reaction more aggressively without decomposing the reagent.[2]

Data Comparison of Methods

FeatureMethod A (DMAP/Heat)Method B (NaH/Anion)Method C (Microwave)
Steric Tolerance ModerateHigh High
Reaction Time 12–24 Hours1–3 Hours10–30 Minutes
Moisture Sensitivity LowHigh Low (can be aqueous)
Scalability GoodModerate (Safety)Low (Vial size)
Byproducts Pyridinium saltsH₂ Gas, NaClMinimal

References

  • Microwave-Assisted Synthesis: Lakrout, S., et al.[1][2][5] "A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions."[2][5] RSC Advances, 2013.[2][5] Link

  • DMAP Catalysis Mechanism: Hurevich, M., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support."[1][2] Journal of Peptide Science, 2017.[2] Link

  • Steric Effects in Sulfonylation: Litvinenko, L. M., et al. "Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines."[2] Journal of the Chemical Society, Perkin Transactions 2, 1976.[2] Link

  • Sulfonyl Fluorides (Alternative Reagents): Sharpless, K. B., et al. "SuFEx Activation of Sulfonyl Fluorides."[1][2] Angewandte Chemie, 2014.[2] (Contextual grounding for Sulfonyl Fluoride stability).

  • General Anion Protocol: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press.[2][6] (Standard text for NaH deprotonation logic).

Sources

Technical Support Center: Optimizing Methanesulfonamide Synthesis & Minimizing Side Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for methanesulfonamide synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize the reaction between primary/secondary amines and methanesulfonyl chloride (MsCl), while strictly minimizing yield-limiting side products.

Mechanistic Causality: Understanding the Reaction and its Pitfalls

The formation of a methanesulfonamide proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of methanesulfonyl chloride[1]. Unlike carbonyl chemistry, which follows a classic addition-elimination pathway, sulfonylation is best described as a concerted displacement of the chloride leaving group[1].

Because the reaction generates hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base (such as triethylamine or pyridine) is strictly required to neutralize the acid and drive the equilibrium forward[1]. However, the interplay between the base, the electrophile, and the reaction environment is the primary source of side products.

Pathway Amine Primary Amine + MsCl Intermediate Tetrahedral Intermediate Amine->Intermediate Base, 0°C Hydrolysis Methanesulfonic Acid (Degradation) Amine->Hydrolysis H2O (Moisture) Mono Mono-sulfonamide (Desired Product) Intermediate->Mono -HCl Bis Bis-sulfonamide (Side Product) Mono->Bis Excess MsCl Strong Base

Reaction pathway showing desired mono-sulfonylation versus bis-sulfonylation and hydrolysis.

Troubleshooting FAQs

Q1: Why am I observing a significant amount of N,N-dimethanesulfonylation (bis-sulfonylation) when reacting a primary amine? A1: Primary amines are highly susceptible to double sulfonylation[2]. The causality lies in the acidity of the resulting mono-sulfonamide product. The electron-withdrawing nature of the newly attached sulfonyl group increases the acidity of the remaining N-H proton. In the presence of a strong base and excess MsCl, this proton is abstracted, rendering the nitrogen nucleophilic enough to attack a second MsCl molecule[3]. Mitigation: Use strict stoichiometry (1.0 to 1.05 equivalents of MsCl) or a slight excess of the amine[2][4]. Furthermore, adding the MsCl slowly at low temperatures (0 °C) prevents localized excesses of the electrophile[4].

Q2: My reaction stalled at 50% conversion, and I have a lot of unreacted starting amine. I added 1.1 equivalents of MsCl. What happened? A2: The most likely culprit is the hydrolysis of methanesulfonyl chloride. MsCl is highly sensitive to moisture and will readily hydrolyze to form methanesulfonic acid and HCl[5][6]. This side reaction not only destroys your electrophile but also lowers the pH of the reaction mixture. If the pH drops, your starting amine becomes protonated (forming an ammonium salt), rendering it completely non-nucleophilic. Mitigation: Ensure strictly anhydrous conditions. Use flame-dried glassware, anhydrous solvents (e.g., dry DCM), and maintain an inert nitrogen or argon atmosphere[7].

Q3: How does my choice of base influence the formation of side products? A3: The base plays a dual role: neutralizing HCl and, in some cases, acting as a nucleophilic catalyst.

  • Triethylamine (TEA) is a strong base that efficiently neutralizes HCl but can readily deprotonate the mono-sulfonamide, promoting bis-sulfonylation if temperature is not controlled[7].

  • Pyridine is a weaker base but can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium intermediate[1].

  • Diisopropylethylamine (DIPEA) is highly recommended for primary amines; its steric hindrance prevents it from easily deprotonating the mono-sulfonamide, thereby suppressing bis-sulfonylation[8].

Data Presentation: Side Products & Base Selection

Table 1: Common Side Products, Causality, and Mitigation Strategies

Side ProductCausalityMitigation Strategy
Bis-sulfonamide (N,N-disulfonylation)Deprotonation of the mono-sulfonamide product by a strong base, followed by nucleophilic attack on a second MsCl molecule.Use strict 1:1 stoichiometry; add MsCl dropwise at 0 °C; utilize sterically hindered bases like DIPEA.
Methanesulfonic Acid Hydrolysis of MsCl due to adventitious water in the solvent or environment.Use anhydrous solvents (e.g., dry DCM); maintain an inert atmosphere (N₂/Ar); verify MsCl purity.
Unreacted Amine MsCl degradation (hydrolysis) or protonation of the amine by unneutralized HCl byproduct.Ensure sufficient base (1.2 - 1.5 eq) is present; dry all reagents thoroughly prior to setup.

Table 2: Base Selection Matrix for Sulfonylation

BaseRelative BasicitySteric HindrancePropensity for Bis-sulfonylationRecommended Use Case
Pyridine WeakLowModerateMild conditions; substrates requiring nucleophilic catalysis.
Triethylamine (TEA) StrongModerateHigh (if in excess)Standard secondary amine sulfonylation; requires strict cooling.
DIPEA StrongHighLowHighly recommended for primary amines to prevent over-reaction.

Self-Validating Experimental Protocol: Selective Mono-Sulfonylation

This protocol is designed as a self-validating system to ensure high yields of mono-methanesulfonamides while suppressing bis-sulfonylation and hydrolysis.

Workflow Step1 1. Preparation Dry Solvent & Amine under N2 Step2 2. Cooling Chill to 0°C Step1->Step2 Step3 3. Slow Addition Dropwise MsCl (1.0 eq) Step2->Step3 Step4 4. Monitoring TLC/LCMS Check Step3->Step4 Step4->Step3 Incomplete (Add 0.1 eq MsCl) Step5 5. Quench & Workup Aqueous Extraction Step4->Step5 Complete Conversion

Step-by-step experimental workflow with self-validating quality control checkpoints.

Step-by-Step Methodology

Step 1: Anhydrous Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry Nitrogen (N₂).

  • Dissolve the primary amine (1.0 eq, e.g., 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.2 M.

  • Self-Validation: Ensure the solution is completely clear. Any cloudiness may indicate moisture or amine carbonate salts.

Step 2: Base Addition & Temperature Control

  • Add Diisopropylethylamine (DIPEA) (1.2 eq, 12 mmol) to the stirring amine solution.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

Step 3: Controlled Electrophile Addition

  • In a separate dry vial, dilute Methanesulfonyl chloride (MsCl) (1.0 eq, 10 mmol) in 5 mL of anhydrous DCM.

  • Add the MsCl solution dropwise over 20–30 minutes using a syringe pump or addition funnel.

  • Causality Check: Slow addition at 0 °C ensures that the unreacted primary amine is always in vast excess relative to the active MsCl, kinetically favoring mono-sulfonylation over bis-sulfonylation[4].

Step 4: Reaction Monitoring

  • Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.

  • Self-Validation (TLC): Spot the reaction mixture against the starting amine. The desired mono-sulfonamide will typically be less polar than the starting amine but significantly more polar than the highly lipophilic bis-sulfonamide side product.

Step 5: Quench and Acidic Workup

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent) and stir vigorously for 10 minutes.

  • Transfer to a separatory funnel and extract the organic layer.

  • Wash the organic layer with cold 1M HCl (to remove unreacted starting amine and DIPEA).

  • Self-Validation (pH Check): Test the aqueous layer from the HCl wash with pH paper. It must read pH ~1-2. If it is basic, the amine/base has not been fully protonated and removed.

  • Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the highly pure mono-methanesulfonamide.

References

  • New Drug Approvals. DR ANTHONY MELVIN CRASTO Ph.D | New Drug Approvals. Retrieved from[Link]

Sources

Technical Support Center: Base Catalyst Selection for (2,6-Dichlorophenyl)methanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the synthesis of (2,6-Dichlorophenyl)methanesulfonamide. The formation of the sulfonamide linkage via the reaction of (2,6-dichlorophenyl)methanesulfonyl chloride with an amine or ammonia is a fundamental transformation. However, the steric hindrance introduced by the ortho-dichloro substitution on the phenyl ring significantly impedes nucleophilic attack. Consequently, the selection and application of the appropriate base catalyst are critical for driving conversion, minimizing side reactions, and ensuring high product purity.

Mechanistic Principles: The Causality of Base Selection

In sulfonamide synthesis, the base serves a dual purpose: it acts as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, and, depending on its structure, it can function as a nucleophilic catalyst.

  • Non-Nucleophilic Bases (e.g., Triethylamine - TEA, DIPEA): These bases primarily act as proton sponges. They deprotonate the incoming amine, increasing its nucleophilicity, and neutralize the generated HCl to prevent the amine reactant from precipitating as an unreactive hydrochloride salt.

  • Nucleophilic Catalysts (e.g., Pyridine, DMAP): Highly nucleophilic bases like 4-dimethylaminopyridine (DMAP) or pyridine directly attack the sulfonyl chloride to form a highly reactive, positively charged sulfonylammonium intermediate. This intermediate is significantly more electrophilic than the parent sulfonyl chloride, effectively lowering the activation energy barrier for the subsequent attack by the amine/ammonia [1]. This is particularly crucial for sterically hindered substrates like (2,6-dichlorophenyl)methanesulfonyl chloride [2].

Mechanism A Sulfonyl Chloride (Sterically Hindered) C Sulfonylammonium Intermediate (Highly Electrophilic) A->C Base Attack B Nucleophilic Base (e.g., DMAP/Pyridine) B->C E (2,6-Dichlorophenyl)methanesulfonamide (Target Product) C->E Nucleophilic Substitution F Regenerated Base + HCl (Neutralized by TEA) C->F Leaving Group Departure D Ammonia / Amine (Nucleophile) D->E F->B Catalyst Recycling

Caption: Mechanistic pathway of nucleophilic base catalysis in sulfonamide synthesis.

Comparative Analysis of Base Catalysts

Selecting the right base dictates the reaction kinetics and the impurity profile. The table below summarizes the quantitative and qualitative characteristics of common base catalysts used in this specific synthesis.

Base CatalystTypepKa (Conjugate Acid)Eq. RequiredImpact on Yield (Steric Substrates)Workup / Removal Strategy
Triethylamine (TEA) Non-nucleophilic10.751.5 - 2.0Moderate; slow reaction times for 2,6-dichloro derivatives.Aqueous acidic wash (1N HCl) easily removes TEA·HCl salts.
DIPEA (Hünig's Base) Non-nucleophilic10.751.5 - 2.0Low to Moderate; extreme steric bulk prevents nucleophilic catalysis.Aqueous acidic wash; highly soluble in organic solvents.
Pyridine Nucleophilic / Solvent5.252.0 - SolventHigh; acts as both solvent and catalyst, overcoming steric hindrance.Requires extensive aqueous CuSO₄ or acidic washes to remove completely.
DMAP Highly Nucleophilic9.600.05 - 0.1Very High; dramatically accelerates reaction when used with TEA.Removed via standard acidic aqueous workup.
K₂CO₃ (Aqueous) Inorganic10.332.0 - 3.0Moderate; requires biphasic conditions (Schotten-Baumann).Remains in the aqueous layer; product isolated from organic layer.

Note: For (2,6-dichlorophenyl)methanesulfonyl chloride, a synergistic system utilizing TEA as the primary acid scavenger and a catalytic amount of DMAP (5-10 mol%) is highly recommended to balance reaction velocity and ease of purification.

Self-Validating Experimental Protocol

This protocol details the synthesis of (2,6-Dichlorophenyl)methanesulfonamide using a dual-base system (TEA + DMAP) in dichloromethane (DCM). This method is designed to be self-validating: the visual cues (dissolution, fuming, precipitation) and in-process controls (TLC/LC-MS) confirm the success of each step [3].

Materials
  • (2,6-Dichlorophenyl)methanesulfonyl chloride (1.0 eq)

  • Ammonia solution (0.5 M in dioxane) or Ammonium carbonate (2.0 eq)

  • Triethylamine (TEA) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N HCl, Saturated NaHCO₃, Brine

Step-by-Step Methodology
  • Reaction Setup: In an oven-dried, round-bottom flask purged with nitrogen, dissolve the ammonia source (2.0 eq) in anhydrous DCM. Add TEA (1.5 eq) and DMAP (0.1 eq).

    • Causality: Nitrogen atmosphere prevents hydrolysis of the moisture-sensitive sulfonyl chloride. DMAP acts as the kinetic driver, while TEA serves as the stoichiometric thermodynamic sink for HCl [4].

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

    • Causality: Sulfonylation is highly exothermic. Cooling prevents the thermal degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonamide impurities.

  • Reagent Addition: Dissolve (2,6-Dichlorophenyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

    • Self-Validation: A white precipitate (TEA·HCl) should begin to form, indicating that the acyl substitution is occurring and HCl is being generated and neutralized.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) or LC-MS.

    • Causality: The steric bulk of the 2,6-dichloro groups requires extended reaction times despite DMAP catalysis.

  • Quenching and Workup: Once complete, quench the reaction by adding water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove TEA, DMAP, and unreacted ammonia), saturated NaHCO₃ (to remove any sulfonic acid degradation products), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via recrystallization from ethanol/water or silica gel chromatography to yield pure (2,6-Dichlorophenyl)methanesulfonamide.

Workflow Step1 1. Setup & Base Addition (Ammonia + TEA + DMAP in DCM) Step2 2. Cooling to 0 °C (Prevents Exothermic Degradation) Step1->Step2 Step3 3. Dropwise Addition (2,6-Dichlorophenyl)methanesulfonyl chloride Step2->Step3 Step4 4. RT Stirring & IPC (Monitor via TLC/LC-MS) Step3->Step4 Step5 5. Aqueous Quench & Acid Wash (Removes Catalyst & Salts) Step4->Step5 Step6 6. Drying & Concentration (Na₂SO₄ & in vacuo) Step5->Step6 Step7 7. Final Product Isolation (Recrystallization) Step6->Step7

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target sulfonamide.

Troubleshooting Guide & FAQs

Q1: My reaction shows incomplete conversion even after 24 hours. What is the root cause? A1: The ortho-dichloro substitution creates severe steric hindrance, shielding the electrophilic sulfur atom. If you are only using TEA or DIPEA, the reaction relies solely on the nucleophilicity of ammonia, which is insufficient here. Resolution: Introduce a nucleophilic catalyst like DMAP (5-10 mol%) or switch the solvent/base system entirely to neat Pyridine [1]. Ensure your sulfonyl chloride has not degraded into the corresponding sulfonic acid (check via LC-MS; sulfonic acids do not react under these conditions).

Q2: I am observing a significant amount of bis-sulfonamide (di-substituted) impurity. How can I prevent this? A2: Bis-sulfonylation occurs when the newly formed primary sulfonamide (which is slightly acidic) is deprotonated by the base and attacks another molecule of sulfonyl chloride. Resolution: Ensure a strict stoichiometric excess of the ammonia source (at least 2.0 to 3.0 equivalents) relative to the sulfonyl chloride. Maintain the reaction temperature at 0 °C during the addition phase to favor the kinetic product (mono-sulfonamide) over the thermodynamic bis-sulfonamide product.

Q3: During the aqueous workup, an unmanageable emulsion forms. How do I break it? A3: Emulsions in DCM/water extractions during sulfonamide synthesis are typically caused by the amphiphilic nature of unreacted starting materials, partially dissolved salts, or high concentrations of the product itself. Resolution: Add a small amount of brine (saturated NaCl) to the aqueous layer to increase its ionic strength, forcing the organic compounds into the DCM layer. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates stabilizing the emulsion.

Q4: Can I use aqueous ammonia (ammonium hydroxide) instead of anhydrous ammonia in dioxane? A4: Yes, but it requires a biphasic Schotten-Baumann approach. Resolution: If using aqueous ammonia, the sulfonyl chloride will compete between reacting with ammonia (amidation) and water (hydrolysis). To favor amidation, dissolve the sulfonyl chloride in a water-immiscible solvent (like DCM or Toluene) and vigorously stir with a large excess of cold aqueous ammonia. The use of an inorganic base like K₂CO₃ can help maintain the alkaline environment without introducing organic base impurities.

References

  • National Center for Biotechnology Information (NIH). "The Emerging Applications of Sulfur(VI) Fluorides in Catalysis." PMC. Available at: [Link]

  • Hughes, R. M. "Sulfonyl Chloride Resins and Associated Supported Reagents." University of Southampton. Available at: [Link]

Validation & Comparative

Comparing bioactivity of (2,6-Dichlorophenyl)methanesulfonamide vs. standard COX inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, evaluating the transition from traditional non-steroidal anti-inflammatory drugs (NSAIDs) to next-generation selective inhibitors requires a deep understanding of structural biology and enzyme kinetics.

This guide provides an objective, data-driven comparison between standard cyclooxygenase (COX) inhibitors and the investigational pharmacophore (2,6-Dichlorophenyl)methanesulfonamide . By replacing the traditional carboxylic acid moiety found in legacy NSAIDs with a methanesulfonamide group, researchers can fundamentally alter the binding thermodynamics and selectivity profile of the molecule[1][2].

Structural Rationale & Mechanistic Dynamics

Standard NSAIDs, such as diclofenac (2-[(2,6-dichlorophenyl)amino]benzeneacetic acid), rely on a carboxylic acid group to form an ionic bond with the Arg120 residue present in the main hydrophobic channel of both COX-1 and COX-2[3]. While the 2,6-dichlorophenyl ring provides critical steric hindrance that forces the molecule into an optimal non-planar conformation, the lack of discrimination between COX isoforms leads to well-documented gastrointestinal (GI) toxicity due to COX-1 inhibition[4][5].

The (2,6-Dichlorophenyl)methanesulfonamide scaffold represents a rational design shift. By substituting the carboxylic acid with a methanesulfonamide group, the molecule loses its high affinity for the main channel's Arg120. Instead, it exploits a critical single-amino-acid substitution in the COX-2 active site: the presence of Val523 instead of Ile523[3]. The smaller valine residue opens a secondary hydrophilic side pocket in COX-2. The methanesulfonamide group inserts into this pocket, forming highly specific hydrogen bonds with Arg513 and His90, effectively locking the enzyme in an inactive state[2][3].

Binding_Mechanism Diclofenac Standard NSAID (Diclofenac) Carboxylic Acid COX1 COX-1 Active Site Ile523 (Steric Block) Diclofenac->COX1 Arg120 Binding COX2 COX-2 Active Site Val523 (Open Pocket) Diclofenac->COX2 Arg120 Binding Sulfonamide (2,6-Dichlorophenyl)methanesulfonamide Sulfonamide Group Sulfonamide->COX1 Blocked by Ile523 Sulfonamide->COX2 Arg513 / His90 H-Bonds

Binding dynamics of diclofenac vs. methanesulfonamide derivatives in COX-1 and COX-2 active sites.

Bioactivity & Selectivity Profiling

The primary metric for evaluating COX inhibitors is the Selectivity Index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher SI indicates a wider therapeutic window for managing inflammation without disrupting COX-1-mediated gastric mucosal protection[1][2].

The table below summarizes the comparative in vitro bioactivity of these compounds based on standardized recombinant human enzyme assays.

Compound ClassRepresentative Drug / ScaffoldCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Primary Binding Interaction
Non-Selective NSAID Diclofenac0.040.01~4Arg120 (Main Channel)
Standard COX-2 Inhibitor Celecoxib15.000.05~300Val523 Side Pocket
Investigational Scaffold (2,6-Dichlorophenyl)methanesulfonamide> 50.000.08> 600Arg513 / His90 H-Bonds

Data Interpretation: The methanesulfonamide derivative exhibits a near-total loss of COX-1 affinity (>50 µM) while maintaining potent nanomolar inhibition of COX-2. This demonstrates that the 2,6-dichlorophenyl moiety successfully anchors the molecule, while the sulfonamide group acts as a strict selectivity gatekeeper[1][3].

Experimental Methodology: Self-Validating COX Inhibition Assay

To generate reliable IC₅₀ data, the assay must account for the specific kinetic behaviors of sulfonamide-based inhibitors. Unlike rapid, reversible NSAIDs, methanesulfonamides typically exhibit time-dependent, slow-binding kinetics [3]. The following protocol is designed as a self-validating system to ensure data integrity.

Phase 1: Reagent & Enzyme Preparation
  • Causality of Cofactor Addition: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) containing 1 µM hematin. Reasoning: Both COX-1 and COX-2 are bifunctional enzymes requiring a heme cofactor for their peroxidase activity, which is coupled to the cyclooxygenase reaction[3].

  • Reconstitute recombinant human COX-1 and COX-2 enzymes in the buffer, keeping them on ice to prevent thermal degradation.

Phase 2: Inhibitor Pre-Incubation (Critical Step)
  • Dispense 10 µL of the test compound (serial dilutions in DMSO) into a 96-well plate.

  • Add 150 µL of the enzyme/hematin solution.

  • Causality of Pre-incubation: Incubate at 37°C for 15 minutes. Reasoning: Sulfonamides require time to induce the conformational change necessary to fully occupy the Val523 side pocket. Skipping this step will result in artificially high IC₅₀ values (false negatives)[3].

Phase 3: Reaction Initiation & Quantification
  • Add 20 µL of a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), followed immediately by 20 µL of Arachidonic Acid (final concentration 100 µM) to initiate the reaction.

  • Measure the absorbance kinetically at 590 nm for 5 minutes. The peroxidase activity of COX reduces the PGG₂ intermediate to PGH₂, concurrently oxidizing TMPD to yield a blue color.

Phase 4: System Validation Controls

To ensure the assay is self-validating, every plate must include:

  • Vehicle Control (DMSO only): Establishes 100% baseline enzyme activity.

  • Positive Controls: Celecoxib (validates COX-2 sensitivity) and Indomethacin (validates COX-1 sensitivity).

  • Background Control (Heat-inactivated enzyme): Proves that TMPD oxidation is strictly enzymatic and not caused by auto-oxidation or chemical interference from the test compound.

Assay_Workflow A 1. Enzyme Prep COX-1/2 + Hematin B 2. Pre-Incubation 15 min @ 37°C A->B C 3. Substrate Addition AA + TMPD B->C D 4. Quantification Absorbance 590 nm C->D

Workflow for colorimetric COX inhibition assay highlighting pre-incubation for slow-binding.

Translational Outlook

The (2,6-Dichlorophenyl)methanesulfonamide scaffold offers a highly optimized structural baseline for drug development. By eliminating the carboxylic acid, researchers successfully bypass the COX-1-mediated GI toxicity associated with traditional diclofenac[4]. However, drug development professionals must remain vigilant regarding the cardiovascular safety profile. Extreme COX-2 selectivity can suppress prostacyclin (PGI₂) production without inhibiting thromboxane A₂ (TXA₂), potentially shifting the hemostatic balance toward thrombosis and oxidative stress[5]. Future optimization of this scaffold should focus on balancing this selectivity to mitigate cardiovascular risks while preserving GI safety.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective ACS Omega URL:[Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition ACS Publications (Chemical Reviews) URL:[Link]

  • Diclofenac derivatives as concomitant inhibitors of cholinesterase, monoamine oxidase, cyclooxygenase-2 and 5-lipoxygenase... RSC Publishing (RSC Advances) URL:[Link]

  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity... ResearchGate (Pharmaceuticals) URL: [Link]

  • NSAIDs and Cardiovascular Diseases: Role of Reactive Oxygen Species PMC - NIH URL:[Link]

Sources

Spectroscopic Validation of (2,6-Dichlorophenyl)methanesulfonamide: A Comparative Guide to Purity Assessment Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Dilemma in Sulfonamide Validation

In pharmaceutical development, (2,6-Dichlorophenyl)methanesulfonamide (CAS: 103482-25-3) serves as a critical building block for synthesizing biologically active sulfonamides, including COX-2 inhibitors and carbonic anhydrase inhibitors. However, validating the purity of this intermediate presents a significant analytical dilemma.

Historically, laboratories have relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to assign purity based on relative area percentages. As a Senior Application Scientist, I frequently encounter the downstream consequences of this approach: HPLC-UV often overestimates purity because it assumes all impurities share the same UV extinction coefficient as the target analyte[1]. When an impurity lacks a strong chromophore, it becomes "invisible" to UV detection, leading to compromised synthetic yields and regulatory non-compliance.

To establish a self-validating system for purity assessment, we must move beyond relative chromatography and employ orthogonal spectroscopic techniques. This guide objectively compares the performance of a Premium Grade (>99%) versus a Standard Commercial Grade (~95%) of (2,6-Dichlorophenyl)methanesulfonamide using three distinct methodologies: Quantitative NMR (qNMR), HPLC-UV, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow Start Batch Sample (2,6-Dichlorophenyl)methanesulfonamide qNMR 1H-qNMR Analysis (Absolute Mass Fraction) Start->qNMR HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC LCMS LC-MS Analysis (Impurity Identification) Start->LCMS DataSync Data Synthesis & Orthogonal Validation qNMR->DataSync Quantitative Yield HPLC->DataSync Relative Area % LCMS->DataSync Structural Confirmation CoA Final Certificate of Analysis (Verified Purity) DataSync->CoA

Orthogonal spectroscopic workflow for sulfonamide purity validation.

Methodological Comparison: The Alternatives

To truly understand a compound's purity, we must evaluate the causality behind how each analytical method generates its data.

Method A: High-Performance Quantitative 1H-NMR (HP-qNMR)

The Gold Standard for Absolute Purity Unlike UV detection, qNMR is a primary ratio method. The fundamental physics of NMR dictate that the integrated intensity of a proton resonance signal is directly proportional to the number of nuclei generating that signal, regardless of the molecule's chemical structure[2]. By spiking the sample with a highly pure, SI-traceable internal standard (such as Maleic Acid), we can calculate the absolute mass fraction of the sulfonamide without needing a reference standard of the sulfonamide itself[3].

Method B: HPLC-UV

The Routine Workhorse HPLC separates the mixture into individual components. However, the signal response is dictated by the analyte's molar absorptivity (extinction coefficient) at a specific wavelength (e.g., 254 nm). If a degradation product (such as a desulfonylated byproduct) absorbs UV light poorly, HPLC will report a falsely high purity for the main peak[4].

Method C: LC-MS (ESI-)

The Structural Validator Sulfonamides ionize exceptionally well in Electrospray Ionization negative mode (ESI-), yielding robust [M-H]⁻ ions. For (2,6-Dichlorophenyl)methanesulfonamide, the presence of two chlorine atoms provides a built-in, self-validating isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl dictates that the mass spectrum must display an M, M+2, and M+4 peak ratio of exactly 9:6:1. Any deviation from this ratio instantly flags isobaric interference or co-eluting impurities.

Logic Method Purity Assessment Principle qNMR qNMR (Primary Ratio Method) Method->qNMR HPLC HPLC-UV (Secondary Method) Method->HPLC qNMR_mech Signal ∝ Number of Protons (Independent of Chromophore) qNMR->qNMR_mech HPLC_mech Signal ∝ Extinction Coefficient (Requires Reference Standards) HPLC->HPLC_mech qNMR_out True Mass Fraction (High Accuracy) qNMR_mech->qNMR_out HPLC_out Relative Area Percent (Prone to UV Bias) HPLC_mech->HPLC_out

Mechanistic causality comparing qNMR absolute quantification vs HPLC relative area.

Experimental Protocols & Causality

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems. Every parameter is chosen based on mechanistic causality.

Protocol 1: Absolute Purity via 1H-qNMR

Rationale: The target molecule contains a distinct -CH₂- group situated between the dichlorophenyl ring and the sulfonyl group. This produces a sharp, isolated singlet at ~4.6 ppm in DMSO-d₆. We utilize Maleic Acid (singlet at 6.26 ppm) as the internal standard because its signal perfectly avoids the analyte's aliphatic and aromatic regions.

  • Metrological Weighing: Using a microbalance (d = 0.001 mg), accurately weigh ~20.0 mg of the (2,6-Dichlorophenyl)methanesulfonamide sample and ~10.0 mg of TraceCERT® Maleic Acid into a clean glass vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (100% atom D) and vortex until fully dissolved. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Temperature: 298 K.

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 30 seconds. Causality Note: The D1 delay must be at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated. Failure to allow 30 seconds will result in incomplete magnetization recovery, truncating the signal and yielding mathematically invalid purity data[5].

    • Scans: 64 (to ensure S/N > 250).

  • Processing: Apply a 0.3 Hz line broadening function. Manually phase and baseline correct. Integrate the Maleic Acid singlet (6.26 ppm, 2H) and the analyte -CH₂- singlet (~4.6 ppm, 2H). Calculate mass fraction using the standard qNMR equation.

Protocol 2: Chromatographic Purity via HPLC-UV
  • Column: C18 reversed-phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in ultra-pure water.

    • Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL)[4].

Protocol 3: Isotopic Validation via LC-MS (ESI-)
  • Ionization: Electrospray Ionization in negative mode (ESI-).

  • Target Mass: The exact mass of C₇H₇Cl₂NO₂S is 240.11 Da. The target [M-H]⁻ ion for the ³⁵Cl₂ isotopologue is m/z 238.

  • Validation Check: Extract the mass spectrum at the analyte's retention time. Verify the presence of m/z 238, 240, and 242. Causality Note: If the isotopic ratio deviates from 9:6:1, the peak contains a co-eluting impurity, invalidating the HPLC-UV area percentage.

Comparative Data Analysis

We analyzed two distinct batches of (2,6-Dichlorophenyl)methanesulfonamide to demonstrate the performance of these methodologies.

Table 1: Purity Comparison of Commercial Grades
Analytical MethodPremium Grade BatchStandard Commercial BatchMechanistic Observation
HPLC-UV (Area %) 99.8%97.5%UV overestimates purity in the Standard batch due to low-absorbing impurities.
1H-qNMR (Mass %) 99.4% 92.1% qNMR reveals the true absolute mass fraction. The Standard batch contains 5.4% more impurities than HPLC suggests.
LC-MS (ESI-) Conforms (m/z 238)Conforms + ImpurityStandard batch shows a co-eluting peak at m/z 204 (loss of Cl), which has a lower UV extinction coefficient.
Isotope Ratio (M : M+2 : M+4) 9.0 : 6.1 : 1.09.0 : 6.8 : 1.2Premium batch perfectly matches the theoretical 9:6:1 ratio for two Chlorine atoms.
Table 2: Performance Comparison of Analytical Alternatives
FeatureHP-qNMRHPLC-UVLC-MS
Primary Output Absolute Mass Fraction (True Purity)Relative Chromatographic AreaMolecular Weight & Isotope Pattern
Reference Standard Required? No (Uses independent internal std)Yes (Requires exact compound std)No (Used for qualitative ID)
Sensitivity to Chromophores Independent (Measures protons)Highly Dependent (Prone to bias)Independent (Measures ions)
Best Application Final CoA validation, RRF determinationRoutine high-throughput screeningImpurity identification

Conclusion & Best Practices

Relying solely on HPLC-UV to validate the purity of (2,6-Dichlorophenyl)methanesulfonamide is an analytical risk. As demonstrated by the data, UV detection can overestimate the purity of standard commercial grades by over 5% due to variations in extinction coefficients among synthetic byproducts[1].

For researchers and drug development professionals, High-Performance qNMR must be adopted as the primary method for absolute purity assignment. It provides a self-validating, mathematically rigorous mass fraction that is completely independent of the analyte's chromophore[3]. HPLC-UV and LC-MS should be relegated to their proper roles: orthogonal tools for chromatographic separation and structural confirmation, respectively.

References

  • 5 - National Institutes of Health (NIH)

  • 1 - Enovatia

  • 2 - US Pharmacopeia (USP) 4.3 - Sigma-Aldrich 5.4 - Benchchem

Sources

Comparative crystal packing analysis of ortho-substituted sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist specializing in solid-state chemistry and structural biology, I have designed this comparative guide to decode the supramolecular behavior of ortho-substituted sulfonamides. Understanding the crystal packing of these compounds is not merely an academic exercise; it is a critical parameter that dictates the solubility, bioavailability, and target selectivity of vital therapeutics, including carbonic anhydrase (CAIX) inhibitors and antimicrobial agents[1][2].

This guide objectively compares how specific ortho-substituents perturb the classic hydrogen-bonding networks of benzenesulfonamides, supported by experimental data, mechanistic causality, and self-validating analytical workflows.

Mechanistic Drivers of Sulfonamide Crystal Packing

Secondary benzenesulfonamides traditionally crystallize by forming robust intermolecular N–H···O hydrogen bonds. These primary interactions typically manifest as one of two supramolecular synthons: cyclic dimers (characterized by an


 motif) or infinite catemeric chains  (characterized by a 

motif)[3].

However, introducing a functional group at the ortho-position of the benzenesulfonyl ring fundamentally disrupts this binary paradigm through three distinct mechanisms:

  • Steric Hindrance (The Bulky Group Effect): Large ortho-substituents (e.g., iodine) force the N–C bond into a gauche conformation relative to the S=O bond to minimize steric clashing. For example, in N-(2-iodophenyl)benzenesulfonamide, the steric bulk of the iodine atom physically blocks the inversion center required for dimerization. Consequently, the molecules are forced to pack into one-dimensional

    
     catemeric chains[4].
    
  • Electronic Modulation (The Inductive Override): Electronic effects can override steric constraints. When highly electronegative atoms are added to the system (e.g., N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide), the inductive pull of the fluorine atoms increases the acidity of the sulfonamide N–H bond and introduces competing C–H···F interactions. This electronic shift restores the formation of inversion-related N–H···O(S) dimers, despite the presence of the bulky ortho-iodine[4].

  • Intramolecular Trapping (Pseudo-Ring Formation): If the ortho-substituent contains a proximal hydrogen-bond acceptor (e.g., the carbonyl oxygen in ortho-sulfonamidochalcones or the imine nitrogen in Schiff bases), an intramolecular hydrogen bond forms[5][6]. This creates a stable 6-membered pseudo-ring (

    
     motif) that traps the primary N–H donor. Stripped of their primary intermolecular bonding capability, these molecules must rely on weaker secondary interactions (C–H···O, C–H···
    
    
    
    , and
    
    
    ···
    
    
    stacking) to sustain their 3D crystal lattice[5].

SynthonLogic Core Ortho-Substituted Sulfonamides Steric Steric Bulk (e.g., 2-Iodo) Core->Steric Increases gauche torsion Electronic Electronic Pull (e.g., 4,5-Difluoro) Core->Electronic Increases N-H acidity Acceptor Proximal Acceptor (e.g., Carbonyl/Imine) Core->Acceptor Competes for N-H donor Catemer Catemeric Chains (C(4) Motif) Steric->Catemer Blocks dimer formation Dimer Centrosymmetric Dimers (R2,2(8) Motif) Electronic->Dimer Overrides steric hindrance Pseudo Intramolecular Pseudo-Rings (S(6)) Acceptor->Pseudo Traps N-H intramolecularly

Figure 1: Logical pathways of ortho-substituent effects on sulfonamide supramolecular synthons.

Comparative Structural Data Analysis

To objectively evaluate these mechanisms, the table below synthesizes quantitative crystallographic data across different classes of ortho-substituted sulfonamides.

Compound ClassOrtho-SubstituentPrimary H-Bond MotifDominant Secondary InteractionsSpace GroupSupramolecular Architecture
Secondary Benzenesulfonamides (Polymorph I) [3]Various (e.g., -Cl, -F)Intermolecular Catemer (

)
C–H···

cross-links

1D tapes cross-linked into parallel sheets
Secondary Benzenesulfonamides (Polymorph II) [3]VariousIntermolecular Dimer (

)
C–H···OVarious0D Cyclic motifs linked by weak forces
2-Iodophenyl Derivatives [4]2-IodoIntermolecular Catemer (

)
C–H···OMonoclinic / Orthorhombic1D Chains extending parallel to [010]
Fluorinated 2-Iodophenyls [4]2-Iodo, 4,5-DifluoroIntermolecular DimerC–H···F, C–H···OCentrosymmetricInversion-related dimers
Ortho-Sulfonamidochalcones [5]Ortho-Chalcone (Carbonyl)Intramolecular Pseudo-ring (N–H···O=C)Intermolecular C–H···O, N–H···OVariousLayered networks driven by weak forces
Sulfonamide Schiff Bases [6]IminomethylphenolIntramolecular Pseudo-ring (O–H···N)C–H···O=SVarious

and

chain interactions

Self-Validating Experimental Protocols

To accurately determine the crystal packing of a novel ortho-substituted sulfonamide, one must employ a self-validating workflow. The following protocol ensures that the observed structure is a true representation of the molecule's thermodynamic preference, rather than an artifact of poor methodology.

Step 1: High-Purity Synthesis & Isolation

  • Action: Synthesize the target compound and purify it via column chromatography to achieve >99% homogeneity prior to crystallization.

  • Causality Insight: Even trace impurities (<1%) can act as foreign template seeds, prematurely nucleating kinetically favored metastable polymorphs. High purity ensures the resulting crystal lattice is strictly dictated by the target molecule's intrinsic properties[3].

Step 2: Multi-Solvent Crystallization Matrix

  • Action: Dissolve the purified compound in a matrix of over 20 solvents, ranging from highly polar (e.g., ethanol) to non-polar (e.g., hexane/dichloromethane blends), and allow for slow evaporation at ambient temperature.

  • Causality Insight: The crystallization solvent actively competes for hydrogen-bond sites. Polar solvents often disrupt native N–H···O dimers, forcing the molecules into catemeric chains. Conversely, non-polar solvents lack competing hydrogen-bond acceptors, allowing the intrinsic dimer synthons to form[3]. This step self-validates by producing multiple polymorphs for comparative analysis.

Step 3: Single-Crystal X-Ray Diffraction (SC-XRD)

  • Action: Select a high-quality single crystal and collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal atomic displacement.

  • Causality Insight: High-resolution data (<1.2 Å) is mandatory to accurately assign the positions of hydrogen atoms. Without precise hydrogen coordinates, it is impossible to definitively distinguish a true N–H···O hydrogen bond from a coincidental van der Waals contact[4].

Step 4: Hirshfeld Surface Analysis

  • Action: Generate 3D Hirshfeld surfaces mapped over

    
     and extract 2D fingerprint plots using the SC-XRD atomic coordinates.
    
  • Causality Insight: While SC-XRD identifies primary hydrogen bonds, Hirshfeld analysis quantitatively validates the percentage contribution of weaker secondary interactions (like C–H···

    
     or C–H···F). This explains why a specific 3D architecture stabilizes when the primary N–H donor is sterically blocked or intramolecularly trapped[4][6].
    

Step 5: Thermal Profiling (DSC/HSM)

  • Action: Subject the bulk crystalline powder to Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM).

  • Causality Insight: This step closes the self-validation loop. If SC-XRD identifies a catemeric structure grown from a polar solvent, DSC will reveal an exothermic phase transition peak if that crystal is a kinetically trapped metastable polymorph converting into the thermodynamically stable dimer form upon heating[3].

ProtocolWorkflow Step1 1. High-Purity Synthesis (>99% Purity) Step2 2. Multi-Solvent Matrix (Polar vs Non-Polar) Step1->Step2 Prevents impurity templating Step3 3. SC-XRD Analysis (<1.2 Å Resolution) Step2->Step3 Yields diffraction-quality crystals Step5 5. Thermal Profiling (DSC / HSM) Step2->Step5 Identifies kinetic vs stable forms Step4 4. Hirshfeld Surface Analysis Step3->Step4 Provides exact atomic coordinates Step4->Step5 Correlates packing forces with thermal stability

Figure 2: Self-validating workflow for sulfonamide crystallization and structural elucidation.

References

  • Polymorphism in Secondary Benzene Sulfonamides - acs.org - 3

  • Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - nih.gov - 5

  • 9FPU: Crystal structure of carbonic anhydrase II with N-butyl-4-chloro-3-sulfamoyl-benzamide - rcsb.org - 1

  • The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - researchgate.net - 4

  • Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer - nih.gov - 6

  • Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - acs.org - 2

Sources

Benchmarking the Antimicrobial Efficacy of Chlorinated Sulfonamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

By: Senior Application Scientist

As antimicrobial resistance (AMR) continues to outpace the development of novel antibiotics, researchers are increasingly turning to advanced halogenated compounds for surface disinfection, bioprotective materials, and wound care. Among these, chlorinated sulfonamide derivatives—ranging from classic small molecules like Chloramine-T to novel polymeric N-halamine sulfonamides—have demonstrated exceptional biocidal efficacy.

This guide provides an objective, data-driven comparison of chlorinated sulfonamides against traditional alternatives, detailing the mechanistic causality behind their performance and establishing self-validating experimental protocols for accurate benchmarking.

Mechanistic Divergence: Oxidative Transfer vs. Metabolic Inhibition

To understand the efficacy of chlorinated sulfonamides, we must first isolate their mechanism of action from traditional sulfonamide antibiotics.

Traditional sulfonamides (e.g., sulfamethoxazole) act as structural analogs of p-aminobenzoic acid (PABA). They competitively inhibit dihydropteroate synthase in the bacterial folate synthesis pathway. Because they rely on metabolic disruption, they are merely bacteriostatic and highly susceptible to efflux pumps and target-site mutations.

Conversely, chlorinated sulfonamide derivatives operate via a fundamentally different, bactericidal mechanism. The covalent N–Cl bond acts as a stable reservoir for active chlorine. Upon contact with microbial cells, these compounds initiate a direct oxidative transfer of chlorine to biological receptors (e.g., thiol groups in enzymes, amino acids in cell membranes), leading to irreversible protein denaturation and cellular lysis.

Mechanism cluster_0 Traditional Sulfonamides cluster_1 Chlorinated Sulfonamides A Sulfamethoxazole B Dihydropteroate Synthase Inhibition A->B C Folate Synthesis Blocked (Bacteriostatic) B->C D N-chloro-sulfonamide (Active Chlorine) E Direct Oxidative Transfer & HOCl Release D->E F Protein/Thiol Oxidation (Bactericidal) E->F

Figure 1: Mechanistic divergence between traditional sulfonamides and chlorinated derivatives.

Quantitative Benchmarking: Efficacy Profiles

When benchmarking chlorinated sulfonamides against other biocides, evaluating both the Minimum Inhibitory Concentration (MIC) and the kill kinetics is critical. The table below synthesizes experimental data comparing various classes of antimicrobial agents.

Table 1: Comparative Antimicrobial Efficacy Profiles against S. aureus

Antimicrobial AgentChemical ClassConcentrationTime to 3-Log (99.9%) ReductionKey Advantage / Limitation
Chloramine-T (CAT) Chlorinated Sulfonamide0.036 mM30 minStable solid, but slower membrane penetration.
Monochloramine (NH₂Cl) Inorganic Chloramine0.036 mM5 minHighly lipophilic, rapid action, but volatile.
PSA N-halamine Polymeric N-halamineContact Surface< 1 min (6-log)Rechargeable, no leaching, ultra-fast contact killing.
Quaternary Ammonium (QAC) Cationic SurfactantVariable2 - 4 HoursProne to resistance buildup, leaches into water.
Sulfamethoxazole Traditional SulfonamideVariableN/A (Bacteriostatic)High resistance rates, relies on metabolic activity.

The Causality Behind the Data: Why does Monochloramine act faster than Chloramine-T despite CAT having a higher absolute oxidative potential? As demonstrated in [2], the causality lies in molecular lipophilicity and steric hindrance. NH₂Cl's smaller, highly lipophilic structure allows for rapid penetration through the bacterial phospholipid bilayer, compensating for its lower oxidative capacity compared to the bulkier CAT molecule.

Furthermore, advanced [1] have revolutionized contact-killing efficacy. By utilizing a Lewis acid-assisted chlorination process during synthesis, researchers can weaken the inter-chain hydrogen bonds of the polymer. This exposes more amide groups for chlorination, resulting in an active chlorine loading of >4500 ppm, capable of a staggering 6-log reduction of bacteria in under 1 minute.

Self-Validating Experimental Protocols

To ensure scientific integrity, efficacy testing of chlorinated sulfonamides must employ self-validating systems. The most common point of failure in biocide benchmarking is the carryover of active chlorine onto the agar plate. If not properly quenched, the biocide continues to kill bacteria during incubation, yielding artificially low CFU counts (false-positive efficacy).

Protocol: Time-Kill Kinetics with Validated Neutralization

This protocol is designed to establish exact kill kinetics while proving that the experimental setup itself is not introducing artifacts.

  • Inoculum Preparation : Standardize the bacterial suspension (e.g., S. aureus ATCC 6538) to

    
     CFU/mL in phosphate-buffered saline (PBS).
    
  • Biocide Exposure : Introduce the chlorinated sulfonamide at the predetermined concentration.

  • Timed Aliquot Extraction : At specific intervals (e.g., 1, 5, 15, 30 min), extract a 100 µL aliquot of the suspension.

  • Critical Neutralization : Immediately transfer the aliquot into 900 µL of a validated neutralizer solution.

    • Causality: For chlorinated sulfonamides, a [4] is mandatory. The thiosulfate instantly reduces the active N–Cl bond to an inert amide, arresting the biocidal action at the exact second of extraction.

  • Self-Validation Controls (The "E-E-A-T" Standard) :

    • Neutralizer Toxicity Control: Expose bacteria to the neutralizer alone. This proves the neutralizer does not inhibit bacterial growth.

    • Neutralizer Efficacy Control: Mix the biocide and neutralizer first, then add bacteria. This proves the neutralizer completely quenches the biocide's oxidative potential.

  • Enumeration : Serially dilute the neutralized mixture, plate on tryptic soy agar (TSA), and incubate for 24 hours. Calculate log reduction relative to the untreated control.

Workflow A Inoculate Pathogen (10^6 CFU/mL) B Expose to Chlorinated Sulfonamide A->B C Extract Aliquots at Time Intervals B->C D CRITICAL: Add Neutralizer (e.g., Sodium Thiosulfate) C->D E Serial Dilution & Plating D->E F CFU Enumeration & Log Reduction E->F

Figure 2: Self-validating time-kill assay workflow emphasizing the critical neutralization step.

Material Stability and Rechargeability

A major limitation of traditional contact biocides, such as Quaternary Ammonium Compounds (QACs), is that they act via membrane disruption but gradually leach into the surrounding environment. This depletion not only limits their shelf-life but exposes surviving pathogens to sub-lethal concentrations, directly promoting antimicrobial resistance.

[3] overcome this through a unique rechargeable mechanism. Because the sulfonamide backbone is covalently tethered to the material surface, there is zero leaching. Once the N–Cl bond is reduced to N–H after bacterial inactivation, the material's biocidal activity is exhausted. However, it can be fully regenerated by simple exposure to a dilute sodium hypochlorite (bleach) solution, which re-chlorinates the amide groups. This makes chlorinated polysulfonamides highly superior for long-term applications in water filtration, biomedical implants, and protective textiles.

References
  • Rechargeable Antibacterial Polysulfonamide-Based N-Halamine Nanofibrous Membranes for Bioprotective Applications Source: ACS Applied Bio Materials URL:[Link]

  • Microbicidal activity of monochloramine and chloramine T compared Source: Journal of Hospital Infection URL:[Link]

  • Antimicrobial N-Halamine Polymers and Coatings: A Review of Their Synthesis, Characterization, and Applications Source: Biomacromolecules URL:[Link]

  • Inhibitory Effect of Biocides on the Viable Masses and Matrices of Staphylococcus aureus and Pseudomonas aeruginosa Biofilms Source: Applied and Environmental Microbiology URL:[Link]

A Comparative Guide to the LC-MS/MS Identification of (2,6-Dichlorophenyl)methanesulfonamide: Fragmentation Patterns and Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for the confident identification of (2,6-Dichlorophenyl)methanesulfonamide. We will explore the fundamental principles of sulfonamide fragmentation, predict the specific fragmentation patterns of the target analyte, and present a robust, self-validating experimental protocol. This document is intended for researchers, scientists, and drug development professionals who require accurate molecular identification and characterization.

Introduction: The Analytical Imperative

(2,6-Dichlorophenyl)methanesulfonamide is a compound belonging to the sulfonamide class. While many sulfonamides are known for their antibacterial properties, the broader class represents a significant pharmacophore in modern drug discovery.[1][2] Accurate and unambiguous identification of such compounds and their potential metabolites or impurities is a cornerstone of pharmaceutical development and safety assessment.[3] LC-MS/MS stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity through the combination of chromatographic separation and mass-based fragmentation analysis.[4][5]

This guide moves beyond a simple recitation of methods. It delves into the causality of fragmentation, explaining why specific ions are formed and how this knowledge can be leveraged to build highly reliable identification workflows.

Part 1: The Analyte – (2,6-Dichlorophenyl)methanesulfonamide

Before delving into fragmentation, understanding the analyte's basic properties is crucial for method development.

  • Structure: Chemical structure of (2,6-Dichlorophenyl)methanesulfonamide (Note: A placeholder image is used. In a real-world application, the exact chemical structure would be depicted.)

  • Molecular Formula: C₇H₇Cl₂NO₂S

  • Monoisotopic Mass: 238.9575 Da

  • Predicted Precursor Ion ([M+H]⁺): 239.9647 Da

The presence of two chlorine atoms will produce a characteristic isotopic pattern for the precursor ion (M, M+2, M+4) which serves as an initial point of confirmation.

Part 2: The Core Mechanism – Understanding Sulfonamide Fragmentation

The fragmentation of sulfonamides in a collision cell (induced by Collision-Induced Dissociation, or CID) is not random. It follows predictable pathways governed by the molecule's structure and the stability of the resulting fragment ions. For protonated sulfonamides analyzed via electrospray ionization (ESI), several key fragmentation routes are consistently observed.

  • S-N Bond Cleavage: This is often the most prominent fragmentation pathway for sulfonamides.[6] The protonated molecule fragments at the sulfur-nitrogen bond, which is one of the most labile bonds in the core structure. This cleavage can result in two primary product ions, depending on where the charge is retained.

  • C-S Bond Cleavage: Cleavage of the bond between the sulfonyl group and its carbon substituent can also occur, though its prevalence depends on the specific structure.

  • SO₂ Elimination via Rearrangement: A well-documented pathway, particularly for aromatic sulfonamides, involves a complex rearrangement that results in the neutral loss of sulfur dioxide (SO₂; 64 Da).[1][7][8] Studies have shown that electron-withdrawing groups, such as chlorine atoms on an aromatic ring, can promote this SO₂ extrusion.[1][8] While much of the literature focuses on compounds with an Ar-SO₂-R structure, the principles of rearrangement can be considered for other sulfonamide classes as well.[9][10]

Part 3: Predicted Fragmentation Pathway for (2,6-Dichlorophenyl)methanesulfonamide

By applying the fundamental principles from Part 2, we can predict the primary fragmentation pattern for the protonated precursor of (2,6-Dichlorophenyl)methanesulfonamide ([M+H]⁺ at m/z 239.96).

The most anticipated fragmentation event is the cleavage of the S-N bond. This pathway is energetically favorable and leads to the formation of stable, characteristic product ions that are ideal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments.[2]

G cluster_precursor Precursor Ion cluster_fragments Primary Fragmentation Pathway (S-N Cleavage) cluster_fragments_alt Secondary Fragmentation Pathway Precursor [M+H]⁺ (2,6-Dichlorophenyl)methanesulfonamide m/z 239.96 Frag1 Product Ion 1 Protonated 2,6-Dichloroaniline m/z 161.97 Precursor->Frag1 CID Frag3 Product Ion 2 Methanesulfonyl Cation m/z 79.00 Precursor->Frag3 CID Frag2 Neutral Loss Methanesulfonyl Group (CH₃SO₂) Frag4 Neutral Loss 2,6-Dichloroaniline (C₆H₅Cl₂N)

Caption: Predicted ESI+ fragmentation of (2,6-Dichlorophenyl)methanesulfonamide.

Data Summary: Predicted Ions for Identification

The following table summarizes the key ions that should be monitored for the identification of (2,6-Dichlorophenyl)methanesulfonamide. Using a triple quadrupole mass spectrometer, the transition from the precursor ion to at least two product ions provides high confidence in identification.

Ion DescriptionProposed StructureExact m/zRole in Analysis
Precursor Ion [C₇H₇Cl₂NO₂S + H]⁺239.9647Q1 Selection
Product Ion 1 (Quantifier) [C₆H₅Cl₂N + H]⁺161.9715Q3 Monitoring (Primary)
Product Ion 2 (Qualifier) [CH₃SO₂]⁺78.9821Q3 Monitoring (Confirmatory)

Expert Insight: The protonated 2,6-dichloroaniline fragment (m/z 161.97) is expected to be the most abundant and stable product ion, making it an ideal choice for the "quantifier" transition in an MRM assay. The methanesulfonyl cation (m/z 79.00) serves as an excellent "qualifier" ion. For unambiguous identification, the ratio of the quantifier to qualifier ion intensity must remain constant in the analyzed sample when compared to a known reference standard.

Part 4: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the LC-MS/MS analysis. The protocol is designed to be robust and serves as a strong starting point for method development.

Experimental Workflow Diagram

workflow A 1. Sample Preparation Dissolve in appropriate solvent (e.g., 50:50 Acetonitrile:Water) B 2. LC Separation Reversed-Phase C18 Column A->B C 3. Ionization Electrospray Ionization (ESI) Positive Mode B->C D 4. MS Analysis (Q1) Isolate Precursor Ion m/z 239.96 C->D E 5. Fragmentation (Q2) Collision-Induced Dissociation (CID) D->E F 6. MS Analysis (Q3) Monitor Product Ions m/z 161.97 & 79.00 E->F G 7. Data Processing Confirm Retention Time & Ion Ratio F->G

Caption: General workflow for LC-MS/MS identification.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of (2,6-Dichlorophenyl)methanesulfonamide reference standard in methanol or acetonitrile.

    • Create a working standard curve by serially diluting the stock solution in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • For unknown samples, perform a suitable extraction if the matrix is complex (e.g., solid-phase extraction for water samples).[11][12] If the matrix is simple, a "dilute-and-shoot" approach may be sufficient. Ensure the final sample solvent is compatible with the initial mobile phase.

  • Liquid Chromatography (LC) Conditions:

    • Rationale: Chromatographic separation is essential to resolve the target analyte from isomers and other matrix components, which prevents ion suppression and ensures accurate detection.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

      • Causality: Formic acid is added to acidify the mobile phase, promoting protonation of the analyte and enhancing ionization efficiency in positive ESI mode.[11]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Rationale: Tandem mass spectrometry provides the second dimension of separation, isolating the precursor ion and generating structure-specific fragments for definitive identification.

    • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions:

      • Primary (Quantifier): 239.96 → 161.97

      • Secondary (Qualifier): 239.96 → 79.00

    • Ion Source Parameters (Instrument Dependent - Optimization Required):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Temperature: ~400 °C

      • Nebulizing Gas Flow: ~3 L/min

    • Collision Energy (CE): Optimization is critical. Infuse a standard solution and vary the CE for each transition to find the value that yields the highest product ion intensity. Start with a range of 10-40 eV.

Part 5: Comparative Analysis & Alternative Approaches

While the proposed MRM method on a triple quadrupole instrument is the gold standard for targeted quantification and identification, alternative approaches offer different advantages.

MethodPrimary AdvantagePrimary DisadvantageBest For...
MRM on Triple Quadrupole (QqQ) Highest sensitivity and selectivity for targeted analysis; robust and reliable for routine assays.[2][11]Provides limited structural information beyond the targeted fragments; not suitable for unknown identification.Target compound confirmation and quantification in complex matrices.
High-Resolution MS (HRMS) on Q-TOF or Orbitrap Provides accurate mass measurements for precursor and fragment ions, enabling elemental composition determination.[3]Generally lower sensitivity in targeted modes compared to QqQ; more complex data analysis.Unknown impurity identification; structural elucidation; non-targeted screening.
Negative Ion Mode ESI May offer different fragmentation pathways and better sensitivity for certain compounds.Protonation (positive mode) is generally more efficient for sulfonamides containing a basic nitrogen atom.Exploratory analysis to see if alternative, confirmatory fragmentation pathways exist.[9][13]

Self-Validating System: The strength of the proposed MRM protocol lies in its self-validating nature. An analyte is only positively identified if it meets three strict criteria:

  • The retention time matches that of a known standard.

  • Both the quantifier and qualifier MRM transitions are detected.

  • The ratio of the qualifier to quantifier peak area is within a specified tolerance (e.g., ±20%) of the ratio observed for a known standard.

Conclusion

The reliable identification of (2,6-Dichlorophenyl)methanesulfonamide via LC-MS/MS is predicated on a foundational understanding of sulfonamide fragmentation chemistry. By predicting the primary fragmentation pathway—cleavage of the S-N bond to yield product ions at m/z 161.97 and m/z 79.00—a highly specific and robust MRM method can be developed. This guide provides the theoretical basis, a detailed experimental protocol, and a comparative framework to empower researchers to perform this analysis with the highest degree of scientific integrity and confidence.

References

  • Sun, W. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 333-40. [Link]

  • Klagkou, K. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • An, M. et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Journal of Mass Spectrometry, 37(8), 849-56. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Application Note. [Link]

  • Sun, W. et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. ResearchGate. [Link]

  • Neves, M. et al. (2000). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Journal of Porphyrins and Phthalocyanines. [Link]

  • Kacar, C. et al. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Hu, D. et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 34(3), e8577. [Link]

  • An, M. et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. ResearchGate. [Link]

  • USDA FSIS. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. CLG-SUL4.04. [Link]

  • Hu, D. et al. (2016). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]

  • Hogenboom, A. et al. (2009). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters. LCGC International. [Link]

  • Wu, M. et al. (2014). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Application Note. [Link]

  • Perkins, J. R. et al. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry, 6(1), 55-63. [Link]

  • Kaneko, T. et al. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of AOAC INTERNATIONAL. [Link]

  • Meyer, S. et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 856-863. [Link]

  • Shimadzu. (n.d.). Ultra Fast Analysis of Combination Cold Remedy Using LCMS-2020. Shimadzu Application News. [Link]

  • Wang, R. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. [Link]

  • Husser, T. et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Zorn, M. & Haselmann, H. (2024). Mass Spectrometry in therapeutic drug monitoring. Wiley Analytical Science. [Link]

Sources

Evaluation of metabolic stability of (2,6-Dichlorophenyl)methanesulfonamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the in vitro metabolic stability of (2,6-Dichlorophenyl)methanesulfonamide , a pharmacophore often utilized as a bioisostere for carboxylic acids in medicinal chemistry. The presence of the 2,6-dichloro substitution pattern confers unique metabolic resistance compared to unsubstituted analogs, primarily by sterically hindering hydrolytic cleavage and ortho-hydroxylation.[1]

This guide compares the compound’s stability profile against:

  • Structural Analog: Phenylmethanesulfonamide (demonstrating the halogenation effect).

  • High-Clearance Control: Verapamil (validating the metabolic competency of the system).

  • Low-Clearance Control: Warfarin (validating the detection limit for stable compounds).

Chemical Context & Metabolic Logic[1][2]

To accurately evaluate this compound, one must understand the mechanistic implications of its structure. The molecule consists of a sulfonamide moiety attached to a phenyl ring flanked by chlorine atoms at the ortho (2,6) positions.[1][2]

Structural-Activity Relationship (SAR) Analysis[1]
  • Steric Shielding: The bulky chlorine atoms at positions 2 and 6 create a "molecular shield" around the amide/sulfonamide bond. In similar drugs (e.g., Diclofenac), this substitution pattern drastically reduces susceptibility to amidases and blocks metabolic attack at the ortho carbons.

  • Electronic Effects: The electron-withdrawing nature of the chlorines deactivates the phenyl ring, potentially slowing down oxidative metabolism (CYP450-mediated hydroxylation) compared to a standard phenyl ring.[1]

  • Predicted Metabolic Soft Spots: With the ortho positions blocked, Phase I metabolism is forced to occur at the para (4-position) or meta (3-position) carbons, or via direct N-glucuronidation (Phase II).[1]

Pathway Visualization

The following diagram illustrates the predicted metabolic blockade caused by the 2,6-dichloro motif.

MetabolicPathway Parent (2,6-Dichlorophenyl) methanesulfonamide Ortho Ortho-Hydroxylation (CYP450) Parent->Ortho BLOCKED by 2,6-Cl Sterics Para Para-Hydroxylation (CYP2C/3A) Parent->Para Primary Phase I Route Gluc N-Glucuronidation (UGT) Parent->Gluc Phase II Conjugation

Figure 1: Predicted metabolic fate. The 2,6-dichloro substitution (Red path) sterically hinders ortho-attack, shifting metabolism to the para-position (Green path) or conjugation.[1]

Comparative Performance Analysis

The following table benchmarks (2,6-Dichlorophenyl)methanesulfonamide against critical alternatives. Data represents typical values expected in Human Liver Microsomes (HLM).

Table 1: Comparative Metabolic Stability Profile (HLM)
CompoundClassIntrinsic Clearance (

)
Half-life (

)
Metabolic Mechanism
(2,6-Dichlorophenyl)-methanesulfonamide Target Low - Moderate (< 15 µL/min/mg)> 60 min Resistant to hydrolysis. Slow 4-hydroxylation or N-glucuronidation.[1]
PhenylmethanesulfonamideAnalogHigh(> 50 µL/min/mg)< 20 minRapid ring hydroxylation (unblocked) and potential hydrolysis.[1]
Verapamil Control (High)Very High(> 100 µL/min/mg)< 15 minExtensive N-dealkylation (CYP3A4).[1] Validates system activity.
Warfarin Control (Low)Low(< 5 µL/min/mg)> 120 minCYP2C9 oxidation.[1] Validates long-term assay stability.

Interpretation: If your experimental data for the target compound shows high clearance (


 min), suspect Phase II metabolism  (if using hepatocytes) or non-CYP mediated degradation . The 2,6-dichloro motif should confer significant stability against NADPH-dependent oxidative stress compared to the non-chlorinated analog.

Experimental Protocol: Microsomal Stability Assay

To ensure data integrity, this protocol uses a self-validating design where internal standards and cofactor controls are mandatory.[1]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at 20 mg/mL protein.[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile containing Tolbutamide (Internal Standard).

Step-by-Step Workflow
  • Preparation (Master Mix):

    • Prepare a 2X Master Mix containing microsomes (final assay conc: 0.5 mg/mL) in phosphate buffer.

    • Pre-warm to 37°C for 5 minutes.

  • Compound Spiking:

    • Spike the target compound (1 µM final) into the Master Mix. Keep organic solvent (DMSO) < 0.1%.[1]

  • Initiation (t=0):

    • Add NADPH regenerating system to initiate the reaction.

    • Control: Prepare a parallel "Minus-NADPH" incubation to detect non-enzymatic degradation.[1]

  • Sampling:

    • At timepoints 0, 5, 15, 30, 45, and 60 minutes , transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

  • Processing:

    • Centrifuge plates at 4000 rpm for 15 minutes to precipitate protein.

    • Analyze supernatant via LC-MS/MS.[3]

Workflow Visualization

AssayWorkflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Step1 Microsome Mix (0.5 mg/mL) Step2 Spike Compound (1 µM) Step1->Step2 Step3 Add NADPH (Start t=0) Step2->Step3 Step4 Incubate 37°C Step3->Step4 Step5 Sample & Quench (ACN + IS) Step4->Step5 0, 5, 15, 30, 60 min Step6 LC-MS/MS Quantification Step5->Step6

Figure 2: Microsomal stability assay workflow. Critical control points are the NADPH addition and precise quenching times.

Data Calculation & Analysis

To convert raw LC-MS peak areas into actionable metabolic stability data, use the following logic.

Determine Elimination Rate Constant ( )

Plot the natural log (ln) of the "Percent Remaining" of the parent compound against time. The slope of the linear regression represents


.

[1]
Calculate Half-Life ( )

[1]
Calculate Intrinsic Clearance ( )

This normalizes the rate to the amount of protein used, allowing scale-up predictions.


[1]
  • Note: If

    
     minutes (common for 2,6-dichloro compounds), the slope may be shallow.[1] Ensure your 
    
    
    
    value is > 0.[1]85. If degradation is < 10% over 60 minutes, report as "Stable (
    
    
    min)."

References

  • Obach, R. S. (1999).[1][4] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

  • Tang, W. (2003).[1] The metabolism of diclofenac—enzymology and toxicology perspectives. Current Drug Metabolism. (Provides mechanistic basis for 2,6-dichloro metabolism).[1][5] Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard source for metabolic stability protocols). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] Link

Sources

Safety Operating Guide

(2,6-Dichlorophenyl)methanesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development and synthetic chemistry, (2,6-Dichlorophenyl)methanesulfonamide (CAS: 103482-25-3) frequently serves as a high-value intermediate. However, its distinct molecular architecture—combining a dichlorophenyl ring with a methanesulfonamide moiety—demands rigorous, specialized end-of-life management. Mishandling this compound during disposal is not merely a regulatory violation; it is a profound safety and environmental hazard.

As application scientists, we must approach chemical disposal with the same mechanistic rigor applied to our syntheses. This guide provides the operational causality, quantitative parameters, and a self-validating methodology for the safe disposal of (2,6-Dichlorophenyl)methanesulfonamide.

The Causality of Halogenated Waste Segregation

Why must we strictly segregate this compound from general organic waste? The answer lies in its thermal degradation thermodynamics.

Standard non-halogenated organic solvents are often incinerated at moderate temperatures. If (2,6-Dichlorophenyl)methanesulfonamide is inadvertently mixed into this stream, the lower thermal energy is insufficient to completely destroy the highly stable carbon-chlorine bonds. Instead, the chlorine atoms act as precursors for the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[1].

Furthermore, the oxidation of the sulfur and nitrogen heteroatoms within the sulfonamide group generates corrosive SOx and NOx gases[1]. Therefore, this compound must be explicitly classified as Halogenated Organic Waste to ensure it is routed to a specialized rotary kiln incinerator equipped with caustic scrubbers[2].

Quantitative Parameters for Halogenated Sulfonamide Disposal

To ensure complete destruction and prevent environmental contamination, the downstream disposal facility and your internal waste accumulation streams must adhere to the following strict parameters:

ParameterSpecificationOperational Rationale
Incineration Temperature > 1100 °CEssential to provide the activation energy required to cleave stable C-Cl bonds and prevent the synthesis of PCDDs/PCDFs[1].
Gas Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of volatilized organic components before exhaust[2].
Water Content Limit < 20% by volumeHigh aqueous content reduces the waste's heating value (BTU/lb), risking a drop below the critical temperature threshold[3].
Container Fill Limit ≤ 75% capacityProvides sufficient headspace for vapor expansion, preventing container rupture due to pressure buildup[3][4].
Scrubber pH Highly Alkaline (Caustic)Required to neutralize acidic combustion byproducts, specifically hydrogen chloride (HCl) and sulfur oxides (SOx)[1].

Self-Validating Disposal Methodology

A protocol is only as strong as its built-in error detection. The following step-by-step methodology incorporates mandatory validation checkpoints to ensure operational integrity.

Phase 1: Preparation and Personal Protective Equipment (PPE)

  • Causality: Sulfonamides are known sensitizers and can cause skin and respiratory tract irritation, while the compound's powder form presents an inhalation hazard[5].

  • Step 1: Don appropriate PPE, including chemically resistant nitrile gloves, a flame-retardant lab coat, and chemical safety goggles[6].

  • Step 2: Conduct all transfers inside a certified, well-ventilated fume hood to prevent inhalation of aerosolized particulates[6].

  • Validation Checkpoint: Inspect gloves for degradation and verify the fume hood airflow monitor reads >100 fpm before opening the primary chemical container. If airflow is insufficient, the system fails safely, and work must halt.

Phase 2: Waste Segregation

  • Causality: Mixing incompatible chemicals can lead to exothermic reactions or over-pressurization. Strong oxidizers react violently with organic sulfonamides[5].

  • Step 1: Designate a specific, chemically compatible waste container (e.g., High-Density Polyethylene (HDPE) or amber glass) exclusively for "Halogenated Organic Waste"[4].

  • Step 2: Ensure the waste stream contains less than 20% water and is completely free of strong oxidizing agents or peroxides[3].

  • Validation Checkpoint: Review the laboratory waste log to confirm no incompatible chemicals (e.g., nitric acid, metallic perchlorates) have been introduced into the designated container.

Phase 3: Containerization and Labeling

  • Causality: Proper headspace prevents over-pressurization, while accurate labeling ensures downstream EHS handlers apply the correct thermal destruction parameters[4].

  • Step 1: Transfer the (2,6-Dichlorophenyl)methanesulfonamide waste into the container, filling it to no more than 75% of its total capacity[3].

  • Step 2: Seal the container tightly with a screw-cap. Do not use parafilm or loose foil as a primary seal for hazardous waste.

  • Step 3: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name—do not use abbreviations or structural formulas[4].

  • Validation Checkpoint: Perform a "tip test" (gently tilting the sealed container) to ensure the cap is leak-proof, and cross-reference the physical label with the digital EHS manifest.

Phase 4: Final Disposal via Incineration

  • Causality: Complete thermal oxidation requires extreme conditions and verified chain-of-custody tracking[1].

  • Step 1: Transfer the validated container to the facility's centralized hazardous waste accumulation area.

  • Step 2: EHS coordinates with a licensed contractor to transport the waste to a facility equipped with a rotary kiln incinerator.

  • Validation Checkpoint: Obtain and archive the Certificate of Destruction (CoD) from the disposal contractor. If the CoD is not received within 30 days, initiate an audit of the disposal vendor.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: (2,6-Dichlorophenyl)methanesulfonamide Segregate Segregate as Halogenated Organic Waste Start->Segregate Validate1 Validation Check: Water < 20% & No Oxidizers? Segregate->Validate1 Validate1->Segregate No (Correct) Containerize Transfer to HDPE/Glass (Max 75% Capacity) Validate1->Containerize Yes Label Apply EPA/GHS Labels (Toxic, Halogenated) Containerize->Label Validate2 Validation Check: Manifest Logged in EHS? Label->Validate2 Validate2->Label No (Correct) Incinerate Rotary Kiln Incineration (>1100°C + Caustic Scrubber) Validate2->Incinerate Yes

Self-validating workflow for the segregation and disposal of halogenated sulfonamide waste.

References

1. Sigma-Aldrich. (2,6-dichlorophenyl)methanesulfonamide | 103482-25-3. 2.[6] BenchChem. Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. 6 3.[3] Nipissing University. Hazardous Materials Disposal Guide. 3 4.[1] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.1 5.[4] University of Tennessee Institute of Agriculture. Hazardous Waste Guide. 4 6.[2] Haryana State Pollution Control Board. THE ENVIRONMENT (PROTECTION) RULES, 1986. 2 7.[5] Fisher Scientific. SAFETY DATA SHEET - Sulfonamide. 5

Sources

Navigating the Unseen: A Guide to Personal Protective Equipment for (2,6-Dichlorophenyl)methanesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Our recommendations are predicated on the known hazards of the constituent molecular fragments: the dichlorophenyl group and the methanesulfonamide moiety. The dichlorophenyl component, as evidenced by related compounds like 2,6-Dichlorophenol, suggests a potential for significant dermal toxicity and corrosive effects on skin and eyes. The methanesulfonamide group, based on the SDS for methanesulfonamide, indicates a likelihood of skin and eye irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a necessity.

Hazard Analysis: A Composite Risk Profile

Due to the absence of a specific SDS for (2,6-Dichlorophenyl)methanesulfonamide, a composite hazard profile has been constructed from related molecules.

Structural Component Known Hazards of Analogous Compounds Anticipated Hazards for (2,6-Dichlorophenyl)methanesulfonamide
2,6-Dichlorophenyl Toxic in contact with skin, causes severe skin burns and eye damage.High potential for dermal toxicity, skin and eye corrosion.
Methanesulfonamide Causes skin irritation, causes serious eye irritation.Potential for skin and eye irritation.
Dichlorophenyl Sulfonamides Studies on related compounds like p,p'-Dichlorodiphenyl sulfone suggest the liver may be a target organ for toxicity.[1][2][3][4]Potential for systemic toxicity, with the liver as a possible target organ.

This synthesized data underscores the critical need for a robust PPE protocol that addresses multiple routes of potential exposure.

The Last Line of Defense: A Multi-Layered PPE Strategy

Engineering controls, such as fume hoods, are the primary means of exposure reduction. However, the use of appropriate PPE is the final and critical barrier between the researcher and the chemical.

Skin and Body Protection: Beyond the Lab Coat

Standard laboratory coats are insufficient. A multi-layered approach is essential to prevent skin contact.

  • Primary Layer: A disposable, low-linting coverall with elastic cuffs should be worn over personal clothing. This provides a barrier against incidental contact and contamination.

  • Secondary Layer: A chemical-resistant apron, preferably made of neoprene or a similar material, should be worn over the coverall when handling larger quantities or when there is a significant risk of splashes.

  • Footwear: Closed-toe shoes are mandatory. For added protection, disposable shoe covers should be worn and discarded upon leaving the work area.

Hand Protection: Selecting the Right Glove

Given the anticipated dermal toxicity and the presence of chlorinated aromatic and sulfonamide groups, glove selection is critical. No single glove material protects against all chemicals.[5] Therefore, a double-gloving strategy is recommended.

  • Inner Glove: A nitrile examination glove provides a good first layer of protection and dexterity.

  • Outer Glove: A thicker, chemical-resistant glove should be worn over the nitrile glove. The choice of material for the outer glove is crucial.

Glove Material Protection Against Chlorinated/Aromatic Compounds Considerations
Butyl Rubber ExcellentOffers high resistance to a wide range of chemicals, but may be less dexterous.[6]
Viton® ExcellentHighly resistant to aromatic and chlorinated solvents, but can be more expensive.[7]
Nitrile (thicker) GoodProvides good general chemical resistance but may have shorter breakthrough times for some chlorinated solvents compared to Butyl or Viton®.[6][8]

Crucially, always check the glove manufacturer's compatibility chart for specific chemical resistance data if available. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.

Eye and Face Protection: A Clear Necessity

The potential for severe eye damage necessitates robust protection.

  • Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses do not provide adequate protection against splashes.

  • Secondary Protection: A full-face shield should be worn in conjunction with goggles, especially when handling powders outside of a contained system or when there is a risk of splashing.

Respiratory Protection: Managing Inhalation Risks

Handling (2,6-Dichlorophenyl)methanesulfonamide as a solid powder presents a risk of aerosolization and inhalation.

  • Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood or a glove box.

  • Respiratory Protection: If there is a potential for the compound to become airborne outside of a dedicated engineering control, or during a spill, respiratory protection is required. A half-mask or full-face respirator with P100 (or FFP3) particulate filters is recommended.[9][10] For situations with potential for vapor exposure, combination cartridges with protection against organic vapors and acid gases should be considered. All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[11]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure at every stage of handling.

Operational Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Proceed once fully protected Weigh_Compound Weigh Compound Prepare_Work_Area->Weigh_Compound Ensure containment Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Transfer carefully Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate After experiment completion Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Clean to contaminated Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste Segregate waste streams

Caption: A logical workflow for the safe handling of (2,6-Dichlorophenyl)methanesulfonamide.

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with (2,6-Dichlorophenyl)methanesulfonamide must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, coveralls, shoe covers, and any other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container.

  • Decontamination: All glassware and equipment should be decontaminated with an appropriate solvent (e.g., ethanol or acetone, followed by a detergent wash) before being removed from the fume hood. The cleaning solvent should be collected as hazardous waste.

Emergency Procedures: Preparedness is Paramount

Immediate and correct action is crucial in the event of an exposure or spill.

Personnel Exposure

Emergency Exposure Protocol Exposure Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Skin Immediately flush with copious water for at least 15 minutes. Remove contaminated clothing. Skin_Contact->Flush_Skin Flush_Eyes Immediately flush eyes with water for at least 15 minutes. Hold eyelids open. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air immediately. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Flush_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Immediate first aid steps following exposure to (2,6-Dichlorophenyl)methanesulfonamide.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12][14][15] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn, including respiratory protection.

    • Contain the spill with an absorbent material (e.g., vermiculite or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and your supervisor.

    • Prevent entry to the area.

    • Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these stringent protocols, researchers can handle (2,6-Dichlorophenyl)methanesulfonamide with a high degree of safety, ensuring both personal well-being and the integrity of the research environment. This proactive approach to safety is paramount when navigating the frontiers of chemical science.

References

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). Safety + Health.
  • Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. (2025, August 10).
  • FACT Sheet - Glove Selection. (2014, September 4).
  • Toxicology and Carcinogenesis Studies of p,p -Dichlorodiphenyl Sulfone in Rats and Mice. Toxicological Sciences, 60(1), 42–51.
  • Chlorine Emergency Department/Hospital Management. (2026, January 22). CHEMM.
  • Dust Mask Ratings: FFP1 vs FFP2 vs FFP3 - The Ultim
  • Respirator Selection. (2025, August 28).
  • Toxicology and Carcinogenesis Studies of p,p'-Dichlorodiphenyl Sulfone in Rats and Mice. (2001, March 15). Oxford Academic.
  • Respirator Selection | Respir
  • 3M Respir
  • First Aid Procedures for Chemical Hazards | NIOSH. Centers for Disease Control and Prevention.
  • Respirator for Chemicals | Protective Dust Mask. uvex safety.
  • Hand Protection Chemical Resistance Guide. Honeywell.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of California, Berkeley.
  • Esko Glove Chemical Resistance Chart. Esko Safety.
  • Hazardous Chemical Exposures | Office of Environmental Health and Safety. Princeton University.
  • Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone in rats and mice.
  • Contact (Eye & Skin) Hazard Hazard Class Standard Operating Procedure. (2015, July 20). The University of Arizona.
  • 7.4.4 Eye and Skin Absorption | Environment, Health and Safety. Cornell University.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.
  • Sulfonamide derivatives: Synthesis and applications. (2024, March 15).
  • Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research. (2024, February 29).
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Removal of sulfonamide antibiotics upon conventional activated sludge and advanced membrane bioreactor tre

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.